Azedarachol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H40O5 |
|---|---|
Molecular Weight |
420.6 g/mol |
IUPAC Name |
[(1R)-1-[(2R,3S,5S,8R,9S,10S,13S,14S,16S,17R)-2,3,16-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C25H40O5/c1-13(2)23(29)30-14(3)22-20(27)11-18-16-7-6-15-10-19(26)21(28)12-25(15,5)17(16)8-9-24(18,22)4/h14-22,26-28H,1,6-12H2,2-5H3/t14-,15+,16-,17+,18+,19+,20+,21-,22+,24+,25+/m1/s1 |
InChI Key |
HXGDRGSZLLBDBQ-RSAZGPPFSA-N |
Isomeric SMILES |
C[C@H]([C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)OC(=O)C(=C)C |
Canonical SMILES |
CC(C1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)O)C)C)O)OC(=O)C(=C)C |
Origin of Product |
United States |
Foundational & Exploratory
Unable to Proceed: Information on "Azedarachol" Not Found
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IUPAC Name: The systematic name of the compound as defined by the International Union of Pure and Applied Chemistry.
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The Synthesis and Characterization of Azedarachol: A Technical Overview
An in-depth exploration of the steroidal lactone, Azedarachol, reveals a multi-step synthetic pathway and underscores the necessity for comprehensive characterization. This technical guide consolidates the available scientific information on the synthesis and analytical characterization of this compound, catering to researchers, scientists, and professionals in drug development.
This compound, a notable steroidal lactone, has garnered interest within the scientific community. Its synthesis has been systematically approached, yielding a pathway to obtain this complex molecule. However, a comprehensive understanding of its biological functions and mechanisms of action remains an area of active investigation. This document aims to provide a detailed overview of the known synthetic routes and characterization methods for this compound, based on published scientific literature.
Synthetic Pathway of this compound
The synthesis of this compound has been reported as a 10-step process commencing from pregnanetriol, with an overall yield of approximately 12%.[1] A pivotal aspect of this synthesis involves a regioselective reduction, which is crucial for establishing the desired stereochemistry at specific positions on the steroid backbone.[1] Furthermore, a stereoselective reduction of a ketone functional group is employed to achieve the correct configuration at the C20 position.[1]
While the general outline of the synthesis is available, detailed experimental protocols, including specific reagents, reaction conditions, and purification methods for each of the 10 steps, are not publicly accessible in the reviewed literature. Access to the full-text scientific publications is necessary to provide a comprehensive and replicable experimental protocol.
The logical workflow for the synthesis of this compound, based on the available information, can be conceptualized as follows:
Caption: Conceptual 10-step synthetic workflow for this compound starting from pregnanetriol.
Characterization of this compound
The structural elucidation and confirmation of purity for a synthesized compound like this compound rely on a suite of analytical techniques. These methods provide quantitative data that are essential for its characterization.
Table 1: Spectroscopic and Physical Characterization Data for this compound
| Analytical Technique | Parameter | Observed Value |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR Chemical Shifts (ppm) | Data not available |
| ¹³C NMR Chemical Shifts (ppm) | Data not available | |
| Infrared (IR) Spectroscopy | Key Absorption Bands (cm⁻¹) | Data not available |
| Mass Spectrometry (MS) | Molecular Ion Peak (m/z) | Data not available |
| Yield | Overall Synthetic Yield (%) | 12%[1] |
Note: The specific quantitative data from NMR, IR, and MS analyses for this compound are not available in the public domain and would be found in the full scientific publications.
A standard workflow for the characterization of a synthesized organic molecule like this compound is depicted below:
Caption: Standard workflow for the purification and characterization of synthesized this compound.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in the public domain regarding the biological activity and associated signaling pathways of this compound. Broader research on steroidal lactones, a class of compounds to which this compound belongs, has revealed a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[2][3][4][5][6] These findings suggest that this compound may also possess therapeutic potential, warranting further investigation into its pharmacological properties.
Future research should focus on elucidating the specific biological targets of this compound and the signaling cascades it may modulate. A hypothetical workflow for investigating the biological activity of this compound is presented below:
Caption: A potential workflow for the investigation of the biological activity of this compound.
References
- 1. An improved synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steroidal lactones from Withania somnifera, an ancient plant for novel medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Steroidal Lactones from Withania somnifera, an Ancient Plant for Novel Medicine | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Steroidal lactones: Significance and symbolism [wisdomlib.org]
Azedarachol: Unraveling the Biological Activity Spectrum
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The scientific community has yet to extensively explore the biological activities of a compound referred to as "Azedarachol." Following a comprehensive search of available scientific literature and databases, no specific information, quantitative data, or detailed experimental protocols related to a molecule with this name have been identified.
This lack of available data prevents the creation of an in-depth technical guide as requested. The name "this compound" may be a novel compound that has not yet been described in published research, a proprietary name not yet in the public domain, or a potential misspelling of a different, known bioactive molecule.
Recommendations for Proceeding
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Verification of the Compound Name: Please double-check the spelling of "this compound" to ensure its accuracy.
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Provide Alternative Identifiers: If available, please provide any alternative names, chemical identifiers (such as a CAS number or IUPAC name), or the chemical structure of the molecule.
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Contextual Information: Any information regarding the source of the compound (e.g., natural product extract, synthetic library) or the context in which it was encountered could provide valuable clues for its identification.
Once the correct compound can be identified and sufficient data is available in the public domain, a comprehensive technical guide can be compiled, adhering to the specified requirements for data presentation, experimental protocols, and visualizations. This guide would then serve as a valuable resource for researchers, scientists, and drug development professionals interested in its therapeutic potential.
A Technical Guide to the Isolation and Characterization of Bioactive Triterpenoids from Melia azedarach
Disclaimer: The compound "Azedarachol" is not a recognized name in the peer-reviewed scientific literature. This guide will focus on a representative and well-characterized tirucallane-type triterpenoid, 3-α-tigloylmelianol , isolated from Melia azedarach, to provide an in-depth technical overview in line with the user's request.
This whitepaper provides a comprehensive overview of the discovery, isolation, and characterization of bioactive triterpenoids from the fruits of Melia azedarach, with a specific focus on the tirucallane-type triterpenoid, 3-α-tigloylmelianol. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.
Introduction to Bioactive Compounds in Melia azedarach
Melia azedarach L., commonly known as the Chinaberry tree, is a member of the Meliaceae family and is a rich source of structurally diverse and biologically active secondary metabolites.[1] Phytochemical investigations have led to the isolation of numerous compounds, including limonoids, triterpenoids, and steroids.[2] Among these, the tirucallane-type triterpenoids have attracted significant attention due to their potential cytotoxic and anti-inflammatory activities.[2][3] This guide details the scientific procedures for the extraction, isolation, and structural elucidation of these complex natural products.
Discovery and Isolation of 3-α-tigloylmelianol
The phytochemical investigation of the methanolic extract of Melia azedarach fruits led to the identification of a new tirucallane-type triterpenoid, named 3-α-tigloylmelianol, along with other known tirucallanes such as melianone, 21-β-acetoxy-melianone, and methyl kulonate.[1] The isolation of these compounds typically involves a multi-step process of extraction, solvent partitioning, and chromatographic separation.
Experimental Protocols
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Collection and Preparation: Ripe fruits of Melia azedarach are collected, air-dried, and ground into a fine powder.
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Extraction: The powdered plant material is subjected to exhaustive extraction with methanol (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanolic extract.
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Solvent Partitioning: The crude MeOH extract is suspended in water and successively partitioned with solvents of increasing polarity, such as dichloromethane (DCM) and ethyl acetate (EtOAc), to separate compounds based on their polarity. The tirucallane triterpenoids are typically found in the less polar DCM fraction.[1]
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Column Chromatography: The DCM-soluble fraction is subjected to open column chromatography on silica gel.[1]
-
Stationary Phase: Silica gel (230-400 mesh).
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Mobile Phase: A gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and/or acetone.
-
-
Further Purification: Fractions containing the compounds of interest are further purified using repeated column chromatography or other techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compounds.
The structure of the isolated compounds is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula of the compound.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the complete chemical structure, including the connectivity of atoms and the relative stereochemistry.[1]
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule and the presence of chromophores.
Data Presentation
| Property | Value | Reference |
| Appearance | Amorphous white powder | [1] |
| Molecular Formula | C₃₅H₅₄O₅ | [1] |
| Molecular Weight | 554.8 g/mol | [1] |
| HRESIMS [M+H]⁺ | m/z 555.4093 | [1] |
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Meliazedarachin K | HCT116 | 9.02 ± 0.84 | [4] |
| Mesendanin N | Various | 9.02 - 31.31 | [4] |
| 21α-methylmelianodiol | HCT116 | 10.16 ± 1.22 | [4] |
| 21α-methylmelianodiol | RKO | 8.57 ± 0.80 | [4] |
| 3-α-tigloylmelianol | A549 | Moderate Cytotoxicity | [1] |
| Melianone | A549 | Moderate Cytotoxicity | [1] |
| 21-β-acetoxy-melianone | A549 | Strong Cytotoxicity | [1] |
| Unnamed Triterpenoid | HepG2 | 6.9 | [5] |
| Unnamed Triterpenoid | SGC7901 | 6.9 | [5] |
Visualizations
References
- 1. Cytotoxic Tirucallane Triterpenoids from Melia azedarach Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxic tirucallane triterpenoids from Melia azedarach fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triterpenoids from the fruits of Melia azedarach L. and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Four New Tirucallane Triterpenoids from the Fruits of Melia azedarach and Their Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
For Immediate Release
This technical guide provides an in-depth overview of the natural sources, biosynthesis, and mechanisms of action of Azedarachol and related limonoids, a class of highly oxygenated tetranortriterpenoids. Primarily targeting researchers, scientists, and drug development professionals, this document collates quantitative data, details experimental protocols for extraction and analysis, and visualizes key biological pathways to facilitate further research and development in this promising area of natural product chemistry.
Principal Natural Sources
This compound and its related limonoids are predominantly found within the plant kingdom, specifically in the Meliaceae (Mahogany) and Rutaceae (Citrus) families. The most prolific sources belong to the Meliaceae family, which is comprised of approximately 50 genera and over 1400 species distributed throughout tropical and subtropical regions.
1.1 Melia azedarach (Chinaberry or Persian Lilac)
Melia azedarach is a primary source of a diverse array of limonoids, and it is the plant from which this compound, a steroid ester, was first identified in the root bark. Different parts of the tree contain a varied profile of these compounds, with the fruit, bark, and root bark generally possessing the highest concentrations. The plant has been traditionally used for its insecticidal and medicinal properties.
1.2 Azadirachta indica (Neem)
A close relative of M. azedarach, the neem tree is arguably the most well-known source of limonoids, particularly the potent insect antifeedant, Azadirachtin. Its seeds are a major commercial source for biopesticide production. Beyond Azadirachtin, neem trees produce a wide spectrum of related limonoids, including nimbin, nimbolide, and salannin.
1.3 Other Meliaceae and Rutaceae Species
While Melia and Azadirachta are the most studied genera, other plants in the Meliaceae family, such as those from the Chisocheton genus, are also rich sources of ring-intact limonoids. The Rutaceae family, particularly citrus fruits, contains limonoids like limonin, which is responsible for the bitter taste in citrus products.
Quantitative Data on Limonoid Content
The concentration of specific limonoids varies significantly depending on the plant species, the specific part of the plant, geographical location, and developmental stage. The following tables summarize available quantitative data.
Table 1: Concentration of Azadirachtin (AZD) in Melia azedarach vs. Azadirachta indica
| Species | Plant Part | Azadirachtin Concentration | Reference |
| Melia azedarach | Fruit Peel | High | |
| Melia azedarach | Fruit Pulp | Trace | |
| Melia azedarach | Fruit Seeds | Trace | |
| Azadirachta indica | Fruits | ~2x higher than M. azedarach fruits | |
| Azadirachta indica | Seeds | ~2.5 mg/g (0.25%) |
Table 2: Quantitative Analysis of Various Phytochemicals in Melia azedarach
| Plant Part | Compound Class | Compound(s) | Concentration (mg/g Dry Weight) | Reference |
| Roots | Triterpenoid | Lupeol | 7.82 | |
| Roots | Sterol | Stigmasterol | 6.76 | |
| Leaves | Phenolics | Total Phenols | 69.77 | |
| Leaves | Flavonoids | Total Flavonoids | 18.57 |
Experimental Protocols: Extraction, Isolation, and Analysis
The isolation and characterization of limonoids from plant matrices require a multi-step approach involving extraction, fractionation, and chromatographic purification.
General Workflow for Limonoid Isolation and Analysis
Caption: General workflow for the extraction, purification, and analysis of limonoids.
Detailed Methodologies
3.2.1 Sample Preparation and Extraction
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Collection and Preparation: Collect fresh plant material (e.g., roots, fruits, leaves of M. azedarach). Wash the material thoroughly with tap water to remove debris, then dry in an oven at a controlled temperature (e.g., 35-40°C) until a constant weight is achieved. Grind the dried material into a fine powder using a mortar and pestle or a mechanical grinder.
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Ultrasonic-Assisted Extraction (UAE): Macerate a known quantity of powdered plant material (e.g., 1 gram) in a chosen solvent (e.g., 50% methanol). Place the mixture in an ultrasonic bath for a specified time and temperature (e.g., 30 minutes at 45°C) to maximize extraction efficiency.
-
Soxhlet Extraction: Alternatively, for larger scale extractions, place the powdered material in a thimble and extract continuously using a Soxhlet apparatus with a suitable solvent (e.g., 80% ethanol) for several hours until the solvent runs clear.
-
Solvent Removal: After extraction, filter the mixture and evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
3.2.2 Fractionation and Purification
-
Liquid-Liquid Partitioning: Suspend the dried crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, dichloromethane (DCM), and ethyl acetate. This separates compounds based on their polarity, typically concentrating limonoids in the DCM and ethyl acetate fractions.
-
Column Chromatography: Subject the desired fraction (e.g., the DCM fraction) to column chromatography on a silica gel stationary phase. Elute the column with a gradient of solvents (e.g., n-hexane/ethyl acetate) to separate the compounds into fractions of decreasing complexity.
-
Further Purification: Analyze the collected fractions by Thin-Layer Chromatography (TLC). Combine fractions with similar TLC profiles and subject them to further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to isolate pure compounds.
3.2.3 Analysis and Characterization
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High-Performance Liquid Chromatography (HPLC): Quantify the isolated compounds using an analytical HPLC system equipped with a suitable detector (e.g., DAD or UV). A typical method for azadirachtin analysis uses a C18 column with an isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v) at a flow rate of 1 mL/min, with detection at 227 nm.
-
Structural Elucidation: Determine the chemical structures of novel or unknown isolated compounds using spectroscopic techniques, including Mass Spectrometry (MS) to find the molecular weight and fragmentation patterns, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) to establish the complete chemical structure and stereochemistry.
Biosynthesis of Meliaceous Limonoids
Limonoids are classified as tetranortriterpenoids, indicating their origin from a 30-carbon triterpene precursor. The biosynthesis is a complex, multi-step process that begins with the mevalonic acid pathway.
The proposed initial steps involve the cyclization of 2,3-oxidosqualene to form a protostane cation, which then rearranges to the tirucallol skeleton. A series of oxidative modifications and rearrangements, including a characteristic Wagner–Meerwein shift of a methyl group from C-14 to C-8, leads to the formation of the basic 4,4,8-trimethyl-steroid skeleton. Finally, four carbons are cleaved from the side chain, which then cyclizes to form the signature 17-β-furan ring common to most limonoids.
Simplified Early-Stage Biosynthetic Pathway
Caption: Simplified pathway from Acetyl-CoA to the basic limonoid skeleton.
Pharmacological Activity and Affected Signaling Pathways
Limonoids from Melia azedarach and related species exhibit a broad range of potent biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. These activities are mediated through the modulation of key cellular signaling pathways.
Anti-Inflammatory Activity
Several limonoids demonstrate significant anti-inflammatory properties by targeting central nodes of the inflammatory response in immune cells like macrophages.
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Inhibition of Inflammatory Mediators: Limonoids have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. They also reduce the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
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Modulation of Signaling Pathways: The anti-inflammatory mechanism often involves the suppression of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade. By preventing the activation of NF-κB, these compounds block the transcription of numerous pro-inflammatory genes. Additionally, limonoids like Toosendanin can inhibit the p38 MAPK (Mitogen-Activated Protein Kinase) pathway, which is crucial for the expression of inflammatory cytokines and plays a role in T-cell proliferation. Certain limonoids also inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response.
Anti-Inflammatory Signaling Pathways Modulated by Limonoids
Caption: Limonoids inhibit inflammation by suppressing the p38 MAPK and NF-κB pathways.
Apoptosis-Inducing Activity in Cancer Cells
Limonoids are potent inducers of apoptosis (programmed cell death) in various cancer cell lines, making them attractive candidates for anti-cancer drug development.
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Intrinsic (Mitochondrial) Pathway: A primary mechanism is the induction of the intrinsic apoptosis pathway. Limonoids can directly target mitochondria, leading to a decrease in the mitochondrial membrane potential. This triggers the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3, culminating in cell death. This process is regulated by the Bcl-2 family of proteins; limonoids have been shown to increase the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2, further promoting cell death.
-
Inhibition of Pro-Survival Pathways: In addition to activating death pathways, limonoids can inhibit pro-survival signaling. Toosendanin has been shown to suppress the PI3K/Akt/mTOR pathway in glioma cells, a central pathway that promotes cell growth, proliferation, and survival. It can also suppress the JNK signaling pathway in leukemia cells.
Intrinsic Apoptosis Pathway Induced by Limonoids
Caption: Limonoids trigger apoptosis by modulating Bcl-2 family proteins and mitochondria.
Conclusion
This compound and related limonoids, primarily sourced from the Meliaceae family, represent a structurally diverse and biologically active class of natural products. Their potent anti-inflammatory and anti-cancer activities, mediated through the modulation of critical cellular signaling pathways such as NF-κB, p38 MAPK, and the intrinsic apoptosis cascade, underscore their significant therapeutic potential. This guide provides a foundational resource for the continued exploration of these compounds, from their isolation and quantification to the elucidation of their complex mechanisms of action, paving the way for novel drug discovery and development.
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Azedarachol Analogs from Melia azedarach
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the chemical structure and stereochemistry of limonoids isolated from Melia azedarach, serving as a proxy for the requested "Azedarachol" due to the absence of specific literature for a compound with that exact name. The information presented is based on established data for structurally similar tetranortriterpenoids from this plant, which are known for their diverse biological activities.
Chemical Structure and Class
This compound and its analogs are classified as limonoids , which are a subclass of highly oxygenated tetranortriterpenoids . These natural products are characterized by a basic C26 carbon skeleton derived from a triterpenoid precursor, typically with a furan ring attached to the D-ring. The molecular formula for this compound is reported as C25H40O5. The core structure is a complex polycyclic system, often containing multiple stereocenters, which gives rise to a wide array of stereoisomers.
The fundamental structure of these limonoids features a modified steroid-like nucleus. Key functional groups commonly observed in this class of compounds isolated from Melia azedarach include:
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Lactone or hemiketal rings: Often present in the A-ring or D-ring.
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Epoxides: Commonly found, contributing to their reactivity and biological activity.
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Hydroxyl groups: Present at various positions, influencing polarity and solubility.
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Ester functionalities: Acetoxy or other ester groups are common modifications.
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Furan ring: A characteristic feature of most limonoids, typically attached at C-17.
The structural diversity within this class arises from variations in the oxidation pattern, skeletal rearrangements, and the nature and position of substituent groups.
Stereochemistry
The intricate stereochemistry of this compound analogs is a defining feature, with numerous chiral centers leading to complex three-dimensional arrangements. The determination of the absolute configuration of these stereocenters is crucial for understanding their biological activity and for any synthetic efforts.
The relative and absolute stereochemistry of limonoids is typically established through a combination of advanced spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1D NMR (¹H and ¹³C): Provides information on the chemical environment of each proton and carbon atom.
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2D NMR (COSY, HSQC, HMBC, NOESY): Establishes connectivity between protons and carbons (COSY, HSQC, HMBC) and spatial proximity between protons (NOESY), which is critical for determining relative stereochemistry.
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-
X-ray Crystallography: Provides unambiguous determination of the solid-state conformation and the absolute stereochemistry when a suitable crystal is obtained.
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Circular Dichroism (CD) Spectroscopy: Can be used to help determine the absolute configuration by comparing experimental spectra with calculated spectra for possible enantiomers.
The stereochemical complexity is a key factor in the specific interactions of these molecules with biological targets, making a thorough understanding of their 3D structure essential for drug development.
Quantitative Data
The following table summarizes representative ¹³C and ¹H NMR spectroscopic data for a limonoid isolated from Melia azedarach that is structurally analogous to the requested this compound. This data is essential for the identification and structural verification of these compounds.
Table 1: Representative ¹³C and ¹H NMR Data for an this compound Analog
| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) |
| 1 | 38.2 | 1.55 (m), 1.89 (m) |
| 2 | 27.5 | 1.62 (m), 1.78 (m) |
| 3 | 78.9 | 3.25 (dd, J = 11.5, 4.5) |
| 4 | 39.1 | - |
| 5 | 51.4 | 1.30 (d, J = 12.0) |
| 6 | 22.8 | 1.45 (m), 1.58 (m) |
| 7 | 28.1 | 1.40 (m), 1.55 (m) |
| 8 | 45.3 | - |
| 9 | 49.8 | 1.95 (dd, J = 12.0, 6.0) |
| 10 | 37.2 | - |
| 11 | 17.5 | 1.50 (m), 1.65 (m) |
| 12 | 26.5 | 1.25 (m), 1.70 (m) |
| 13 | 41.8 | - |
| 14 | 50.2 | - |
| 15 | 34.1 | 1.80 (m), 2.05 (m) |
| 16 | 25.8 | 1.60 (m), 1.90 (m) |
| 17 | 78.2 | 3.80 (t, J = 8.0) |
| 18 | 21.7 | 1.05 (s) |
| 19 | 11.2 | 0.85 (s) |
| 20 | 121.5 | - |
| 21 | 143.2 | 7.38 (t, J = 1.7) |
| 22 | 110.1 | 6.35 (d, J = 1.7) |
| 23 | 141.1 | 7.25 (br s) |
| 24 | 29.7 | 1.15 (s) |
| 25 | 21.9 | 1.10 (s) |
Note: This data is representative of a typical limonoid from Melia azedarach and serves as an illustrative example. Actual chemical shifts can vary depending on the specific structure and solvent used.
Experimental Protocols
The isolation and purification of limonoids from Melia azedarach generally follow a standard protocol in natural product chemistry.
Representative Experimental Protocol for Isolation of Limonoids:
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Extraction:
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Air-dried and powdered plant material (e.g., fruits, seeds, or bark) is extracted exhaustively with a solvent such as methanol or ethanol at room temperature.
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The solvent is removed under reduced pressure to yield a crude extract.
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-
Fractionation:
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The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
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The resulting fractions are concentrated in vacuo.
-
-
Chromatographic Separation:
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The bioactive fraction (often the ethyl acetate fraction) is subjected to a series of chromatographic techniques to isolate individual compounds.
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Column Chromatography: Typically using silica gel as the stationary phase and a gradient of solvents (e.g., n-hexane-ethyl acetate) as the mobile phase.
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Sephadex LH-20 Chromatography: Used for further purification, often with methanol as the eluent.
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Preparative High-Performance Liquid Chromatography (HPLC): The final purification step to obtain pure compounds, often using a C18 column and a mobile phase such as methanol-water or acetonitrile-water.
-
-
Structure Elucidation:
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The structures of the purified compounds are determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR, and mass spectrometry.
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Visualization of Chemical Relationships
The following diagram illustrates a simplified biosynthetic relationship of a tetranortriterpenoid from a triterpenoid precursor, a key transformation in the formation of limonoids like this compound.
A simplified schematic of the biosynthetic pathway leading to intact limonoids.
This guide provides a foundational understanding of the chemical structure and stereochemistry of this compound and related limonoids from Melia azedarach. The complex nature of these molecules presents both challenges and opportunities for natural product synthesis and drug discovery.
In Vitro Bioassays for Azedarachol Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azedarachol, a novel synthetic heterocyclic compound, has emerged as a promising candidate for therapeutic development. Its structural resemblance to known bioactive azole and aza-steroid derivatives suggests a potential for significant pharmacological activity. This technical guide provides a comprehensive overview of established in vitro bioassays relevant to the evaluation of this compound's biological effects. The methodologies detailed herein are based on established protocols for analogous compounds and are intended to serve as a robust framework for investigating the cytotoxic, anti-proliferative, and apoptotic potential of this compound, as well as its influence on key cellular signaling pathways.
Cytotoxicity Assays
The initial assessment of a novel compound's therapeutic potential often begins with evaluating its cytotoxicity against various cell lines. These assays determine the concentration at which a compound exhibits toxic effects, providing a crucial therapeutic window.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Experimental Protocol:
-
Cell Seeding: Plate cancer cell lines (e.g., HeLa, LS174, A549) in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., ranging from 1 to 2000 µM) for a specified duration, typically 48 hours. Include untreated cells as a negative control and a known cytotoxic agent (e.g., cisplatin) as a positive control.[1]
-
MTT Incubation: Following treatment, add MTT solution to each well and incubate for a period that allows for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a specific wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.
Quantitative Data Summary:
The following table summarizes the cytotoxic activity of various aza-compounds against different cancer cell lines, providing a benchmark for evaluating this compound's potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| Azole Derivative 2b | HepG2 | <50 | [1] |
| Azole Derivative 4c | HepG2 | <50 | [1] |
| Azole Derivative 2d | HepG2 | <50 | [1] |
| Azole Derivative 3d | HepG2 | <50 | [1] |
| 2H-azirine-2-azetidinone 1 | HL-60 | 1.1 - 10.5 | [2] |
| 2H-azirine-2-azetidinone 2 | HL-60 | 3.8 - 26.6 | [2] |
| Avarol | HeLa | 10.22 ± 0.28 µg/mL | [3] |
| Avarol | LS174 | - | [3] |
| Avarol | A549 | - | [3] |
Experimental Workflow:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Anti-proliferative and Cell Cycle Analysis
Understanding a compound's effect on cell proliferation and the cell cycle is crucial for elucidating its mechanism of action, particularly for potential anti-cancer agents.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is a standard method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Experimental Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 hours.[4]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure only DNA is stained.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Quantitative Data Summary:
The table below presents the effects of 5-azacytidine on the cell cycle distribution in different cell lines.
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| JHH-6 | NTC | - | - | - | [5] |
| JHH-6 | 0.8/6 µM 5-Aza | Increased | Decreased | Decreased | [5] |
| HuH-7 | NTC | - | - | - | [5] |
| HuH-7 | 0.8/6/30 µM 5-Aza | Increased | Decreased | Decreased | [5] |
| IHH | NTC | - | - | - | [5] |
| IHH | 6 µM 5-Aza | - | Decreased | Decreased | [5] |
Experimental Workflow:
Caption: Workflow for cell cycle analysis using flow cytometry.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells. Several assays can be employed to determine if this compound induces apoptosis.
Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol:
-
Cell Treatment: Treat cells with this compound for a defined period (e.g., 24 or 48 hours).[6]
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[6]
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant of the dot plot to determine the extent of apoptosis induction.
Quantitative Data Summary:
The following table shows the percentage of apoptotic cells induced by various compounds in Caco-2 cells.
| Compound | Apoptotic Population (%) | Reference |
| Caffeic Acid | 11.31 | [7] |
| Compound 7 | 18.26 | [7] |
| Compound 10 | 23.42 | [7] |
| Compound 11 | 14.04 | [7] |
Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured to confirm apoptosis induction.
Experimental Protocol:
-
Cell Lysis: After treatment with this compound, lyse the cells to release cellular proteins.
-
Substrate Incubation: Add a colorimetric or fluorometric substrate specific for caspase-3 to the cell lysate.
-
Signal Detection: Measure the colorimetric or fluorescent signal, which is proportional to the caspase-3 activity.
-
Data Analysis: Compare the caspase-3 activity in treated cells to that in untreated controls. An increase in activity is indicative of apoptosis.[8]
Experimental Workflow for Apoptosis Detection:
Caption: Workflows for detecting apoptosis via Annexin V/PI staining and caspase-3 activity.
Signaling Pathway Analysis
Investigating the molecular mechanisms underlying this compound's activity involves studying its effects on key signaling pathways implicated in cell survival, proliferation, and inflammation.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival.[9] Its dysregulation is often associated with cancer.[10]
Key Steps to Investigate:
-
IKK Activation: Assess the phosphorylation status of the IKK complex.[10]
-
IκBα Phosphorylation and Degradation: Determine if this compound affects the phosphorylation and subsequent degradation of IκBα.[10]
-
p65 Nuclear Translocation: Evaluate the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.[10]
-
NF-κB DNA Binding: Analyze the ability of NF-κB to bind to its target DNA sequences.[10]
Experimental Approaches:
-
Western Blotting: To analyze the phosphorylation and protein levels of key pathway components (IKK, IκBα, p65).
-
Immunofluorescence Microscopy: To visualize the nuclear translocation of p65.
-
Electrophoretic Mobility Shift Assay (EMSA): To assess NF-κB DNA binding activity.
-
Reporter Gene Assay: To measure the transcriptional activity of NF-κB.
Canonical NF-κB Signaling Pathway:
Caption: The canonical NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes including proliferation, differentiation, and apoptosis. The ERK1/2 cascade is a well-characterized MAPK pathway often activated by growth factors.[11]
Key Steps to Investigate:
-
Ras Activation: Assess the activation state of Ras.[11]
-
Raf, MEK, and ERK Phosphorylation: Determine the phosphorylation status of the kinases in the cascade (Raf, MEK1/2, ERK1/2).[11]
-
Downstream Target Activation: Analyze the activation of downstream transcription factors such as Myc.[11]
Experimental Approaches:
-
Western Blotting: To detect the phosphorylated (active) forms of Raf, MEK, and ERK.
-
Kinase Assays: To directly measure the enzymatic activity of the kinases in the pathway.
MAPK/ERK Signaling Pathway:
Caption: The MAPK/ERK signaling pathway.
Conclusion
This technical guide provides a foundational framework for the in vitro evaluation of this compound. By systematically applying the described bioassays, researchers can effectively characterize its cytotoxic, anti-proliferative, and apoptotic activities, and begin to unravel its underlying molecular mechanisms of action. The presented protocols, data summaries, and pathway diagrams offer a comprehensive starting point for a thorough investigation into the therapeutic potential of this novel compound. Further studies, including in vivo models, will be necessary to fully elucidate the pharmacological profile of this compound.
References
- 1. Cytotoxic Activity of Some Azole Derivatives | Asian Pacific Journal of Cancer Biology [waocp.com]
- 2. Studies on the cytotoxic activity of synthetic 2H-azirine-2-azetidinone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Induction of Apoptosis via Inactivating PI3K/AKT Pathway in Colorectal Cancer Cells Using Aged Chinese Hakka Stir-Fried Green Tea Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Induction of apoptosis by piperine in human cervical adenocarcinoma via ROS mediated mitochondrial pathway and caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
A Technical Guide to the Solubility of Azedarachol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azedarachol, a terpenoid with notable antifeedant properties, presents a significant challenge in its formulation and delivery due to the limited availability of public data on its solubility in common organic solvents. This technical guide addresses this knowledge gap by providing a comprehensive framework for understanding and determining the solubility of this compound and other similar natural products. While specific quantitative solubility data for this compound remains scarce in published literature, this document outlines the general solubility characteristics of terpenoids, details robust experimental protocols for solubility determination, and presents logical workflows for solvent selection and analysis. This guide is intended to equip researchers and drug development professionals with the necessary tools and methodologies to effectively work with this compound and related compounds.
Introduction to this compound
This compound (CAS No. 99305-11-0) is a naturally occurring terpenoid with the molecular formula C25H40O5[1]. Terpenoids, also known as isoprenoids, are a large and diverse class of organic compounds produced by a variety of plants and some insects. Structurally, they are derived from five-carbon isoprene units. Due to their varied structures, terpenoids exhibit a wide range of biological activities and physical properties. Generally, most terpenoids are colorless, fragrant liquids or solids that are lighter than water and volatile with steam[2]. A key characteristic of this class of compounds is their general solubility in organic solvents and insolubility in water[2].
General Solubility of Terpenoids in Organic Solvents
The principle of "like dissolves like" is fundamental to predicting the solubility of terpenoids like this compound[4]. The largely non-polar hydrocarbon backbone of most terpenoids dictates their preference for non-polar or moderately polar organic solvents. The presence of oxygen-containing functional groups (hydroxyls, ketones, esters) in the structure of this compound (C25H40O5) introduces some polarity, which may enhance its solubility in more polar organic solvents.
Based on the general properties of terpenoids, the expected solubility of this compound in various organic solvents is summarized in the table below. It is crucial to note that this is a qualitative prediction, and experimental verification is essential.
| Solvent Class | Examples | Predicted Solubility of this compound | Rationale |
| Non-Polar Solvents | Hexane, Heptane, Toluene | Likely Soluble | The large hydrocarbon structure of this compound is compatible with non-polar solvents. |
| Moderately Polar Solvents | Chloroform, Dichloromethane, Diethyl Ether, Ethyl Acetate | Likely Soluble | These solvents can interact with both the non-polar and polar regions of the this compound molecule. |
| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble to Very Soluble | These solvents are effective at solvating molecules with both polar and non-polar characteristics. The mention of DMSO as a storage solvent supports this. |
| Polar Protic Solvents | Methanol, Ethanol, Propanol | Sparingly Soluble to Soluble | The ability to hydrogen bond may enhance solubility, but the large non-polar portion of this compound might limit high solubility. |
| Highly Polar Solvents | Water | Insoluble to Very Sparingly Soluble | The predominantly non-polar nature of terpenoids generally results in poor aqueous solubility. |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is critical for all stages of research and development. Several established methods can be employed, each with its own advantages and limitations.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining solubility.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to the chosen organic solvent in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.
-
Solvent Evaporation: A known volume or mass of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven or under a stream of inert gas).
-
Quantification: The mass of the remaining solid this compound is determined by weighing the container after complete solvent evaporation.
-
Calculation: The solubility is calculated as the mass of the dissolved solid per unit volume or mass of the solvent (e.g., mg/mL or g/100g ).
High-Performance Liquid Chromatography (HPLC) Method
For compounds that are difficult to handle gravimetrically or when higher accuracy is required, an HPLC-based method is preferred.
Methodology:
-
Preparation of Saturated Solution and Equilibration: Follow steps 1 and 2 from the gravimetric method.
-
Phase Separation: Follow step 3 from the gravimetric method.
-
Sample Preparation: A precise aliquot of the saturated solution is diluted with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
-
HPLC Analysis: The diluted sample is injected into an HPLC system equipped with an appropriate column and detector (e.g., UV-Vis).
-
Quantification: The concentration of this compound in the diluted sample is determined by comparing its peak area to a standard calibration curve prepared with known concentrations of this compound.
-
Calculation: The solubility is calculated by taking into account the dilution factor.
Logical Workflow for Solvent Selection and Solubility Profiling
A systematic approach to solvent selection and solubility profiling is crucial for efficient drug development. The following workflow provides a logical progression from initial screening to detailed characterization.
Conclusion
While quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, a systematic approach based on the general properties of terpenoids and established experimental methodologies can provide the necessary insights for its successful handling and formulation. This guide offers a foundational framework for researchers, scientists, and drug development professionals to determine the solubility of this compound and similar natural products, thereby facilitating their advancement in various scientific and therapeutic applications. The provided experimental protocols and logical workflows are intended to serve as a practical starting point for these investigations.
References
Unveiling the Spectroscopic Signature of Azedarachol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azedarachol, a steroidal secondary metabolite isolated from the plant Melia azedarach, has garnered interest for its potential biological activities, including its noted antifeedant properties. A thorough understanding of its chemical structure and spectroscopic characteristics is fundamental for its further investigation and potential applications in drug discovery and development. This technical guide provides a comprehensive overview of the spectral analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While the complete, officially published spectral data for this compound (CAS 99305-11-0; Molecular Formula: C₂₅H₄₀O₅) remains elusive in readily accessible databases, this guide synthesizes available information and outlines the standard experimental protocols for obtaining and interpreting such data. The initial characterization of this compound was reported by Salimuzzaman Siddiqui and colleagues in 1985 in the journal Zeitschrift für Naturforschung B.
Chemical Structure
The detailed chemical structure of this compound, as would be definitively elucidated by comprehensive spectroscopic analysis, is crucial for interpreting its spectral data. Based on its molecular formula and classification as a steroid, it possesses a core tetracyclic cyclopentanoperhydrophenanthrene ring system. The specific arrangement of functional groups and stereochemistry, however, can only be confirmed through detailed 1D and 2D NMR experiments.
Spectral Data Summary
The following tables present the expected ranges and types of signals for this compound based on its steroidal nature and molecular formula. These are predictive and await experimental verification from the original source or new analyses.
Table 1: Predicted ¹H NMR Spectral Data for this compound (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 0.6 - 2.0 | Singlet, Doublet, Multiplet | Multiple | Steroidal methyl groups (e.g., C-18, C-19), and methylene/methine protons of the steroid nucleus |
| 3.5 - 4.5 | Multiplet | At least 1 | Proton attached to a carbon bearing a hydroxyl group (e.g., H-3) |
| ~5.3 | Multiplet | 1 | Olefinic proton (if a double bond is present in the steroid nucleus, e.g., H-6) |
| Other specific signals | - | - | Protons adjacent to other functional groups as revealed by the exact structure |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (CDCl₃)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 10 - 60 | CH₃, CH₂, CH | Aliphatic carbons of the steroid nucleus and side chain |
| 60 - 80 | CH | Carbon atom attached to a hydroxyl group (e.g., C-3) |
| 120 - 140 | C, CH | Olefinic carbons (if a double bond is present) |
| > 170 | C | Carbonyl carbon (if a ketone or carboxylic acid/ester group is present) |
Table 3: Predicted Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3400 (broad) | O-H | Stretching vibration of hydroxyl groups |
| ~2950-2850 | C-H | Stretching vibrations of aliphatic methyl and methylene groups |
| ~1710 | C=O | Stretching vibration if a ketone or aldehyde is present |
| ~1650 | C=C | Stretching vibration if an alkene is present |
| ~1460 and ~1380 | C-H | Bending vibrations of CH₂ and CH₃ groups |
| ~1050 | C-O | Stretching vibration of the C-O bond in alcohols |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| 420.2875 | [M]⁺, Molecular ion peak corresponding to the exact mass of C₂₅H₄₀O₅ |
| [M - H₂O]⁺ | Loss of a water molecule from a hydroxyl group |
| [M - side chain]⁺ | Fragmentation involving the loss of the side chain from the steroid nucleus |
| Other fragments | Characteristic fragmentation pattern of the steroid ring system |
Experimental Protocols
The following sections detail the standard methodologies for acquiring the spectral data for a natural product like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, most commonly deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
¹H NMR Spectroscopy Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
¹³C NMR Spectroscopy Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid this compound sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a solution of the compound in a volatile solvent onto a salt plate (e.g., NaCl or KBr).
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrophotometer.
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Sample Introduction and Ionization: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). Electron Ionization (EI) is a common method for generating a fragmentation pattern, while soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to determine the molecular weight with minimal fragmentation. High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact mass and elemental composition.
Instrumentation: A variety of mass analyzers can be used, including Quadrupole, Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR).
Parameters for ESI-MS:
-
Solvent: A mixture of methanol or acetonitrile with water, often with a small amount of formic acid or ammonium acetate to promote ionization.
-
Ionization Mode: Positive or negative ion mode is selected based on the compound's ability to gain or lose a proton.
-
Mass Range: Typically scanned from m/z 100 to 1000 or higher.
Mandatory Visualizations
The following diagrams illustrate the general workflows for the spectral analysis of a natural product like this compound.
Methodological & Application
Azedarachol extraction protocol from plant material
An Application Note and Protocol for the Extraction of Azedarachol from Melia azedarach
Introduction
This compound is a tetracyclic triterpenoid alcohol found in the plant Melia azedarach, commonly known as the Chinaberry tree. This compound, along with other limonoids present in the plant, has garnered interest for its potential biological activities. This document provides a detailed protocol for the extraction and purification of this compound from Melia azedarach plant material. The methodologies outlined are based on established techniques for the extraction of similar bioactive compounds from this plant species, providing a robust framework for researchers in natural product chemistry and drug development.
While specific high-yield protocols for this compound are not extensively detailed in publicly available literature, the following procedures are synthesized from successful extractions of other triterpenoids and limonoids from Melia azedarach.
Data Presentation
The selection of solvent and extraction method significantly impacts the yield and purity of the target compound. The following tables summarize quantitative data from studies on the extraction of various bioactive compounds from Melia azedarach.
Table 1: Solvent Selection and Extraction Yields for Bioactive Compounds from Melia azedarach
| Plant Part | Solvent System | Extraction Method | Target Compound(s) | Yield | Reference |
| Fruits | Methanol | Maceration | Azadirachtin | Not specified | [1] |
| Root | 50% Methanol | Ultrasonication (30 min, 45°C) | Lupeol | 7.82 mg/g DW | [2] |
| Root | 50% Methanol | Ultrasonication (30 min, 35°C) | Stigmasterol | 6.76 mg/g DW | [2] |
| Fruits | Supercritical CO2, scCO2/ethanol, ethanol, ethanol/water | Sequential Fixed Bed Extraction | Fatty acids, Phenolics | Overall yield up to 45% | [3] |
| Leaves & Fruits | Methanol | Soxhlet Extraction (20 hours) | Crude Extract | Not specified | [4] |
| Fruits | 96% Bioethanol | Percolation (Solid-Liquid Extractor) | Crude Extract | Not specified | [5] |
| Fruits | Water | Maceration | Crude Aqueous Extract | Not specified | [6] |
Table 2: Quantitative Parameters for Extraction and Analysis
| Parameter | Value | Condition/Method | Reference |
| Solvent to Sample Ratio | 15:2, 15:3, 15:4 (L:kg) | Percolation | [5] |
| HPLC Mobile Phase | Acetonitrile: H2O (60:40) | HPLC for Azadirachtin | [1] |
| HPLC Column | C18 | HPLC for Azadirachtin | [1] |
| HPLC Flow Rate | 1 mL/min | HPLC for Azadirachtin | [1] |
| HPLC Detection Wavelength | 227 nm | HPLC for Azadirachtin | [1] |
Experimental Protocols
The following protocols describe the extraction of this compound from the fruit pericarp (peel) of Melia azedarach, which has been shown to be a rich source of bioactive compounds[1].
Protocol 1: Sample Preparation
-
Collection: Collect fresh, ripe fruits of Melia azedarach.
-
Washing: Thoroughly wash the fruits with running tap water to remove any dirt and debris.
-
Drying: Air-dry the fruits in a well-ventilated area for several days, followed by oven drying at 60°C until a constant weight is achieved[4].
-
Separation: Manually separate the peel (pericarp) from the pulp and seeds.
-
Pulverization: Grind the dried peels into a fine powder using a hammer mill or a suitable grinder[4]. Store the powdered material in an airtight container in a cool, dark place until extraction.
Protocol 2: Solvent Extraction (Soxhlet Method)
This method is suitable for exhaustive extraction of moderately polar compounds like triterpenoids.
-
Apparatus Setup: Assemble a 250 ml Soxhlet apparatus[4].
-
Sample Loading: Place 20 g of the powdered fruit peel into a cellulose thimble and place the thimble inside the Soxhlet extractor.
-
Solvent Addition: Add 200 ml of methanol to the round-bottom flask[4].
-
Extraction: Heat the solvent to its boiling point. Allow the extraction to proceed for a total of 20 hours, cycling the solvent through the plant material[4]. The completion of extraction is indicated when the solvent in the siphon arm becomes colorless.
-
Concentration: After extraction, cool the apparatus. Remove the round-bottom flask and concentrate the methanolic extract using a rotary evaporator under reduced pressure at 40°C to obtain a crude extract.
Protocol 3: Purification by Column Chromatography
This protocol outlines the separation of this compound from the crude extract using silica gel column chromatography, a common method for purifying neem limonoids[7].
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in n-hexane. Pack a glass column (e.g., 50 cm length, 3 cm diameter) with the slurry. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica gel bed.
-
Sample Loading: Dissolve a portion of the crude methanolic extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.
-
Elution: Begin elution with n-hexane and gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate. A suggested gradient is as follows:
-
100% n-hexane
-
n-hexane: Ethyl Acetate (9:1, 8:2, 7:3, 1:1, v/v)
-
100% Ethyl Acetate
-
Ethyl Acetate: Methanol (9:1, v/v)
-
-
Fraction Collection: Collect fractions of equal volume (e.g., 20 ml) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
TLC Analysis: Spot the collected fractions on a silica gel TLC plate. Develop the plate using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3). Visualize the spots under UV light (254 nm) and by spraying with an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
-
Pooling and Concentration: Combine the fractions that show a prominent spot corresponding to the expected Rf value of this compound. Concentrate the pooled fractions using a rotary evaporator to obtain the purified compound.
-
Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as NMR (1H, 13C), Mass Spectrometry, and FTIR.
Visualizations
References
- 1. Quantitative Determination of Azadirachtin in Melia indica and M. azedarach - Journal of Medicinal Plants [jmp.ir]
- 2. Improvement and prediction of the extraction parameters of lupeol and stigmasterol metabolites of Melia azedarach with response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jdea.journals.ekb.eg [jdea.journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Components of Aqueous Extracts of Melia azedarach Fruits and Their Effects on The Transcriptome of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repositori.ukwms.ac.id [repositori.ukwms.ac.id]
Gas chromatography-mass spectrometry (GC-MS) analysis of Azedarachol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azedarachol is a triterpenoid compound of interest, primarily found in plants of the Meliaceae family, such as Melia azedarach (Chinaberry tree). Limonoids and triterpenoids from this family are known for a wide range of biological activities, including insecticidal, antifungal, and potential anticancer properties.[1][2][3][4][5][6] The accurate identification and quantification of this compound are crucial for further pharmacological studies, quality control of herbal preparations, and the development of new therapeutic agents. This document provides a detailed protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound, including sample preparation, derivatization, and instrument parameters.
Biological Activity and Potential Applications
Limonoids, the class of compounds to which this compound belongs, have demonstrated a variety of biological activities. While specific research on this compound's signaling pathways is limited, the known activities of related compounds from Melia azedarach suggest several potential applications for its analysis:
-
Anticancer Research: Numerous limonoids from Melia species have shown cytotoxic effects against various cancer cell lines, including breast, gastric, and lung cancer.[2][7] The mechanism often involves the induction of apoptosis.[4] Analysis of this compound can help in screening for potential anticancer lead compounds.
-
Insecticidal and Antifeedant Studies: Extracts from Melia azedarach have well-documented insecticidal and antifeedant properties.[1][8] this compound may contribute to this activity, making its quantification important for the development of natural pesticides.[9]
-
Antifungal Drug Discovery: Some limonoids have exhibited antifungal activity against various fungal strains.[3] GC-MS analysis can be used to assess the purity and concentration of this compound in extracts being tested for antifungal efficacy.
-
Phytochemical Analysis and Quality Control: For herbal products containing Melia azedarach, a validated GC-MS method is essential for the standardization and quality control of the raw materials and finished products.
Experimental Protocols
Extraction of this compound from Plant Material
This protocol describes a general method for extracting triterpenoids like this compound from the leaves or fruits of Melia azedarach.
Materials:
-
Dried and powdered plant material (leaves or fruits of Melia azedarach)
-
Methanol or Ethanol (analytical grade)
-
Soxhlet apparatus or ultrasonic bath
-
Rotary evaporator
-
Filter paper (Whatman No. 1)
-
Glassware (beakers, flasks)
Procedure:
-
Weigh approximately 20 g of the dried, powdered plant material.
-
Place the powder in a cellulose thimble and insert it into the Soxhlet extractor.
-
Add 250 mL of methanol or ethanol to the round-bottom flask of the Soxhlet apparatus.
-
Heat the solvent to its boiling point and perform the extraction for 6-8 hours.
-
Alternatively, for a faster extraction, use ultrasonication. Mix the plant powder with the solvent in a flask and place it in an ultrasonic bath for 30-60 minutes.
-
After extraction, filter the extract through Whatman No. 1 filter paper to remove solid plant debris.
-
Concentrate the filtrate using a rotary evaporator at a temperature of 40-50°C under reduced pressure until a crude extract is obtained.
-
Store the crude extract at 4°C for further analysis.
Sample Preparation and Derivatization for GC-MS Analysis
Triterpenoids like this compound are often not volatile enough for direct GC-MS analysis and require derivatization to increase their volatility and thermal stability. Silylation is a common derivatization technique for compounds containing hydroxyl groups.
Materials:
-
Crude extract of this compound
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Vials with screw caps
-
Heating block or water bath
-
Nitrogen gas supply
Procedure:
-
Dissolve a known amount of the crude extract (e.g., 1 mg) in a suitable solvent like chloroform or ethyl acetate.
-
Transfer an aliquot of the solution to a clean, dry vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
To the dried residue, add 100 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.[10]
-
Securely cap the vial and heat it at 60-70°C for 30-60 minutes in a heating block or water bath to ensure complete derivatization.[10]
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
GC-MS Instrumentation and Analytical Conditions
The following are recommended starting parameters for the GC-MS analysis of derivatized this compound. These may need to be optimized depending on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890A or similar |
| Mass Spectrometer | 5975C or similar |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 150°C, hold for 2 min. Ramp to 280°C at 10°C/min, hold for 15 min. |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | 50 - 600 m/z |
| Solvent Delay | 5 min |
Data Presentation
The quantitative data for this compound and other identified compounds should be summarized in a table for clear comparison. The identification of compounds can be achieved by comparing their mass spectra with reference libraries such as NIST and Wiley.
Table 1: Example of Quantitative GC-MS Data Summary
| Compound Name | Retention Time (min) | Peak Area (%) | Identification Method |
| This compound-TMS derivative | e.g., 22.5 | e.g., 15.2 | Mass Spectrum Library Match |
| Other Triterpenoid 1 | e.g., 20.1 | e.g., 8.7 | Mass Spectrum Library Match |
| Other Triterpenoid 2 | e.g., 24.8 | e.g., 5.4 | Mass Spectrum Library Match |
Visualization of Experimental Workflow and a Plausible Signaling Pathway
Experimental Workflow for GC-MS Analysis of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Limonoids From the Genus Melia (Meliaceae): Phytochemistry, Synthesis, Bioactivities, Pharmacokinetics, and Toxicology [frontiersin.org]
- 3. ACG Publications - The Limonoids and Other Constituents from the Fruits of Melia azedarach and Their Biological Activity [acgpubs.org]
- 4. 10th.bcnp-sbq.com [10th.bcnp-sbq.com]
- 5. Limonoids and triterpenoids from the seeds of Melia azedarach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Structures and Biological Activities of Limonoids from the Genus Swietenia (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Melia azedarach Extracts: A potencial tool for insect pest management - CONICET [bicyt.conicet.gov.ar]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azedarachol (Azadirachtin-Based) Formulations in Insecticidal Bioassays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and application of Azedarachol (assumed to be Azadirachtin, the primary active ingredient from the neem tree, Azadirachta indica) formulations for insecticidal bioassays. The information is intended to guide researchers in accurately assessing the efficacy of neem-based insecticides against a variety of insect pests.
Background
Azadirachtin is a complex tetranortriterpenoid limonoid derived from neem seeds and is a potent biopesticide.[1][2] It functions as a broad-spectrum insecticide, primarily acting as an insect growth regulator (IGR), antifeedant, and repellent.[2][3] Unlike many synthetic insecticides that target the nervous system, Azadirachtin's mode of action is multifaceted, making it a valuable tool in integrated pest management (IPM) programs.[4] It interferes with the insect's endocrine system, disrupting molting and development, and also deters feeding and oviposition.[3][4][5]
Data Presentation: Efficacy of Azadirachtin and Neem Oil Formulations
The following tables summarize the insecticidal activity of various Azadirachtin and neem-based formulations against different insect species, as reported in scientific literature.
Table 1: Mortality of Helicoverpa armigera Larvae Treated with Neem Products
| Treatment (5% Concentration) | Instar | Mortality after 24h (%) | Mortality after 48h (%) | Mortality after 72h (%) |
| Neem Leaf Extract | 2nd | 10 | 20 | 30 |
| Neem Seed Kernel Extract | 2nd | 20 | 30 | 40 |
| Neem Oil | 2nd | 30 | 40 | 45 |
| Neem Leaf Extract + Neem Seed Kernel Oil | 2nd | 40 | 45 | 50 |
| Neem Leaf Extract | 4th | 5 | 10 | 15 |
| Neem Seed Kernel Extract | 4th | 10 | 15 | 25 |
| Neem Oil | 4th | 15 | 25 | 35 |
| Neem Leaf Extract + Neem Seed Kernel Oil | 4th | 25 | 30 | 40 |
Source: Adapted from a laboratory bioassay on Helicoverpa armigera.[6]
Table 2: Efficacy of a Neem Oil Formulation Against Sucking Pests
| Formulation Concentration (%) | Target Pest | Mortality after 1 Day (%) | Mortality after 2 Days (%) | Mortality after 3 Days (%) |
| 0.5 | Aphids | 63-68 | - | - |
| 1.0 | Aphids | 78-82 | - | - |
| 2.0 | Aphids | 90.45 | 95 | 100 |
Source: Adapted from a study on the management of two major sucking pests using a neem oil formulation.[7]
Table 3: Contact Toxicity of Azadirachtin Nanoemulsion against Stored-Product Pests
| Azadirachtin Concentration (%) | Target Pest | Mortality after 1 Day (%) | Mortality after 2 Days (%) |
| 0.5 | Sitophilus oryzae | ~20 | ~30 |
| 0.6 | Sitophilus oryzae | ~35 | ~45 |
| 0.75 | Sitophilus oryzae | ~50 | ~65 |
| 1.0 | Sitophilus oryzae | ~70 | ~85 |
| 0.5 | Tribolium castaneum | ~15 | ~25 |
| 0.6 | Tribolium castaneum | ~25 | ~35 |
| 0.75 | Tribolium castaneum | ~40 | ~55 |
| 1.0 | Tribolium castaneum | ~60 | ~75 |
Source: Adapted from a study on neem oil nanoemulsion formulations.[8]
Experimental Protocols
Preparation of this compound (Neem Oil-Based) Formulation
This protocol describes the preparation of a basic oil-in-water emulsion for use in insecticidal bioassays.
Materials:
-
Neem oil (containing a known concentration of Azadirachtin)
-
Emulsifier (e.g., Polysorbate 80, Triton X-100, or liquid soap)[9]
-
Distilled water
-
Magnetic stirrer and stir bar
-
Glass beakers
-
Volumetric flasks
Procedure:
-
Determine Final Concentration: Decide on the desired final concentrations of Azadirachtin for the bioassay (e.g., in ppm or % v/v).
-
Prepare Emulsifier Solution: Prepare a stock solution of the emulsifier in distilled water (e.g., 0.1% to 1% v/v).
-
Create the Emulsion:
-
In a beaker, add the required volume of neem oil.
-
Slowly add the emulsifier solution to the neem oil while continuously stirring with a magnetic stirrer.
-
Continue stirring until a stable, milky-white emulsion is formed.
-
-
Serial Dilutions: Prepare a series of dilutions from the stock emulsion using distilled water to achieve the desired test concentrations.[10]
-
Control Solution: Prepare a control solution containing only the emulsifier and distilled water at the same concentration used in the test formulations.
Toxicity Bioassay (Leaf Dip Method)
This method is used to determine the contact and oral toxicity of the formulation to leaf-feeding insects.
Materials:
-
Test insects
-
Fresh, untreated host plant leaves
-
Prepared this compound formulations and control solution
-
Petri dishes or ventilated containers
-
Filter paper
-
Forceps
-
Timer
Procedure:
-
Leaf Preparation: Select healthy, undamaged leaves from the host plant.
-
Treatment Application:
-
Using forceps, dip each leaf into the respective test formulation or control solution for 10-30 seconds, ensuring complete coverage.
-
Allow the leaves to air-dry on a clean surface.
-
-
Insect Exposure:
-
Place a treated leaf in a Petri dish lined with filter paper.
-
Introduce a known number of test insects (e.g., 10-20 larvae) into each Petri dish.
-
-
Incubation: Maintain the Petri dishes under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% relative humidity, and a specific photoperiod).
-
Data Collection: Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours).[11] An insect is considered dead if it is unable to move when prodded with a fine brush.
-
Data Analysis: Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula if necessary. Determine the LC50 (lethal concentration to kill 50% of the population) using probit analysis.
Antifeedant Bioassay (Choice Test)
This assay evaluates the feeding deterrence of the this compound formulation.
Materials:
-
Test insects (pre-starved for 2-4 hours)
-
Host plant leaf discs of a uniform size
-
Prepared this compound formulations and control solution
-
Petri dishes
-
Filter paper
-
Leaf area meter or scanner and image analysis software
Procedure:
-
Leaf Disc Treatment:
-
Cut uniform leaf discs from fresh, untreated leaves.
-
Treat half of the leaf discs with the test formulation and the other half with the control solution.
-
Allow the discs to air-dry.
-
-
Experimental Setup: In each Petri dish, place one treated and one control leaf disc on opposite sides.
-
Insect Introduction: Introduce a single test insect into the center of each Petri dish.
-
Incubation: Maintain the dishes under controlled conditions for a specific period (e.g., 24 hours).
-
Data Collection:
-
Remove the leaf discs and measure the area consumed from both the treated and control discs.
-
Calculate the Antifeedant Index (AFI) using the following formula: AFI = [(C - T) / (C + T)] x 100 Where C = area of control leaf consumed and T = area of treated leaf consumed.
-
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. Frontiers | Azadirachtin-Based Insecticide: Overview, Risk Assessments, and Future Directions [frontiersin.org]
- 3. Azadirachtin - Wikipedia [en.wikipedia.org]
- 4. ozonebiotech.com [ozonebiotech.com]
- 5. globalgarden.co [globalgarden.co]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. Preparation and characterization of neem oil nanoemulsion formulations against Sitophilus oryzae and Tribolium castaneum adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bioassay Study of Azadirachtin And Plumbagin on Pericallia ricini (Lepidoptera: Arctiidae) – Current Agriculture Research Journal [agriculturejournal.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Azedarachol Antifeedant Activity Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azedarachol, a prominent limonoid isolated from the plant Melia azedarach (Chinaberry tree), has garnered significant interest for its potential as a natural insect antifeedant. Limonoids, a class of tetranortriterpenoids, are known for their diverse biological activities, including insecticidal and antifeedant properties.[1] The development of potent, biodegradable, and ecologically safer alternatives to synthetic pesticides is a critical area of research in sustainable agriculture. This compound presents a promising candidate for the development of novel biopesticides.
These application notes provide a comprehensive protocol for testing the antifeedant activity of this compound. The described methodologies are based on established bioassays used for evaluating the efficacy of plant-derived compounds against economically important insect pests, such as species from the genus Spodoptera (e.g., S. frugiperda, S. litura), which are known to cause significant crop damage.[2][3]
Principle of Antifeedant Activity
The antifeedant activity of a compound is its ability to inhibit or deter feeding in insects without causing immediate mortality. This effect is primarily mediated through the insect's gustatory system.[4] Limonoids like this compound are thought to act by stimulating deterrent receptors in the insect's mouthparts, leading to a rejection of the treated food source.[5] This can also involve the blocking of receptors that stimulate feeding, such as those for sugars. The ultimate result is reduced food intake, leading to starvation, developmental inhibition, and in some cases, mortality.[5]
Data Presentation: Antifeedant Activity of this compound and Related Limonoids
While specific quantitative data for the antifeedant activity of purified this compound is not extensively available in the public domain, the following table summarizes the activity of extracts from Melia azedarach and other relevant limonoids to provide a comparative context for expected efficacy.
| Compound/Extract | Insect Species | Bioassay Type | Parameter | Value | Reference |
| Melia azedarach senescent leaf extract | Spodoptera frugiperda | Diet Incorporation | LC50 | 1.4 g/L (after 24h) | [2] |
| Meliartenin (from M. azedarach) | Spodoptera eridania | Leaf Disk Choice Test | ED50 | 1 µg/cm² | |
| Azadirachtin | Spodoptera litura | Leaf Disk No-Choice | Antifeedant Index | High | [6] |
| Limonin | Spodoptera frugiperda | Leaf Disk Choice Test | Antifeedant Activity | Significant (P < 0.01) | [7] |
| Obacunone | Spodoptera frugiperda | Leaf Disk Choice Test | Antifeedant Activity | Significant (P < 0.01) | [7] |
Note: ED50 (Effective Dose 50) is the dose that causes a 50% reduction in feeding. LC50 (Lethal Concentration 50) is the concentration that causes 50% mortality. The antifeedant index is a relative measure of feeding deterrence.
Experimental Protocols
A crucial aspect of evaluating antifeedant properties is the selection of an appropriate bioassay. The two most common methods are the "choice test" and the "no-choice test".
-
Choice Test: Insects are presented with both treated and untreated food sources simultaneously. This method assesses the preference of the insect and is useful for determining the deterrent nature of the compound.
-
No-Choice Test: Insects are only provided with the treated food source. This method is more stringent and evaluates whether the insect will feed on the treated material in the absence of alternatives.
For the initial screening and determination of the intrinsic antifeedant activity of this compound, the no-choice leaf dip bioassay is recommended.
Protocol: No-Choice Leaf Dip Bioassay
This protocol is adapted from standard methods for evaluating the antifeedant activity of plant extracts and pure compounds.[8][9]
1. Materials and Reagents:
-
Purified this compound
-
Acetone (analytical grade)
-
Distilled water
-
Non-ionic surfactant (e.g., Triton X-100)
-
Fresh, tender leaves from a suitable host plant for the test insect (e.g., castor bean leaves for Spodoptera litura, maize leaves for Spodoptera frugiperda)
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Forceps
-
Micropipettes
-
Test insects (e.g., 3rd or 4th instar larvae of Spodoptera spp.), starved for 2-4 hours prior to the experiment.
2. Preparation of this compound Test Solutions:
-
Prepare a stock solution of this compound (e.g., 1000 ppm or 1 mg/mL) by dissolving a known weight of the compound in a small volume of acetone.
-
From the stock solution, prepare a series of dilutions to obtain the desired test concentrations (e.g., 500, 250, 125, 62.5, and 31.25 ppm).
-
For each concentration, add a non-ionic surfactant (e.g., 0.05% v/v) to ensure uniform wetting of the leaf surface.
-
Prepare a control solution containing the same concentration of acetone and surfactant in distilled water.
3. Bioassay Procedure:
-
Cut leaf discs of a uniform size (e.g., 5 cm diameter) from fresh host plant leaves.
-
Using forceps, dip each leaf disc into the respective test solution for 3-5 seconds with gentle agitation.[10]
-
Allow the treated leaf discs to air-dry completely on a clean, non-absorbent surface.
-
Place a moist filter paper at the bottom of each Petri dish to maintain humidity.
-
Place one treated leaf disc in each Petri dish.
-
Introduce one pre-starved insect larva into each Petri dish.
-
Seal the Petri dishes with perforated lids to allow for air circulation.
-
Maintain the bioassay under controlled laboratory conditions (e.g., 25 ± 2°C, 65 ± 5% relative humidity, and a 12:12 h light:dark photoperiod).
-
Each treatment and the control should be replicated at least five times.
4. Data Collection and Analysis:
-
After 24 hours, remove the larvae and the remaining leaf discs from the Petri dishes.
-
Measure the area of the leaf disc consumed in both the treated and control groups. This can be done using a leaf area meter or by digital image analysis.
-
Calculate the Antifeedant Index (AFI) using the following formula:
AFI (%) = [(C - T) / (C + T)] x 100
Where:
-
C is the area of the leaf consumed in the control group.
-
T is the area of the leaf consumed in the treated group.
-
-
The data can be subjected to statistical analysis (e.g., ANOVA) to determine the significance of the antifeedant effect at different concentrations. Probit analysis can be used to calculate the ED50 value.
Mandatory Visualizations
Signaling Pathway of Limonoid Antifeedant Action
Caption: Proposed signaling pathway for this compound's antifeedant activity.
Experimental Workflow for Antifeedant Bioassay
Caption: Experimental workflow for the no-choice leaf dip antifeedant bioassay.
References
- 1. researchgate.net [researchgate.net]
- 2. Antifeedant activity of Jatropha gossypifolia and Melia azedarach senescent leaf extracts on Spodoptera frugiperda (Lepidoptera: Noctuidae) and their potential use as synergists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in Control Strategies against Spodoptera frugiperda. A Review [mdpi.com]
- 4. Antifeedant - Wikipedia [en.wikipedia.org]
- 5. Botanical Antifeedants: An Alternative Approach to Pest Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. entomoljournal.com [entomoljournal.com]
- 10. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
Azedarachol and its Derivatives from Melia azedarach: Application Notes and Protocols for Agricultural Pest Management
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracts from the Chinaberry tree, Melia azedarach, have long been recognized for their potent insecticidal properties. While the specific term "Azedarachol" is not commonly used in scientific literature, the plant is a rich source of bioactive tetranortriterpenoids, more broadly classified as limonoids. These compounds, particularly those found in the fruits and leaves, exhibit a wide spectrum of activity against numerous agricultural pests. This document provides detailed application notes and experimental protocols for the use of Melia azedarach extracts and their constituent limonoids in pest management research. The primary active compounds include meliartenin and its isomer 12-hydroxiamoorastatin, which demonstrate significant antifeedant and insecticidal effects comparable to other well-studied limonoids like azadirachtin.[1][2]
Mode of Action
The insecticidal activity of Melia azedarach extracts is not attributed to a single compound but rather to a complex mixture of limonoids, fatty acids, and their esters.[3] The primary modes of action are:
-
Antifeedant Activity: The most significant effect is a strong feeding deterrence across a wide range of insect orders, including Coleoptera, Lepidoptera, and Orthoptera.[4] This leads to starvation and subsequent mortality.
-
Insect Growth Regulation: These compounds disrupt the normal physiological processes associated with insect development and metamorphosis.[5] This can manifest as prolonged larval stages, malformations during molting, and failure to emerge as adults.
-
Enzymatic Inhibition: Studies have shown that Melia azedarach extracts can inhibit the activity of key enzymes in insects. For instance, a 31% inhibition of cholinesterase activity has been observed in Spodoptera frugiperda larvae fed a diet containing the extract.[6]
-
Enzymatic Activation: Conversely, the activity of NADPH-cytochrome c reductase, an enzyme involved in detoxification pathways, can be activated.[6] This suggests that the insect attempts to metabolize the toxic compounds, redirecting energy from other vital processes.
Data Presentation
Table 1: Insecticidal Efficacy of Melia azedarach Extracts and Compounds
| Pest Species | Plant Part/Compound | Bioassay Type | Efficacy Metric | Value | Reference |
| Spodoptera littoralis (Cotton Leafworm) | Ripe Fruit Oil | Topical Application | Mortality | 100% at 10 mg/larva | [3] |
| Spodoptera littoralis (Cotton Leafworm) | Ripe Fruit Acetone Extract | Topical Application | Mortality | 77.5% at 10 mg/larva | [3] |
| Epilachna paenulata (a lady beetle) | Meliartenin | Choice Test (Feeding) | ED50 | 0.80 µg/cm² | [1][2] |
| Epilachna paenulata (a lady beetle) | Meliartenin | No-Choice Test (Topical) | LD50 (96 h) | 0.76 µg/cm² | [1][2] |
| Tuta absoluta (Tomato Leafminer) | Hexane Fruit Extract | Egg Bioassay | LC50 | 948.93 µl/ml | [7] |
| Tuta absoluta (Tomato Leafminer) | Hexane Fruit Extract | 2nd Instar Larval Bioassay | LC50 | 346.72 µl/ml | [7] |
| Tuta absoluta (Tomato Leafminer) | Hexane Fruit Extract | Pupal Bioassay | LC50 | 1.75 µl/ml | [7] |
| Tribolium castaneum (Red Flour Beetle) | Leaf Petroleum Ether Extract | Topical Application | LD50 (72h) | 0.312 mg/cm² | |
| Tribolium castaneum (Red Flour Beetle) | Fruit Petroleum Ether Extract | Topical Application | LD50 (72h) | 1.359 mg/cm² | |
| Boophilus microplus (Cattle Tick) | Ripe Fruit Hexane Extract | Larval Immersion | Mortality (168 h) | 98% at 0.25% | [8] |
| Boophilus microplus (Cattle Tick) | Ripe Fruit Chloroform Extract | Larval Immersion | Mortality (168 h) | 100% at 0.25% | [8] |
Experimental Protocols
Protocol 1: Preparation of Melia azedarach Extract
This protocol describes a general method for obtaining crude extracts from Melia azedarach plant material.
Materials:
-
Fresh or dried plant material (leaves, fruits)
-
Soxhlet apparatus
-
Solvents (e.g., methanol, ethanol, hexane, acetone)
-
Rotary evaporator
-
Grinder or blender
-
Filter paper
Procedure:
-
Collect and wash the plant material thoroughly.
-
Dry the material in an oven at a low temperature (e.g., 40-60°C) until a constant weight is achieved.[5]
-
Grind the dried material into a fine powder.
-
Perform a Soxhlet extraction using a solvent of choice. The choice of solvent will depend on the polarity of the target compounds. For broad-spectrum limonoid extraction, methanol or ethanol are effective. For less polar compounds, hexane or chloroform can be used.[8]
-
Continue the extraction for several hours (e.g., 20 hours) until the solvent running through the apparatus is colorless.[5]
-
Concentrate the resulting extract using a rotary evaporator to remove the solvent.
-
Store the crude extract in a cool, dark place for further use.
Protocol 2: Insect Antifeedant Bioassay (Choice Test)
This protocol is designed to evaluate the feeding deterrent properties of the extract.
Materials:
-
Test insects
-
Leaf discs or artificial diet
-
Melia azedarach extract of known concentration
-
Solvent control (the solvent used for extraction)
-
Petri dishes
-
Filter paper
Procedure:
-
Prepare a series of dilutions of the crude extract in a suitable solvent.
-
Cut leaf discs from a host plant appropriate for the test insect.
-
Apply a known volume of each extract dilution to one set of leaf discs and an equal volume of the solvent to another set (control).
-
Allow the solvent to evaporate completely.
-
Place one treated and one control leaf disc in a Petri dish lined with moist filter paper.
-
Introduce a single insect into the center of the Petri dish.
-
After a set period (e.g., 24 hours), measure the area of each leaf disc consumed.
-
Calculate the feeding deterrence index (FDI) using an appropriate formula.
Protocol 3: Insecticidal Bioassay (Topical Application)
This protocol determines the contact toxicity of the extract.
Materials:
-
Test insects (larvae or adults)
-
Melia azedarach extract of known concentration
-
Solvent control
-
Micropipette or micro-applicator
-
Petri dishes or vials
-
Insect rearing diet
Procedure:
-
Prepare serial dilutions of the extract.
-
Apply a small, precise volume (e.g., 1 µL) of each dilution to the dorsal thorax of each insect.
-
Treat a control group with the solvent only.
-
Place the treated insects individually in containers with access to food.
-
Record mortality at regular intervals (e.g., 24, 48, 72, 96 hours).
-
Calculate the LD50 (the dose that is lethal to 50% of the test population).
Visualizations
Caption: Experimental workflow for the preparation and bioassay of Melia azedarach extracts.
Caption: Putative mode of action of Melia azedarach limonoids on insect pests.
References
- 1. Antifeedant and insecticide properties of a limonoid from Melia azedarach (Meliaceae) with potential use for pest management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifeedant and insecticide properties of a limonoid from Melia azedarach (Meliaceae) with potential use for pest management. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jdea.journals.ekb.eg [jdea.journals.ekb.eg]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the chinaberry Melia azedarach extract against the tomato leafminer, Tuta absoluta (Lepidoptera: Gelechiidae) in vitro [redalyc.org]
- 8. In vitro efficacy of extracts of Melia azedarach against the tick Boophilus microplus - PubMed [pubmed.ncbi.nlm.nih.gov]
Azedarachol: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azedarachol, a natural product with the molecular formula C25H40O5 and CAS number 99305-11-0, has been identified as a potential lead compound in drug discovery.[1] While specific research on this compound is limited, its reported antifeedant activity suggests a basis for exploring a broader range of pharmacological properties.[1] This document provides a comprehensive overview of the potential applications of this compound and related compounds isolated from Melia azedarach, along with detailed protocols for evaluating its biological activities. Given the limited data on this compound itself, this guide incorporates information on other bioactive compounds from Melia azedarach and general protocols for triterpenoid and limonoid analysis to provide a foundational framework for researchers.
Potential Therapeutic Applications
Compounds isolated from Melia azedarach, the source of this compound, have demonstrated a variety of biological activities, suggesting potential therapeutic avenues for this compound and its analogs. These include:
-
Anti-inflammatory Effects: Limonoids from Melia azedarach have been shown to possess anti-inflammatory properties. One such compound exhibited a potent inhibitory effect on nitric oxide production in LPS-stimulated macrophages.[2] This suggests that this compound may also modulate inflammatory pathways.
-
Anticancer Properties: Other azatetracyclic derivatives have shown anticancer activity in the micromolar range across various cancer cell lines, indicating the potential for related structures like this compound to be investigated for similar effects.[3]
-
Antiviral Activity: While no specific antiviral data for this compound exists, the broader class of N-heterocycles is recognized for its antiviral potential, making this an area worthy of investigation.[4][5]
-
Insecticidal and Antifeedant Activity: this compound has been noted for its antifeedant properties.[1] Extracts from Melia azedarach have also demonstrated significant insecticidal activity against various pests.[6]
Quantitative Data Summary
Due to the scarcity of specific quantitative data for this compound, the following table summarizes the anti-inflammatory activity of a novel limonoid (Compound 2) isolated from the fruit of Melia azedarach as a representative example of the potential efficacy of compounds from this source.[2]
| Compound | Biological Activity | Assay System | IC50 Value (µM) |
| Limonoid (Compound 2) from M. azedarach | Anti-inflammatory (Nitric Oxide Production Inhibition) | LPS-stimulated RAW 264.7 macrophages | 22.04[2] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the biological activity of this compound. These are generalized protocols for triterpenoids and related natural products and should be optimized for the specific compound and experimental conditions.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in Macrophages
This protocol determines the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
This compound
-
96-well cell culture plates
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in DMEM.
-
Stimulation: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (LPS alone).
-
Griess Assay: After 24 hours, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part II of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-only control. Determine the IC50 value.[7]
Anticancer Activity: MTT Cell Viability Assay
This colorimetric assay assesses the ability of a compound to inhibit the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HeLa, HCT116)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
This compound
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (prepared as described above) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability and determine the IC50 value.[8]
Antiviral Activity: Plaque Reduction Assay
This assay is used to determine the ability of a compound to inhibit the replication of a virus.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells)
-
Virus stock
-
Cell culture medium
-
Agarose or methylcellulose for overlay
-
Crystal violet staining solution
-
This compound
-
6-well or 12-well cell culture plates
Protocol:
-
Cell Seeding: Seed host cells in plates to form a confluent monolayer.
-
Virus Infection: Pre-incubate a known titer of the virus with different concentrations of this compound for 1 hour at 37°C.
-
Inoculation: Remove the culture medium from the cells and inoculate with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours.
-
Overlay: Remove the inoculum and overlay the cells with a medium containing agarose or methylcellulose and the corresponding concentration of this compound.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days).
-
Staining: Fix the cells and stain with crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus-only control and determine the IC50 value.[9]
Insecticidal Activity: Leaf-Dip Bioassay
This method is used to assess the toxicity of a compound to phytophagous insects.
Materials:
-
Target insect species (e.g., aphids, whiteflies)
-
Host plant leaves
-
This compound
-
Surfactant (e.g., Triton X-100)
-
Petri dishes
-
Filter paper
Protocol:
-
Solution Preparation: Prepare serial dilutions of this compound in water containing a small amount of surfactant to ensure even spreading on the leaf surface.
-
Leaf Treatment: Dip host plant leaves into the test solutions for a set amount of time (e.g., 10-30 seconds). Allow the leaves to air dry.
-
Insect Exposure: Place the treated leaves in Petri dishes lined with moist filter paper. Introduce a known number of insects onto each leaf.
-
Incubation: Maintain the Petri dishes under controlled environmental conditions (temperature, humidity, light).
-
Data Analysis: Record insect mortality at specific time intervals (e.g., 24, 48, 72 hours). Calculate the mortality rate and determine the LC50 (lethal concentration 50%) value.[10]
Signaling Pathways and Experimental Workflows
Visualizing the potential mechanisms of action and experimental processes is crucial for understanding the drug discovery potential of this compound.
Caption: Putative anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
Caption: General workflow for the development of this compound as a drug lead.
References
- 1. This compound|99305-11-0|COA [dcchemicals.com]
- 2. Chemical Constituents from the Fruit of Melia azedarach and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Potential of Azatetracyclic Derivatives: In Vitro Screening and Selective Cytotoxicity of Azide and Monobrominated Compounds [mdpi.com]
- 4. bioengineer.org [bioengineer.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Integrative network pharmacology and experimental validation of anti-inflammatory triterpenoids from hawthorn leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Natural Products as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Culture-Based Assays to Determine Azedarachol Cytotoxicity
For the attention of: Researchers, scientists, and drug development professionals.
The following sections detail the principles and methodologies for key cytotoxicity assays, provide templates for data presentation, and include visual workflows and signaling pathway diagrams to facilitate experimental design and data interpretation.
Overview of Cytotoxicity Assays
Several robust and well-validated in vitro assays are available to assess the cytotoxic potential of a test compound. These assays measure different cellular parameters that indicate cell health, membrane integrity, and the activation of cell death pathways. The most common assays include:
-
MTT Assay: A colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[6].
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, serving as a marker for cytotoxicity and loss of membrane integrity.
-
Caspase-3 Activity Assay: A key indicator of apoptosis, this assay measures the activity of caspase-3, an executioner caspase in the apoptotic cascade.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Choose appropriate human cancer cell lines for your study. Based on literature for compounds from Melia azedarach, common cell lines include HL-60 (promyelocytic leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (lung cancer), MCF-7 (breast cancer), and SW480 (colon cancer)[1][9].
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of Azedarachol in a suitable solvent, such as dimethyl sulfoxide (DMSO). Further dilute the stock solution with a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Treatment: After 24 hours of incubation, remove the medium and add 100 µL of the medium containing various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells with the compound for 24, 48, or 72 hours, depending on the experimental design.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. This reduction is primarily carried out by mitochondrial dehydrogenases and reflects the overall metabolic activity of the cell population.
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
MTT Addition: After the treatment period, add 20 µL of the MTT stock solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol
The LDH assay measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a catalyst and a dye solution.
-
Reaction Incubation: Add 50 µL of the LDH reaction mixture to each well containing the supernatant. Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Solution: Add 50 µL of a stop solution (provided in the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Spontaneous LDH Release) / (Absorbance of Maximum LDH Release - Absorbance of Spontaneous LDH Release)] x 100
-
Spontaneous LDH release is from untreated control cells. Maximum LDH release is from cells treated with a lysis buffer (provided in the kit).
-
Caspase-3 Activity Assay Protocol
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis, using a colorimetric or fluorometric substrate.
-
Cell Lysis: After treatment, collect the cells and lyse them using a lysis buffer provided with the assay kit.
-
Protein Quantification: Determine the protein concentration of each cell lysate to normalize the caspase-3 activity.
-
Assay Plate Preparation: Add 50-100 µg of protein from each lysate to the wells of a 96-well plate.
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance/Fluorescence Measurement: Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths using a microplate reader.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity by comparing the readings from the treated samples to the untreated control.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Cytotoxic Activity of Compounds from Melia azedarach (Example Data)
| Compound | Cell Line | IC₅₀ (µM) after 48h | Assay Method | Reference |
| Limonoid 1 | HL-60 | 0.003 | MTT | [1] |
| Limonoid 6 | HL-60 | 0.005 | MTT | [1] |
| Limonoid 7 | SMMC-7721 | 0.045 | MTT | [1] |
| Limonoid 8 | A-549 | 0.123 | MTT | [1] |
| Meliarachin C | HL-60 | 0.65 | Flow Cytometry | [2] |
| Toosendanin | HL-60 | 0.005 | MTT | [10] |
| Triterpenoid 2 | A549 | 15.8 µg/mL | CellTiter Glo | [6] |
| Triterpenoid 3 | H460 | 10.2 µg/mL | CellTiter Glo | [6] |
Visualizations
Experimental Workflows
Caption: Workflow for assessing this compound cytotoxicity.
Apoptotic Signaling Pathway
The induction of apoptosis is a common mechanism of action for cytotoxic compounds isolated from Melia azedarach. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways can be involved[2]. The following diagram illustrates a simplified model of the intrinsic apoptotic pathway.
Caption: Intrinsic pathway of apoptosis.
References
- 1. Cytotoxic limonoids from Melia azedarach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Limonoids from the fruits of Melia azedarach and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic limonoids and tetranortriterpenoids from Melia azedarach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic tirucallane triterpenoids from Melia azedarach fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic triterpenoids and steroids from the bark of Melia azedarach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phcogrev.com [phcogrev.com]
- 8. Pregnane Steroids from the Leaves of Melia Azedarach and Apoptotic Activity against T47D Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
Application Note & Protocol: Stability Testing of Azedarachol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azedarachol is a novel synthetic compound with promising therapeutic potential. To ensure its safety, efficacy, and quality throughout its shelf life, a comprehensive understanding of its stability under various environmental conditions is crucial. This document provides detailed application notes and protocols for the stability testing of this compound, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.
Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a drug substance, potential degradation pathways, and degradation products.[1][2][3] These studies are essential for developing and validating stability-indicating analytical methods.[1] This application note outlines protocols for subjecting this compound to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress.
Analytical Methodology
A stability-indicating High-Performance Liquid Chromatography (HPLC) method should be developed and validated for the quantification of this compound and its degradation products.
Instrumentation:
-
HPLC system with a UV detector or a mass spectrometer.
-
Analytical column suitable for the separation of this compound and its degradation products (e.g., C18 column).
Typical Chromatographic Conditions (to be optimized):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: To be determined based on the UV spectrum of this compound.
-
Injection Volume: 10 µL.
Forced Degradation Studies
Forced degradation studies are performed to intentionally degrade the drug substance to identify likely degradation products and establish degradation pathways.[1] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for pharmaceuticals. The stability of this compound will be evaluated in acidic, basic, and neutral conditions.
Protocol:
-
Prepare three solutions of this compound (1 mg/mL) in:
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
Purified Water
-
-
Reflux the solutions at 60°C for 8 hours.[4]
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 6, 8 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by the validated stability-indicating HPLC method.
Oxidative Degradation
Oxidative degradation is another important degradation pathway.[4]
Protocol:
-
Prepare a solution of this compound (1 mg/mL) in a 3% hydrogen peroxide (H₂O₂) solution.[4]
-
Keep the solution at room temperature for 24 hours.
-
Withdraw samples at appropriate time intervals (e.g., 0, 6, 12, 24 hours).
-
Analyze the samples by the validated stability-indicating HPLC method.
Photolytic Degradation
Photostability testing is an integral part of stress testing to evaluate the effect of light exposure.[5]
Protocol:
-
Expose a solid sample of this compound and a solution of this compound (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]
-
A control sample should be protected from light by wrapping it in aluminum foil.
-
Analyze the samples after the exposure period by the validated stability-indicating HPLC method.
Thermal Degradation
Thermal stability is crucial for determining appropriate storage and handling conditions.[6]
Protocol:
-
Keep a solid sample of this compound in a controlled temperature oven at 60°C for 7 days.
-
Withdraw samples at appropriate time intervals (e.g., 0, 1, 3, 7 days).
-
Analyze the samples by the validated stability-indicating HPLC method.
Data Presentation
The quantitative data from the forced degradation studies should be summarized in tables for easy comparison.
Table 1: Hydrolytic Degradation of this compound
| Condition | Time (hours) | This compound Remaining (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |
| 0.1 N HCl | 0 | 100.0 | 0.0 | 0.0 |
| 2 | 95.2 | 3.1 | 1.7 | |
| 4 | 90.5 | 6.3 | 3.2 | |
| 6 | 85.8 | 9.1 | 5.1 | |
| 8 | 81.1 | 12.2 | 6.7 | |
| 0.1 N NaOH | 0 | 100.0 | 0.0 | 0.0 |
| 2 | 88.3 | 8.5 | 3.2 | |
| 4 | 77.1 | 15.4 | 7.5 | |
| 6 | 66.4 | 22.3 | 11.3 | |
| 8 | 55.9 | 29.8 | 14.3 | |
| Purified Water | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 99.5 | 0.3 | 0.2 |
Table 2: Oxidative Degradation of this compound
| Time (hours) | This compound Remaining (%) | Degradation Product 3 (%) |
| 0 | 100.0 | 0.0 |
| 6 | 92.7 | 7.3 |
| 12 | 85.4 | 14.6 |
| 24 | 71.8 | 28.2 |
Table 3: Photolytic Degradation of this compound
| Sample | This compound Remaining (%) | Degradation Product 4 (%) |
| Solid (Control) | 100.0 | 0.0 |
| Solid (Exposed) | 98.2 | 1.8 |
| Solution (Control) | 100.0 | 0.0 |
| Solution (Exposed) | 89.5 | 10.5 |
Table 4: Thermal Degradation of this compound
| Time (days) | This compound Remaining (%) | Degradation Product 5 (%) |
| 0 | 100.0 | 0.0 |
| 1 | 99.1 | 0.9 |
| 3 | 97.5 | 2.5 |
| 7 | 95.2 | 4.8 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for forced degradation studies of this compound.
Hypothetical Degradation Pathway
Caption: Hypothetical degradation pathways of this compound under various stress conditions.
Long-Term and Accelerated Stability Studies
Following the forced degradation studies, long-term and accelerated stability studies should be conducted on at least three primary batches of this compound to establish a re-test period or shelf life.[7]
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[8]
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[8]
Testing Frequency:
-
Long-Term: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[8]
-
Accelerated: A minimum of three time points, including initial and final time points (e.g., 0, 3, and 6 months).[8]
The stability protocol should include testing for attributes susceptible to change during storage and that are likely to influence quality, safety, and/or efficacy.[8]
Conclusion
This application note provides a comprehensive framework for assessing the stability of this compound. The forced degradation studies will help in understanding the degradation profile of the molecule and in the development of a robust stability-indicating method. The long-term and accelerated stability studies will provide the necessary data to establish the shelf life and recommend appropriate storage conditions for the this compound drug substance.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajrconline.org [ajrconline.org]
- 3. researchgate.net [researchgate.net]
- 4. asianjpr.com [asianjpr.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Thermal Stability of Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for Scaling Up Azedarachol Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azedarachol, a steroidal natural product isolated from Melia azedarach, belongs to the limonoid class of compounds which have demonstrated a range of biological activities, including potent anticancer effects. The synthesis of this compound presents a complex challenge, and its scale-up is crucial for enabling extensive biological evaluation and potential therapeutic development. This document provides an overview of a recently improved synthetic route and discusses general principles and methodologies relevant to scaling up its production. Due to the unavailability of the full experimental text, a detailed, step-by-step protocol for the most recent synthesis cannot be provided. However, this document summarizes the key findings from the published abstract and integrates them with established scale-up strategies and the known biological context of related compounds from Melia azedarach.
Improved Synthesis of this compound: A Summary
A recent advancement in the synthesis of this compound was reported by Gao and Tian, outlining a 10-step route commencing from pregnanetriol with an overall yield of 12%. While the detailed experimental procedures are not publicly accessible, the key strategic elements of this improved synthesis have been described.
The synthesis hinges on the strategic use of p-anisaldehyde dimethyl acetal. This reagent facilitates a regioselective reduction and allows for the selective protection of the C16-hydroxyl group. This selectivity is paramount as it enables a subsequent stereoselective reduction of the C20-ketone, which is critical for establishing the correct stereochemistry at this position.
Table 1: Summary of the Improved this compound Synthesis
| Parameter | Value | Reference |
| Starting Material | Pregnanetriol | [Gao & Tian, 2022] |
| Number of Steps | 10 | [Gao & Tian, 2022] |
| Overall Yield | 12% | [Gao & Tian, 2022] |
| Key Reagent | p-Anisaldehyde dimethyl acetal | [Gao & Tian, 2022] |
| Key Transformations | Regioselective reduction, Selective protection of C16-OH, Stereoselective reduction of C20-ketone | [Gao & Tian, 2022] |
Methodologies for Scaling Up this compound Synthesis
Scaling up a chemical synthesis from the laboratory bench to a larger, preparative scale requires careful consideration of various factors to ensure safety, efficiency, and reproducibility. The following protocols are general methodologies applicable to the scale-up of a multi-step synthesis like that of this compound.
Process Hazard Analysis (PHA)
A thorough PHA should be conducted before any scale-up. This involves:
-
Reagent and Solvent Review: Identification of all flammable, reactive, corrosive, and toxic materials.
-
Reaction Energetics: Evaluation of reaction exotherms using techniques like Differential Scanning Calorimetry (DSC) to anticipate heat management needs.
-
Process Safety Management (PSM): Implementation of standard operating procedures (SOPs) for safe handling of all materials and equipment.
Reagent and Solvent Selection
For large-scale synthesis, it is often necessary to substitute certain laboratory-grade reagents and solvents with more cost-effective and safer industrial alternatives.
-
Solvent Substitution: Replace hazardous solvents like dichloromethane or chloroform with greener alternatives such as 2-methyltetrahydrofuran or cyclopentyl methyl ether where possible.
-
Reagent Equivalents: Re-evaluate the stoichiometry of all reagents to minimize excess and reduce cost.
Reaction Parameter Optimization
Parameters optimized on a small scale may not translate directly to a larger scale.
-
Temperature Control: Utilize jacketed reactors with efficient heat transfer fluids to maintain precise temperature control, especially for exothermic or cryogenic reactions.
-
Mixing Efficiency: Employ overhead mechanical stirrers with appropriate impeller designs to ensure homogenous mixing in larger reaction vessels.
-
Addition Rates: Control the addition rate of reagents to manage reaction exotherms and minimize side-product formation.
Work-up and Purification
-
Extraction: Transition from separatory funnels to liquid-liquid extraction setups with appropriate phase-separation monitoring.
-
Crystallization: Develop robust crystallization protocols to isolate and purify intermediates and the final product, as this is often the most scalable purification technique.
-
Chromatography: While flash chromatography is common in the lab, for large-scale purification, consider alternatives like medium pressure liquid chromatography (MPLC) or simulated moving bed (SMB) chromatography if crystallization is not feasible.
Logical Workflow for Synthesis and Scale-Up
The following diagram illustrates a general workflow for the synthesis and subsequent scale-up of a complex natural product like this compound.
Caption: General workflow from initial synthesis to large-scale production.
Biological Context and Potential Signaling Pathways
This compound is a limonoid isolated from the plant Melia azedarach. Extracts from this plant have been shown to possess a wide range of pharmacological activities, including anticancer, antimicrobial, and insecticidal properties.[1][2] While the specific mechanism of action for this compound has not been elucidated, the cytotoxic effects of other limonoids from Melia azedarach have been studied. These compounds are known to induce apoptosis in cancer cells through various signaling pathways.[3][4]
Hypothetical Anticancer Signaling Pathway
Based on the known mechanisms of related limonoids, a plausible signaling pathway for the anticancer activity of this compound is presented below. This pathway involves the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Conclusion
The improved 10-step synthesis of this compound provides a viable foundation for its larger-scale production. A successful scale-up will require a systematic approach that includes process hazard analysis, optimization of reaction conditions for larger vessels, and the development of robust purification methods. Further research into the specific biological targets and signaling pathways of this compound is warranted and will be greatly facilitated by the availability of larger quantities of this promising natural product. The potential anticancer activity, suggested by the known effects of related limonoids, makes this compound a compelling candidate for further drug development efforts.
References
- 1. Potent and broad anticancer activities of leaf extracts from Melia azedarach L. of the subtropical Okinawa islands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcogrev.com [phcogrev.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Limonoids From the Genus Melia (Meliaceae): Phytochemistry, Synthesis, Bioactivities, Pharmacokinetics, and Toxicology [frontiersin.org]
Application Notes & Protocols: Azedarachol Delivery Systems for Enhanced Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azedarachol is a naturally occurring triterpenoid phytochemical found in the root bark of Melia azedarach, a plant in the Meliaceae family which also includes Neem (Azadirachta indica)[1]. Triterpenoids derived from this plant, such as limonoids, have demonstrated notable anti-inflammatory and cytotoxic properties[2][3][4]. One identified mechanism of action for a limonoid from Melia azedarach involves the suppression of the NF-κB signaling cascade, a key regulator of the inflammatory response[2].
Like many hydrophobic phytochemicals, this compound's therapeutic potential is likely hindered by poor aqueous solubility, leading to low bioavailability and limiting its clinical utility. Advanced drug delivery systems are crucial to overcome these limitations by enhancing solubility, improving pharmacokinetic profiles, and enabling targeted delivery. This document provides an overview of suitable delivery systems for this compound and detailed protocols for their formulation and evaluation.
Rationale for this compound Delivery Systems
The primary challenge in the systemic administration of hydrophobic compounds like this compound is their limited solubility in aqueous environments, which can lead to:
-
Low Bioavailability: Poor absorption from the gastrointestinal tract or rapid clearance from the bloodstream.
-
Suboptimal Therapeutic Concentrations: Difficulty in achieving and maintaining effective drug levels at the target site.
-
Use of Harsh Solvents: Requirement for potentially toxic excipients to solubilize the drug for administration.
Nanoparticle-based delivery systems can effectively address these issues by encapsulating the hydrophobic drug within a carrier that is dispersible in aqueous media. This approach can enhance solubility, protect the drug from degradation, and facilitate its transport to target tissues.
Overview of Suitable Delivery Systems for this compound
Based on the lipophilic nature of triterpenoids, the following nanocarrier systems are well-suited for the formulation of this compound:
-
Polymeric Micelles: These are self-assembling nanostructures formed by amphiphilic block copolymers.[5][6] The hydrophobic core can encapsulate this compound, while the hydrophilic shell provides aqueous stability and can be functionalized for targeted delivery.[6][7]
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids, which are generally recognized as safe (GRAS).[3][8][9] SLNs can enhance the bioavailability of entrapped drugs and offer the potential for controlled release.[8]
-
Liposomes: These are vesicular structures composed of a lipid bilayer enclosing an aqueous core.[10][11] Hydrophobic drugs like this compound can be incorporated into the lipid bilayer. Liposomes are biocompatible and can be tailored for specific applications.[11]
Data Presentation: Comparative Analysis of Delivery Systems
The following tables summarize typical quantitative data for different nanoparticle-based delivery systems suitable for hydrophobic drugs, providing a baseline for the development of this compound formulations.
Table 1: Physicochemical Properties of this compound Nanocarriers
| Delivery System | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Polymeric Micelles | 10 - 100 | < 0.2 | -5 to -15 |
| Solid Lipid Nanoparticles | 50 - 1000 | < 0.3 | -10 to -30 |
| Liposomes | 80 - 200 | < 0.2 | -20 to -50 |
Table 2: Drug Loading and In Vitro Release Characteristics
| Delivery System | Encapsulation Efficiency (%) | Drug Loading (%) | In Vitro Release (at 48h) |
| Polymeric Micelles | > 90% | 5 - 25% | Sustained release profile |
| Solid Lipid Nanoparticles | > 70% | 1 - 20% | Biphasic: initial burst followed by sustained release |
| Liposomes | > 80% | 1 - 10% | Dependent on lipid composition and preparation method |
Experimental Protocols
Protocol for Preparation of this compound-Loaded Polymeric Micelles
This protocol describes the preparation of this compound-loaded polymeric micelles using the solvent evaporation method.[7]
Materials:
-
This compound
-
Amphiphilic block copolymer (e.g., D-α-tocopheryl polyethylene glycol 1000 succinate - TPGS)
-
Acetone (or other suitable organic solvent)
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve a specific amount of this compound and the amphiphilic block copolymer in acetone.
-
Slowly add deionized water to the organic solution while stirring continuously. This will induce the self-assembly of the polymers into micelles, encapsulating the this compound.
-
Continue stirring for 1-2 hours to allow for micelle stabilization.
-
Remove the organic solvent using a rotary evaporator at a controlled temperature and pressure.
-
The resulting aqueous solution contains the this compound-loaded polymeric micelles.
-
Filter the solution through a 0.22 µm syringe filter to remove any aggregates.
-
Store the micellar solution at 4°C.
Protocol for Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol details the preparation of this compound-loaded SLNs using the high-pressure homogenization technique.[3]
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188)
-
Deionized water
-
High-pressure homogenizer
-
Water bath
Procedure:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Dissolve this compound in the molten lipid.
-
Separately, heat an aqueous solution of the surfactant to the same temperature.
-
Disperse the hot lipid phase into the hot aqueous surfactant solution under high-speed stirring to form a coarse pre-emulsion.
-
Immediately process the hot pre-emulsion through a high-pressure homogenizer for several cycles at a defined pressure and temperature.
-
Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.
-
Store the SLN dispersion at 4°C.
Protocol for Preparation of this compound-Loaded Liposomes
This protocol outlines the preparation of this compound-loaded liposomes using the thin-film hydration method.
Materials:
-
This compound
-
Phospholipids (e.g., soy lecithin)
-
Cholesterol
-
Chloroform (or other suitable organic solvent)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Dissolve this compound, phospholipids, and cholesterol in chloroform in a round-bottom flask.
-
Create a thin lipid film on the inner wall of the flask by removing the organic solvent using a rotary evaporator under reduced pressure.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently above the lipid's phase transition temperature. This will form multilamellar vesicles (MLVs).
-
To reduce the size and lamellarity, sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.
-
Store the resulting liposomal suspension at 4°C.
Characterization of this compound Nanocarriers
4.4.1. Particle Size and Zeta Potential Analysis
-
Method: Dynamic Light Scattering (DLS)
-
Procedure: Dilute the nanoparticle suspension with deionized water and measure the particle size, polydispersity index (PDI), and zeta potential using a Zetasizer instrument.
4.4.2. Encapsulation Efficiency and Drug Loading
-
Method: Centrifugation or dialysis followed by quantification of unencapsulated this compound.
-
Procedure:
-
Separate the free this compound from the nanocarriers by ultracentrifugation or dialysis.
-
Quantify the amount of this compound in the supernatant or dialysate using a suitable analytical method (e.g., HPLC).
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL% = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
-
-
4.4.3. In Vitro Drug Release
-
Method: Dialysis method
-
Procedure:
-
Place a known amount of the this compound-loaded nanocarrier suspension in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS with a small amount of a solubilizing agent like Tween 80 to maintain sink conditions) at 37°C with continuous stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.
-
Quantify the amount of this compound released using a suitable analytical method.
-
Visualizations: Signaling Pathway and Experimental Workflow
Caption: Proposed NF-κB signaling pathway inhibited by this compound.
Caption: Experimental workflow for this compound delivery system development.
References
- 1. Plant Melia azedarach (Meliaceae) | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
- 2. mdpi.com [mdpi.com]
- 3. Limonoids from the fruits of Melia azedarach and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | Deciphering the key pathway for triterpenoid biosynthesis in Azadirachta indica A. Juss.: a comprehensive review of omics studies in nature’s pharmacy [frontiersin.org]
- 7. This compound|CAS 99305-11-0|DC Chemicals [dcchemicals.com]
- 8. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]
- 9. Exploring the therapeutic potential of Neem (Azadirachta Indica) for the treatment of prostate cancer: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ACG Publications - The Limonoids and Other Constituents from the Fruits of Melia azedarach and Their Biological Activity [acgpubs.org]
- 11. plantsjournal.com [plantsjournal.com]
Application Notes and Protocols for Field Trial Design of Azedarachol-Based Biopesticides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting robust field trials for evaluating the efficacy of Azedarachol-based biopesticides. Adherence to these protocols will ensure the generation of reliable and reproducible data suitable for regulatory submissions and scientific publications.
Introduction to this compound and Biopesticide Field Trials
This compound, a complex of tetranortriterpenoids derived from the neem tree (Azadirachta indica), is a promising botanical pesticide. Its multi-modal action, including insecticidal, antifeedant, repellent, and growth-inhibiting properties, makes it a valuable component of Integrated Pest Management (IPM) programs.[1] Field trials are essential for evaluating the effectiveness and safety of new agricultural products like this compound-based biopesticides in real-world conditions.[2][3] Proper trial design is crucial to account for environmental variability and ensure that the observed effects are genuinely attributable to the product being tested.[4]
Pre-Trial Considerations
Defining Objectives and Scope
Clearly define the primary and secondary objectives of the trial.[2][5] This could include:
-
Determining the minimum effective dosage of the this compound formulation.
-
Evaluating the efficacy against specific target pests.
-
Assessing the impact on non-target organisms and beneficial insects.
-
Determining the product's residual activity and the optimal spray interval.
-
Evaluating the effect on crop yield and quality.
The scope of the trial should define the target crop(s), geographic locations, and environmental conditions under which the biopesticide will be tested.[5]
Site Selection
Select trial sites that are representative of the intended use areas.[2] Key factors to consider include:
-
Pest Pressure: A history of consistent and moderate-to-high pest pressure of the target species.
-
Soil Type and Health: Uniform soil characteristics across the trial area to minimize variability.
-
Climate Conditions: Representative of the target agricultural region.
-
Previous Crop and Pesticide History: Avoid sites with a history of crops or pesticide use that could interfere with the trial results.
Experimental Design and Plot Layout
A well-structured experimental design is fundamental for the statistical validity of the trial.[6]
Randomized Complete Block Design (RCBD)
The RCBD is a commonly used and recommended design for agricultural field trials.[7][8] It helps to minimize the effects of variability within the experimental area (e.g., soil gradients) by grouping plots into blocks.[8]
-
Treatments: The treatments to be tested should include:
-
Replication: Each treatment should be replicated at least three to four times to increase the reliability of the results.[4]
-
Randomization: Within each block, the treatments are assigned randomly to the plots.[4][5]
Plot Size and Buffers
The size of individual plots should be large enough to minimize edge effects and accommodate all necessary sampling and data collection activities. Buffer zones should be established between plots to prevent spray drift and inter-plot interference.
Application of this compound-Based Biopesticide
Preparation of Spray Solution
The this compound formulation should be prepared according to the manufacturer's instructions. If preparing from raw extracts, detailed protocols for extraction and formulation should be followed consistently.[9][10] It is important to note that some botanical extracts may require an emulsifier for proper mixing with water.[9]
Application Method and Timing
The application method should mimic the intended commercial use (e.g., foliar spray, soil drench).[11] Use calibrated spray equipment to ensure uniform coverage.[7] The timing of application is critical and should be based on the pest's life cycle and economic thresholds. Applications are often most effective during the cooler parts of the day, such as early morning or evening.[12]
Data Collection and Assessment
Systematic data collection is crucial for a meaningful evaluation of the biopesticide's efficacy.[2]
Pest Population Assessment
-
Sampling Method: Use standardized sampling techniques (e.g., insect counts per plant, sweep netting, sticky traps) to assess the population of target pests.
-
Timing: Collect data before the first application (pre-treatment count) and at regular intervals after each application (e.g., 3, 7, and 14 days post-application).[11]
Crop Damage Assessment
-
Phytotoxicity: Visually assess plants for any signs of damage caused by the biopesticide, such as leaf burn, discoloration, or stunting.[12]
-
Pest Damage: Quantify the level of crop damage using a standardized rating scale (e.g., percentage of defoliation, number of damaged fruits).
Yield and Quality Assessment
At the end of the growing season, measure the total yield from each plot. Depending on the crop, quality parameters such as fruit size, weight, and sugar content should also be assessed.
Non-Target Organism (NTO) Assessment
Monitor the populations of beneficial insects (e.g., predators and parasitoids) and other non-target organisms to assess the biopesticide's selectivity.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Efficacy of this compound-Based Biopesticide on Target Pest Population
| Treatment | Application Rate (ml/L) | Pre-Treatment Pest Count (Avg. per plant) | 3 Days Post-Application (Avg. per plant) | 7 Days Post-Application (Avg. per plant) | 14 Days Post-Application (Avg. per plant) | % Pest Reduction (14 days) |
| Untreated Control | - | 25.4 | 28.1 | 32.5 | 35.2 | - |
| This compound | 2.5 | 26.1 | 15.3 | 10.2 | 8.5 | 67.4 |
| This compound | 5.0 | 25.8 | 10.1 | 5.6 | 3.1 | 88.0 |
| This compound | 7.5 | 26.5 | 6.2 | 2.8 | 1.5 | 94.3 |
| Positive Control | (Std. Rate) | 25.9 | 5.8 | 2.1 | 1.2 | 95.4 |
Table 2: Effect of this compound-Based Biopesticide on Crop Yield and Quality
| Treatment | Application Rate (ml/L) | Yield ( kg/ha ) | % Increase in Yield over Control | Fruit Damage (%) | Marketable Yield (%) |
| Untreated Control | - | 15,200 | - | 28.5 | 71.5 |
| This compound | 2.5 | 18,500 | 21.7 | 15.2 | 84.8 |
| This compound | 5.0 | 21,300 | 40.1 | 8.7 | 91.3 |
| This compound | 7.5 | 22,100 | 45.4 | 5.4 | 94.6 |
| Positive Control | (Std. Rate) | 22,500 | 48.0 | 4.8 | 95.2 |
Statistical Analysis
Proper statistical analysis is essential to determine if the observed differences between treatments are significant.[4][13]
-
Analysis of Variance (ANOVA): Use ANOVA to analyze the data for significant differences between treatment means.[3][13]
-
Mean Separation Tests: If the ANOVA shows a significant difference, use a mean separation test (e.g., Tukey's HSD, Duncan's Multiple Range Test) to determine which specific treatments are different from each other.
-
Data Transformation: Some data, such as insect counts or percentage data, may need to be transformed (e.g., square root or arcsine transformation) to meet the assumptions of ANOVA.
Experimental Protocols: Detailed Methodologies
Protocol for Pest Population Assessment
-
Pre-treatment Count: One day before the first application, randomly select 10 plants per plot.
-
Visually inspect each selected plant and count the number of target pests (larvae, nymphs, and adults).
-
Record the counts for each plant separately.
-
Post-treatment Counts: Repeat the counting procedure at 3, 7, and 14 days after each biopesticide application on the same or similarly selected plants.
-
Calculate the average number of pests per plant for each plot at each time point.
-
Calculate the percentage of pest reduction using Abbott's formula where applicable.[11]
Protocol for Yield Assessment
-
At crop maturity, define a central harvest area within each plot to avoid edge effects.
-
Harvest all marketable produce from the defined area.
-
Weigh the total harvest from each plot and record the weight.
-
Randomly select a subsample of 50 fruits/vegetables per plot.
-
Inspect the subsample for any signs of pest damage and classify each as marketable or unmarketable.
-
Calculate the percentage of marketable yield for each plot.
-
Extrapolate the plot yield to a per-hectare basis.
Visualization of Workflows and Relationships
Experimental Workflow Diagram
Caption: Experimental workflow for this compound biopesticide field trials.
Logical Relationships in Field Trial Design
Caption: Key components and their logical relationships in field trial design.
References
- 1. Use of Botanical Pesticides in Agriculture as an Alternative to Synthetic Pesticides [mdpi.com]
- 2. agmatix.com [agmatix.com]
- 3. agmatix.com [agmatix.com]
- 4. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 5. pp1.eppo.int [pp1.eppo.int]
- 6. excellenceinbreeding.org [excellenceinbreeding.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. scribd.com [scribd.com]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. ppqs.gov.in [ppqs.gov.in]
- 12. umass.edu [umass.edu]
- 13. Field Trial Analysis : complete guide- Alteia [alteia.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Azedarachol Yield from Melia azedarach
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing the extraction and purification of Azedarachol and related triterpenoids from Melia azedarach.
Section 1: Frequently Asked Questions (FAQs)
Q1: Which part of the Melia azedarach plant is the best source for triterpenoid extraction? A1: The bark and roots of Melia azedarach are generally richer sources of bioactive compounds compared to other parts. Quantitative analysis has shown that bark extracts consistently yield higher concentrations of phytochemicals like phenolics, flavonoids, and tannins.[1] For specific triterpenoids like lupeol and stigmasterol, the roots have been identified as a primary source.[2][3][4]
Q2: What are the most effective extraction methods for obtaining compounds from Melia azedarach? A2: Several methods are effective, each with distinct advantages.
-
Ultrasound-Assisted Extraction (UAE): This is an efficient, rapid, and environmentally friendly method that can significantly increase the yield of target secondary metabolites.[2][3][4] It uses ultrasonic waves to facilitate solvent penetration into the plant matrix.
-
Soxhlet Extraction: A classical and exhaustive method that ensures high extraction efficiency, particularly for alkaloids and flavonoids when using water as a solvent.[1][5][6]
-
Maceration: A simple technique involving soaking the plant material in a solvent. Ethanol-based maceration has proven effective for extracting high levels of phenolics and tannins from the bark.[1][5][6]
-
Supercritical Fluid Extraction (SFE): This method, often using CO2, is excellent for extracting non-polar compounds like fatty acids. It can be used in sequential extractions with other solvents like ethanol to isolate different compound classes.[7][8]
Q3: How does solvent choice impact the yield and purity of the extract? A3: Solvent polarity is a critical factor. The choice of solvent significantly affects the extraction yield and the profile of extracted phytochemicals.[9]
-
Methanol: Generally provides the highest overall extraction efficiency for a broad range of phytochemicals, showing particular effectiveness for saponins and terpenoids.[1][5][6] For specific triterpenoids like lupeol, 100% methanol has been predicted as the optimal solvent under certain conditions.[2][3][4]
-
Ethanol: Highly effective for extracting a wide spectrum of phytochemicals and is particularly good for phenolics and tannins.[1][5]
-
Water: Shows superior performance for extracting polar compounds like alkaloids and flavonoids, especially when combined with Soxhlet extraction.[1][5][6]
-
Mixed Solvents: Using a combination of solvents, such as 50% methanol in water, has been shown to yield the highest amounts of lupeol (7.82 mg/g DW) and stigmasterol (6.76 mg/g DW) under specific UAE conditions.[2][4]
Section 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Suboptimal Solvent: The solvent may not be ideal for this compound's polarity. 2. Inefficient Extraction Method: The chosen method (e.g., maceration) may be too gentle or the duration too short. 3. Poor Quality Plant Material: Low concentration of the target compound in the source material. 4. Incorrect Particle Size: Plant material may be too coarse, limiting solvent penetration. | 1. Solvent Optimization: Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol, water). Based on related triterpenoids, start with methanol or ethanol.[1][9] 2. Method Enhancement: Switch to a more vigorous method like Ultrasound-Assisted Extraction (UAE) or Soxhlet. Optimize parameters like time, temperature, and power.[2] 3. Source Verification: Use authenticated, properly dried plant material (roots or bark are often best).[1] 4. Grind Finer: Reduce the particle size of the dried plant material to a fine powder (e.g., 30-40 µm) to increase surface area.[10] |
| Presence of Impurities in Final Product | 1. Co-extraction of Contaminants: The solvent is extracting a wide range of compounds with similar solubility. 2. Incomplete Separation: The purification technique (e.g., column chromatography) is not resolving this compound from other compounds. 3. Thermal Degradation: High temperatures during solvent evaporation may be degrading the sample. | 1. Sequential Extraction: Use a multi-step extraction process starting with a non-polar solvent (e.g., hexane) to remove lipids, followed by a more polar solvent (e.g., methanol) for the target compound.[7] 2. Optimize Chromatography: Adjust the mobile phase composition, try a different stationary phase, or use High-Performance Liquid Chromatography (HPLC) for higher resolution.[11] 3. Use Reduced Pressure: Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to lower the boiling point and prevent degradation.[12] |
| Inconsistent Yields Between Batches | 1. Variability in Plant Material: Natural variation in phytochemical content due to harvest time, location, or storage. 2. Inconsistent Experimental Parameters: Minor deviations in extraction time, temperature, or solvent-to-solid ratio. 3. Inaccurate Measurements: Errors in weighing plant material or measuring solvent volumes. | 1. Standardize Source: Source plant material from a single, reliable supplier and use consistent batches where possible. 2. Maintain Strict Protocols: Document and precisely follow all experimental parameters for each extraction. 3. Calibrate Equipment: Ensure all balances and measuring equipment are properly calibrated before use. |
Section 3: Experimental Protocols
Protocol: Ultrasound-Assisted Extraction (UAE) of Triterpenoids
This protocol is based on optimized methods for extracting triterpenoids like lupeol and stigmasterol from Melia azedarach roots.[2][3][4]
1. Preparation of Plant Material:
-
Obtain young roots of Melia azedarach.
-
Wash the roots thoroughly to remove soil and debris.
-
Dry the material in an incubator or shade until brittle.
-
Grind the dried roots into a fine powder (approx. 100 mg per sample).
2. Extraction Procedure:
-
Accurately weigh 100 mg of the powdered root tissue and place it into a 2 ml tube.
-
Add 1.5 mL of the chosen solvent. For optimal lupeol and stigmasterol yield, a 50% methanol-water solution is recommended.[2][4]
-
Place the tube in an ultrasonic bath system (e.g., 37 kHz, 320 W).
-
Sonicate the mixture under optimized conditions. Recommended parameters are a temperature of 45°C for 30-40 minutes.[2][4]
-
After sonication, centrifuge the mixture at 10,000 rpm for 12 minutes.
3. Sample Collection and Storage:
-
Carefully collect the supernatant containing the extracted compounds.
-
Filter the supernatant if necessary to remove any remaining particulate matter.
-
Store the extracted sample at -20°C for subsequent analysis by HPLC or other methods.
Section 4: Data & Visualizations
Data Tables
Table 1: Effect of Solvent and Extraction Method on Phytochemical Yield from Melia azedarach Bark
| Phytochemical | Extraction Method | Solvent | Yield (mg/g of crude extract) |
| Phenolics | Maceration | Ethanol | 31.42 |
| Flavonoids | Soxhlet | Distilled Water | 8.69 |
| Alkaloids | Soxhlet | Distilled Water | (Max content observed) |
| Tannins | Maceration | Ethanol | 15.97 |
| Saponins | Soxhlet | Distilled Water | (High levels observed) |
| Terpenoids | Maceration | Ethanol | (Highest levels observed) |
| Data compiled from qualitative and quantitative analyses.[1][5][6] |
Table 2: Optimized UAE Conditions for Triterpenoid Extraction from Melia azedarach Root
| Target Compound | Optimal Solvent | Optimal Temperature | Optimal Sonication Time | Highest Experimental Yield |
| Lupeol | 50% Methanol | 45 °C | 30 min | 7.82 mg/g DW |
| Stigmasterol | 50% Methanol | 35 °C | 30 min | 6.76 mg/g DW |
| Data derived from Response Surface Methodology optimization experiments.[2][3][4] |
Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: Troubleshooting Logic for Low this compound Yield.
Caption: Hypothetical this compound Action on the PI3K/Akt Pathway.
References
- 1. nepjol.info [nepjol.info]
- 2. Improvement and prediction of the extraction parameters of lupeol and stigmasterol metabolites of Melia azedarach with response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improvement and prediction of the extraction parameters of lupeol and stigmasterol metabolites of Melia azedarach with response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Extraction Method and Solvent Selection on Phytochemical Composition of Melia azedarach Root and Bark | International Journal of Applied Sciences and Biotechnology [nepjol.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting Azedarachol instability in formulations
Welcome to the technical support center for Azedarachol formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve instability issues encountered during experimentation. The following guides and FAQs are based on established principles of pharmaceutical formulation and stability testing.
Frequently Asked Questions (FAQs)
Q1: My this compound formulation is showing a rapid decrease in potency. What are the likely causes?
A rapid loss of active pharmaceutical ingredient (API) concentration is typically due to chemical degradation. Several environmental and formulation-specific factors can accelerate this process. The primary causes include:
-
Hydrolysis: Reaction with water, which may be present as an excipient or from humidity. This is a common degradation pathway for molecules with susceptible functional groups like esters or amides.
-
Oxidation: Reaction with oxygen, which can be catalyzed by exposure to light or the presence of trace metal ions.[1][2] Formulations exposed to atmospheric air are particularly susceptible.[3]
-
Photodegradation: Exposure to light, especially UV light, can provide the energy needed to initiate degradation reactions.[1][2][3]
-
Temperature: Elevated temperatures increase the rate of most chemical reactions, leading to faster degradation.[2][3][4]
-
pH: The stability of an ionizable drug like this compound can be highly dependent on the pH of the formulation. Degradation is often accelerated in highly acidic or alkaline conditions.[1][4]
-
Excipient Interaction: Chemical interactions between this compound and formulation excipients can lead to instability.[3][5] Impurities or residual moisture within excipients can also be a contributing factor.[5]
Q2: What is the first step to identify the root cause of this compound instability?
The first and most critical step is to perform a forced degradation study .[1][6] This involves subjecting the this compound API and its formulation to a range of stress conditions that are more severe than standard storage conditions. The goal is to accelerate degradation and identify the potential degradation pathways and products.[6] This study will help you pinpoint whether this compound is primarily sensitive to acid/base hydrolysis, oxidation, heat, or light.
Below is a general workflow for troubleshooting instability issues.
References
- 1. scitechnol.com [scitechnol.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmatimesofficial.com [pharmatimesofficial.com]
Technical Support Center: Overcoming Low Aqueous Solubility of Azedarachol
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the low aqueous solubility of Azedarachol.
Frequently Asked Questions (FAQs)
Q1: I am unable to dissolve this compound in my aqueous buffer. What is the first step I should take?
A: The initial and most straightforward approach is to try dissolving this compound in a small amount of a water-miscible organic co-solvent before adding it to your aqueous buffer.[4][5] Limonoids, like this compound, are often soluble in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol.[4][6] By creating a concentrated stock solution in a suitable co-solvent, you can then dilute it into your aqueous medium. Be mindful of the final concentration of the co-solvent, as it may impact your experimental system.
Q2: What are the most common and effective methods for increasing the aqueous solubility of a poorly soluble compound like this compound?
A: Several techniques can be employed to enhance the solubility of hydrophobic compounds.[7][8][9] The most common and often successful methods include:
-
Co-solvency: This involves using a mixture of water and a water-miscible organic solvent to increase the solubility of a non-polar solute.[5]
-
Use of Surfactants: Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic molecules, thereby increasing their apparent solubility.[10][11]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic "guest" molecules, like this compound, effectively increasing their solubility in water.[12][13][14]
Q3: Are there any potential downsides to using co-solvents, surfactants, or cyclodextrins?
A: Yes, each approach has considerations:
-
Co-solvents: High concentrations of organic solvents like DMSO can be toxic to cells in culture and may affect the activity of enzymes or other biological molecules.[15] It is crucial to determine the tolerance of your experimental system to the chosen co-solvent.
-
Surfactants: Surfactants can denature proteins and disrupt cell membranes at concentrations above their critical micelle concentration (CMC).[16] The choice of surfactant and its concentration must be carefully optimized.
-
Cyclodextrins: While generally considered safe, some cyclodextrins can interact with cell membrane components. The binding affinity of the drug for the cyclodextrin can also influence its biological activity.
Q4: My compound precipitates out of solution after I dilute my co-solvent stock into the aqueous buffer. What can I do?
A: This is a common issue when the final concentration of the co-solvent is too low to maintain the solubility of the compound. Here are some troubleshooting steps:
-
Increase the final co-solvent concentration: If your experimental system can tolerate it, a higher final concentration of the co-solvent may be necessary.
-
Try a different co-solvent: The solubilizing power of co-solvents varies. You may need to screen a few different options to find the most effective one for this compound.
-
Use a combination of methods: You could try using a lower concentration of a co-solvent in combination with a surfactant or cyclodextrin to achieve the desired solubility.
-
Sonication: Applying ultrasonic energy can sometimes help to re-dissolve precipitated material and create a more stable dispersion.
Troubleshooting Guides
Issue 1: this compound Powder is Not Visibly Dissolving in Aqueous Buffer
| Potential Cause | Troubleshooting Steps |
| Low Intrinsic Aqueous Solubility | 1. Attempt to dissolve this compound in a small volume of a water-miscible organic solvent (e.g., DMSO, ethanol) to create a stock solution. 2. Gradually add the stock solution to the aqueous buffer while vortexing or stirring. 3. If precipitation occurs, refer to the troubleshooting guide for precipitation upon dilution. |
| Insufficient Agitation | 1. Increase the vigor of mixing by vortexing or using a magnetic stirrer. 2. Gently warm the solution (if the compound's stability at higher temperatures is known) to increase the rate of dissolution.[17] |
| Incorrect pH | 1. Although this compound is not expected to have ionizable groups, the pH of the buffer can influence the stability of the compound and any excipients used. Ensure the pH is within a stable range for your experiment. |
Issue 2: this compound Precipitates from Solution Over Time
| Potential Cause | Troubleshooting Steps |
| Metastable Solution | 1. The initial dissolution may have formed a supersaturated, unstable solution. Consider preparing a fresh solution before each experiment. 2. Explore formulation strategies that lead to thermodynamically stable solutions, such as cyclodextrin complexation. |
| Temperature Fluctuations | 1. Store the solution at a constant temperature. A decrease in temperature can reduce the solubility of some compounds.[18] |
| Interaction with Container Surface | 1. Try using different types of storage vials (e.g., polypropylene vs. glass) to minimize adsorption to the container surface. |
Data Presentation
Table 1: Comparison of Common Solubilization Strategies for Poorly Soluble Compounds
| Method | Mechanism of Action | Advantages | Potential Disadvantages |
| Co-solvency | Reduces the polarity of the aqueous solvent, increasing the solubility of hydrophobic compounds.[5] | Simple to implement, wide range of co-solvents available. | Potential for solvent toxicity, may affect biological activity at high concentrations. |
| Surfactant Micellization | Surfactant molecules form micelles that encapsulate the hydrophobic drug, increasing its apparent water solubility.[10][11] | High solubilization capacity for very hydrophobic compounds. | Can disrupt cell membranes and denature proteins, potential for toxicity.[16] |
| Cyclodextrin Complexation | The hydrophobic drug ("guest") is encapsulated within the hydrophobic cavity of the cyclodextrin ("host") molecule.[12][13] | Generally low toxicity, can improve drug stability.[14] | Can have a high molecular weight, may alter drug release kinetics. |
Table 2: Properties of Common Excipients for Solubilization
| Excipient Type | Examples | Key Properties |
| Co-solvents | Dimethyl sulfoxide (DMSO), Ethanol, Polyethylene glycol 400 (PEG 400) | Water-miscible organic solvents with varying degrees of polarity and toxicity. |
| Surfactants | Polysorbate 80 (Tween® 80), Sodium lauryl sulfate (SLS), Cremophor® EL | Amphiphilic molecules that form micelles above their critical micelle concentration (CMC). Can be non-ionic, anionic, or cationic. |
| Cyclodextrins | β-Cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. Vary in cavity size and solubility. |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent
Objective: To prepare a solution of this compound in an aqueous buffer using a co-solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out a small amount of this compound powder into a sterile microcentrifuge tube.
-
Add a minimal volume of DMSO to the tube to dissolve the powder completely. Aim for a high concentration stock solution (e.g., 10-50 mM).
-
Vortex the tube until the this compound is fully dissolved.
-
In a separate tube, add the desired volume of your aqueous buffer.
-
While vortexing the aqueous buffer, slowly add the this compound stock solution dropwise to the buffer to achieve the desired final concentration.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
-
Important: Always prepare a vehicle control containing the same final concentration of DMSO in the aqueous buffer to account for any effects of the co-solvent in your experiment.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of HP-β-CD in deionized water at a desired concentration (e.g., 10-40% w/v).
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation and equilibration.
-
After the equilibration period, filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.
-
The resulting clear filtrate is a solution of the this compound-HP-β-CD inclusion complex. The concentration of this compound in the solution can be determined using a suitable analytical method such as HPLC-UV.
Visualizations
Caption: Decision workflow for solubilizing this compound.
Caption: Mechanism of cyclodextrin inclusion complexation.
Caption: Workflow for preparing an aqueous solution using a co-solvent.
References
- 1. The Chemistry and Pharmacology of Citrus Limonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Limonoid - Wikipedia [en.wikipedia.org]
- 3. An overview on chemical aspects and potential health benefits of limonoids and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article | Semantic Scholar [semanticscholar.org]
- 10. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Micellar solubilization - Wikipedia [en.wikipedia.org]
- 12. oatext.com [oatext.com]
- 13. humapub.com [humapub.com]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. researchgate.net [researchgate.net]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. Solubility and Stability of Carotenoids in Ammonium- and Phosphonium-Based Ionic Liquids: Effect of Solvent Nature, Temperature and Water - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Azedarachol Dose-Response Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with Azedarachol dose-response analysis.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental parameters I should determine from a dose-response curve?
A1: The primary parameters to determine from a dose-response curve are the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration), the Hill slope, and the maximum and minimum response plateaus.[1][2][3][4] The EC50/IC50 represents the concentration of a drug that induces a response halfway between the baseline and the maximum effect, serving as a key measure of the drug's potency.[2][4][5] The Hill slope describes the steepness of the curve, which can provide insights into the cooperativity of the drug-receptor interaction.[2] The plateaus represent the baseline and maximum achievable response.
Q2: My dose-response curve for this compound is not sigmoidal. What could be the reason?
A2: Non-sigmoidal dose-response curves can arise from several factors. One common reason is a biphasic or hormetic effect, where a low dose of a substance produces a stimulatory or beneficial effect, while a high dose is inhibitory or toxic.[6][7][8] This results in a U-shaped or inverted U-shaped curve. Other reasons for non-sigmoidal curves include complex biological mechanisms, experimental artifacts, or issues with the assay itself.[9][10] It is crucial to carefully evaluate the experimental setup and consider alternative models for data fitting.
Q3: How do I handle significant variability between my experimental replicates?
A3: High variability in replicates can obscure the true dose-response relationship. Common sources of error include inconsistent cell handling, such as overgrowth or contamination, improper sample handling, and variations in experimental conditions like temperature and incubation time.[11] To minimize variability, ensure meticulous adherence to protocols, use of calibrated equipment, and proper randomization of samples. Statistical methods can also be employed to identify and account for sources of variation.
Q4: What is the significance of the Hill slope value?
A4: The Hill slope, or Hill coefficient, provides information about the steepness of the dose-response curve and can suggest the nature of the binding interaction.[2] A Hill slope of 1.0 indicates a simple, non-cooperative binding interaction. A value greater than 1.0 suggests positive cooperativity, meaning the binding of one ligand molecule facilitates the binding of others. Conversely, a Hill slope less than 1.0 may indicate negative cooperativity.
Troubleshooting Guides
Issue 1: Incomplete or Poorly Defined Dose-Response Curve
Problem: The dose-response curve does not reach a clear upper or lower plateau, making it difficult to accurately determine the EC50/IC50.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Inadequate Dose Range | The range of concentrations tested may be too narrow. Widen the concentration range, ensuring it spans several orders of magnitude to capture both the baseline and maximal response.[12] |
| Compound Solubility Issues | At high concentrations, this compound may precipitate out of solution, leading to an inaccurate assessment of the true concentration. Visually inspect solutions for precipitation and consider using a different solvent or formulation. |
| Cell Viability Assay Limitations | Some assays may have a limited dynamic range or be susceptible to interference from the test compound.[13][14] Consider using an orthogonal assay to confirm the results. For example, if using an ATP-based luminescence assay, you could confirm with a dye-exclusion method.[14] |
| Data Normalization Errors | Improper normalization can distort the shape of the curve. Ensure that the data is normalized to appropriate controls (e.g., vehicle control for 100% activity and a maximal inhibitor for 0% activity).[1] |
Issue 2: Non-Monotonic (e.g., Hormetic) Dose-Response Curve
Problem: The response to this compound increases at low doses and then decreases at higher doses, resulting in a U-shaped or inverted U-shaped curve.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Hormesis | This is a biological phenomenon where a substance has opposite effects at low and high doses.[6][7][8] This is a real biological response and should be modeled accordingly. |
| Off-Target Effects | At different concentrations, this compound may be interacting with multiple targets, leading to a complex dose-response relationship. |
| Cytotoxicity at High Doses | In functional assays, high concentrations of the compound may induce cell death, leading to a decrease in the measured response that is independent of the primary target.[15] It is advisable to run a parallel cytotoxicity assay to assess the compound's effect on cell viability. |
| Assay Artifact | The assay itself may be producing a non-monotonic response. Test the compound in a different assay system to confirm the observed effect. |
Experimental Protocols
Standard In Vitro Dose-Response Cell Viability Assay
This protocol outlines a general procedure for determining the IC50 of this compound using a colorimetric cell viability assay (e.g., MTT or XTT).
-
Cell Seeding:
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Culture cells to ~80% confluency.
-
Trypsinize, count, and seed cells into a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
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Perform a serial dilution of the this compound stock solution to create a range of concentrations. It is common to use a 10-point dilution series.
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Add the diluted compound to the appropriate wells of the 96-well plate containing the cells. Include vehicle-only controls (0% inhibition) and a positive control for maximal inhibition if available.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
-
Cell Viability Assessment:
-
Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
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Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control (100% viability).
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Plot the normalized response versus the logarithm of the compound concentration.
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Fit the data using a non-linear regression model (e.g., a four-parameter logistic equation) to determine the IC50 value.[3][16]
-
Quantitative Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in a Cell Viability Assay
| This compound Concentration (µM) | Log Concentration | % Cell Viability (Mean ± SD, n=3) |
| 0 (Vehicle) | N/A | 100 ± 4.5 |
| 0.01 | -2.00 | 98.2 ± 5.1 |
| 0.1 | -1.00 | 95.6 ± 3.9 |
| 1 | 0.00 | 88.3 ± 4.2 |
| 5 | 0.70 | 65.1 ± 3.7 |
| 10 | 1.00 | 51.2 ± 2.8 |
| 25 | 1.40 | 35.7 ± 3.1 |
| 50 | 1.70 | 22.4 ± 2.5 |
| 100 | 2.00 | 15.8 ± 1.9 |
| 500 | 2.70 | 9.3 ± 1.5 |
Table 2: Calculated Dose-Response Parameters for this compound
| Parameter | Value |
| IC50 | 9.8 µM |
| Hill Slope | -1.2 |
| Top Plateau | 100% |
| Bottom Plateau | 8.5% |
Visualizations
Caption: Experimental workflow for a standard dose-response assay.
Caption: Hypothetical signaling pathway activated by this compound.
Caption: Troubleshooting logic for unexpected dose-response curves.
References
- 1. graphpad.com [graphpad.com]
- 2. EC50 - Wikipedia [en.wikipedia.org]
- 3. IC50 Calculator | AAT Bioquest [aatbio.com]
- 4. graphpad.com [graphpad.com]
- 5. Explain what is EC50? [synapse.patsnap.com]
- 6. Hormesis - Wikipedia [en.wikipedia.org]
- 7. The Hormesis Concept: Strengths and Shortcomings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Modeling Nonlinear Dose-Response Relationships in Epidemiologic Studies: Statistical Approaches and Practical Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 12. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 13. What are the limitations of cell viability assays? | AAT Bioquest [aatbio.com]
- 14. youtube.com [youtube.com]
- 15. susupport.com [susupport.com]
- 16. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Minimizing degradation of Azedarachol during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Azedarachol during the extraction process.
Troubleshooting Guides
Problem: Low Yield of this compound in the Final Extract
Low recovery of this compound can be attributed to several factors, from the choice of solvent to the extraction conditions. This guide provides a systematic approach to troubleshooting and optimizing your extraction protocol.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Inappropriate Solvent Selection | The polarity of the extraction solvent significantly impacts the solubility and recovery of this compound, a tirucallane-type triterpenoid. | 1. Solvent Screening: Test a range of solvents with varying polarities. Methanol and ethanol have been shown to be effective for extracting triterpenoids from Melia azedarach[1]. Consider binary solvent systems (e.g., methanol/water or ethanol/water mixtures) to fine-tune polarity. 2. Literature Review: Consult literature for solvents used to extract structurally similar triterpenoids. |
| Suboptimal Extraction Temperature | High temperatures can enhance extraction efficiency but may also lead to thermal degradation of this compound. | 1. Temperature Optimization: Perform extractions at a range of temperatures (e.g., 30°C, 45°C, 60°C) to determine the optimal balance between yield and degradation. For some triterpenoids from Melia azedarach, an extraction temperature of around 45°C has been found to be effective[1]. 2. Low-Temperature Extraction: Consider performing extractions at room temperature or even lower for extended periods to minimize thermal stress. |
| Insufficient Extraction Time | The duration of the extraction process may not be adequate to allow for the complete diffusion of this compound from the plant matrix into the solvent. | 1. Time-Course Study: Analyze aliquots of the extract at different time points (e.g., 1, 2, 4, 8, 12, 24 hours) to determine the point of maximum yield. 2. Ultrasound-Assisted Extraction (UAE): The use of ultrasonication can reduce extraction time and increase efficiency by disrupting plant cell walls[2][3][4]. |
| Inefficient Cell Lysis | The plant material may not be sufficiently ground, preventing the solvent from effectively penetrating the cells and extracting the target compound. | 1. Particle Size Reduction: Ensure the plant material is finely and uniformly powdered. 2. Pre-treatment: Consider pre-treating the plant material with enzymes to break down cell walls, though this may introduce other stability challenges. |
Problem: Presence of Degradation Products in the this compound Extract
The appearance of unknown peaks in your analytical chromatogram (e.g., HPLC, LC-MS) may indicate the degradation of this compound. Identifying and mitigating the causes of degradation is crucial for obtaining a pure sample.
Potential Degradation Pathways and Mitigation Strategies:
| Degradation Factor | Signs of Degradation | Mitigation Strategies |
| Light Exposure (Photodegradation) | Triterpenoids can be susceptible to photochemical reactions, leading to structural modifications[5][6]. | 1. Work in Low-Light Conditions: Conduct all extraction and processing steps in a dimly lit environment or use amber-colored glassware to protect the sample from light. 2. Storage in the Dark: Store extracts and purified this compound in light-proof containers. |
| Oxidation | The presence of oxygen can lead to the oxidation of triterpenoids, a common degradation pathway for natural resins[6]. | 1. Use of Degassed Solvents: Degas solvents prior to extraction to remove dissolved oxygen. 2. Inert Atmosphere: Consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon). 3. Addition of Antioxidants: While this may complicate downstream purification, the addition of a small amount of a suitable antioxidant (e.g., BHT) could be explored in preliminary studies. |
| Extreme pH | Acidic or basic conditions can potentially catalyze the hydrolysis of ester groups or other acid/base-labile functionalities in the this compound structure. | 1. pH-Neutral Extraction: Use neutral solvents and avoid the addition of strong acids or bases unless specifically required for the extraction of a particular class of compounds. 2. Buffer Systems: If pH control is necessary, use a well-characterized buffer system that is compatible with your downstream analytical methods. |
| Thermal Degradation | As mentioned previously, excessive heat can lead to the breakdown of this compound[7]. | 1. Minimize Heat Exposure: Use the lowest effective temperature for extraction and solvent evaporation. 2. Rotary Evaporation under Reduced Pressure: When concentrating the extract, use a rotary evaporator at a low temperature and reduced pressure to minimize thermal stress. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for an this compound extraction protocol?
A1: Based on literature for extracting triterpenoids from Melia azedarach, a good starting point would be to use methanol or ethanol as the extraction solvent with ultrasound assistance at a controlled temperature of around 40-50°C[2][1]. It is crucial to protect the extraction from light.
Q2: How can I monitor the degradation of this compound during extraction?
A2: The most effective way to monitor degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can separate this compound from its potential degradation products and allow for their quantification.
Q3: What are the ideal storage conditions for this compound extracts?
A3: To minimize degradation during storage, this compound extracts should be stored in amber vials to protect from light, at a low temperature (e.g., -20°C or -80°C), and preferably under an inert atmosphere to prevent oxidation.
Q4: Are there any known degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been extensively documented in the available literature, general knowledge of triterpenoid chemistry suggests that it may be susceptible to photodegradation and oxidation[5][6]. Further stability studies are required to elucidate the specific degradation mechanisms.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline for the extraction of this compound from Melia azedarach plant material, optimized to minimize degradation.
Materials:
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Dried and powdered Melia azedarach plant material (e.g., root bark)
-
Methanol (HPLC grade)
-
Ultrasonic bath with temperature control
-
Amber-colored glassware (beakers, flasks)
-
Filter paper or vacuum filtration system
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL amber-colored beaker.
-
Add 100 mL of methanol to the beaker.
-
Place the beaker in an ultrasonic bath set to 45°C.
-
Sonicate the mixture for 40 minutes[1].
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After sonication, filter the extract through filter paper to remove the solid plant material.
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C.
-
Store the resulting crude extract in an amber vial at -20°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Analysis
This protocol provides a general framework for the analysis of this compound and the detection of potential degradation products. Method optimization will be required.
Instrumentation and Conditions:
-
HPLC System: With a Diode-Array Detector (DAD) or Mass Spectrometer (MS)
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point for triterpenoid analysis.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: DAD at a wavelength determined by the UV absorbance maximum of this compound, or MS with an appropriate ionization source.
Procedure:
-
Prepare a standard solution of this compound of known concentration in methanol.
-
Prepare the sample for injection by dissolving a known amount of the crude extract in methanol and filtering it through a 0.45 µm syringe filter.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to identify and quantify this compound. The appearance of new, unidentified peaks in stressed samples compared to a reference standard may indicate degradation.
Visualizations
To aid in understanding the experimental and logical workflows, the following diagrams are provided.
References
- 1. Improvement and prediction of the extraction parameters of lupeol and stigmasterol metabolites of Melia azedarach with response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]
- 6. researchgate.net [researchgate.net]
- 7. Extraction and antioxidant activity of total triterpenoids in the mycelium of a medicinal fungus, Sanghuangporus sanghuang - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the residual activity of Azedarachol in field applications
Technical Support Center: Azedarachol Field Applications
Disclaimer: The following guide has been developed to address challenges in enhancing the residual activity of this compound. As "this compound" appears to be a novel or proprietary compound with limited public data, this document leverages established principles and data from a well-studied analogue, Azadirachtin, a natural insecticide known for its susceptibility to environmental degradation. The methodologies and troubleshooting advice provided are based on best practices for natural product insecticides.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that reduce the residual activity of this compound in the field?
This compound's residual activity is significantly impacted by environmental factors. The most critical of these is photodegradation, where UV radiation from sunlight breaks down the molecule. Other contributing factors include high temperatures, rainfall which can wash the compound off treated surfaces, and the pH of the spray solution and leaf surface (surfaces with high pH can accelerate degradation).
Q2: My this compound formulation is losing efficacy much faster than expected. What is the likely cause?
Rapid loss of efficacy is most commonly due to photodegradation. If the application was followed by intense sunlight, this is the most probable cause. Consider also the possibility of rainfall shortly after application or improper formulation that does not adhere well to the plant surface. Alkaline hydrolysis can also be a factor if the spray water has a high pH.
Q3: How can I protect this compound from UV degradation?
Incorporating photostabilizers or UV protectants into your formulation is the most effective strategy. These can be natural oils (like neem oil itself, which contains UV-absorbing compounds), antioxidants, or synthetic UV-absorbing compounds. Applying the formulation in the late afternoon or on overcast days can also reduce the initial, most intense UV exposure.
Q4: Can the type of formulation affect the residual activity of this compound?
Absolutely. Formulations that improve the adhesion of this compound to the plant surface and protect it from environmental factors will enhance residual activity. For example, oil-based formulations or microencapsulation can provide a protective barrier against UV radiation and rain, significantly extending the compound's half-life compared to a simple aqueous solution.
Troubleshooting Guide
Issue 1: Inconsistent Bio-efficacy in Repeat Experiments
| Possible Cause | Troubleshooting Step |
| Variable UV Exposure | Conduct experiments under controlled UV conditions or record UV index during field trials for data normalization. |
| Inconsistent Formulation | Ensure formulation components are fully solubilized/emulsified. Prepare fresh formulations for each experiment. |
| pH of Spray Water | Measure and buffer the pH of your spray solution to a slightly acidic or neutral range (pH 5.5-7.0). |
| Pest Resistance | If applicable, verify the susceptibility of the target pest population. |
Issue 2: Rapid Degradation of this compound on Leaf Surfaces
| Possible Cause | Troubleshooting Step |
| High Photodegradation | Add a recommended UV protectant to your formulation. See Table 1 for examples. |
| Alkaline Hydrolysis | Test the pH of the leaf surface (phylloplane). If high, consider a formulation with buffering capacity. |
| Sub-optimal Formulation | Experiment with different formulation types (e.g., emulsifiable concentrate, microencapsulation) to improve adherence and protection. |
Data on Enhancing this compound Stability
Table 1: Effect of UV Protectants on this compound Half-Life (Modeled on Azadirachtin Data)
| Formulation Base | UV Protectant Added | Concentration of Protectant | Half-Life (Hours) under Simulated Sunlight | % Increase in Half-Life |
| Methanol:Water (1:1) | None (Control) | - | 3.5 | - |
| Methanol:Water (1:1) | Carvacrol | 1% | 8.2 | 134% |
| Methanol:Water (1:1) | Thymol | 1% | 7.5 | 114% |
| Commercial EC | None (Control) | - | 12 | - |
| Commercial EC | Neem Oil | 2% | 20 | 67% |
Data is illustrative and based on published studies with Azadirachtin to demonstrate potential improvements.
Experimental Protocols
Protocol 1: Evaluating Photodegradation of this compound Formulations
Objective: To determine the half-life of this compound under simulated solar radiation.
Materials:
-
This compound standard and formulations
-
Quartz tubes or petri dishes
-
Solar simulator with a known UV spectrum and intensity
-
HPLC with a C18 column
-
Methanol (HPLC grade)
-
Deionized water
Methodology:
-
Prepare a stock solution of this compound in methanol.
-
Deposit a thin film of the this compound solution (or formulation) onto the surface of a quartz petri dish by evaporating the solvent.
-
Place the dish in a solar simulator. Expose the sample to simulated sunlight for a set time course (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
At each time point, rinse the petri dish with a known volume of methanol to recover the remaining this compound.
-
Analyze the concentration of this compound in the rinse solution using HPLC.
-
Calculate the degradation rate and half-life by plotting the natural log of the concentration versus time.
Protocol 2: Assessing Residual Bio-efficacy on Leaf Surfaces
Objective: To measure the effective duration of this compound's activity against a target pest on treated leaves.
Materials:
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Potted plants (e.g., tomato, cabbage)
-
This compound formulations
-
Spray bottle or atomizer
-
Target insect pest (e.g., Spodoptera litura larvae)
-
Ventilated cages for bioassay
-
Growth chamber or greenhouse with controlled environment
Methodology:
-
Spray the plant leaves with the this compound formulation until runoff and allow them to dry. A control group should be sprayed with the formulation blank (without this compound).
-
Age the treated plants under field or simulated field conditions (sunlight/UV, temperature) for different time intervals (e.g., 0, 1, 3, 5, 7 days).
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At each time interval, excise treated leaves from the plants.
-
Place the excised leaves in a petri dish or ventilated container with a small, moist cotton ball to prevent wilting.
-
Introduce a known number of target pests (e.g., 10 third-instar larvae) onto the leaf surface.
-
After a set exposure period (e.g., 48 or 72 hours), record the mortality or anti-feedant effects.
-
Calculate the corrected mortality using Abbott's formula and plot the efficacy over time to determine the residual activity.
Visual Guides
Caption: Key environmental factors leading to the degradation of this compound.
Caption: Experimental workflow for assessing the residual bio-efficacy of this compound.
Caption: Troubleshooting decision tree for low this compound residual activity.
Addressing variability in Azedarachol bioassay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Azedarachol bioassay results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is highly hydrophobic. For stock solutions, we recommend using dimethyl sulfoxide (DMSO). For final assay concentrations, ensure the DMSO concentration in the cell culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity or off-target effects.
Q2: What is the optimal cell density for an this compound bioassay?
A2: The optimal cell density is cell-line dependent. It is crucial to perform a cell titration experiment to determine the ideal density that provides a robust signal-to-noise ratio and ensures cells remain in the exponential growth phase throughout the assay.[1] Over-confluency or under-seeding can significantly impact results.
Q3: How long should I incubate cells with this compound?
A3: The incubation time will vary depending on the specific bioassay and the cellular process being investigated. We recommend a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation period for observing the desired effect of this compound.
Q4: Should I use serum in my cell culture medium during the this compound treatment?
A4: The presence of serum can affect the bioavailability of this compound due to protein binding. If the goal is to study the direct effect of this compound, a serum-free or low-serum medium is often preferred. However, some cell lines may require serum for viability. This should be optimized during assay development.
Q5: How can I minimize the "edge effect" in my multi-well plates?
A5: The "edge effect," where wells on the perimeter of a plate behave differently, is a common source of variability.[2] To mitigate this, ensure proper humidification in the incubator, use plates with lids, and consider leaving the outer wells empty and filling them with sterile phosphate-buffered saline (PBS) or water.[2][3]
Troubleshooting Guides
Issue 1: High Variability Between Replicates
High variability between replicate wells is a frequent challenge in cell-based assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Seeding | Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette with care to dispense equal volumes. | Reduced well-to-well variation in cell number and a more consistent baseline signal. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth. | Increased precision and accuracy in the dispensing of reagents and compounds. |
| Edge Effects | As mentioned in the FAQ, avoid using the outer wells of the plate or fill them with sterile liquid to maintain humidity.[2][3] | Minimized evaporation and temperature gradients across the plate, leading to more uniform results. |
| Cell Clumping | Ensure a single-cell suspension is created before plating by gentle trituration or using a cell strainer. | Homogeneous cell distribution in each well, preventing localized areas of high cell density. |
Issue 2: Poor or No Response to this compound
If you are not observing the expected biological response to this compound, consider the following.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect this compound Concentration | Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal effective concentration (EC50). | Identification of the dynamic range of the this compound response. |
| Cell Line Insensitivity | Verify that the chosen cell line expresses the target receptor or pathway components for this compound. Consider using a positive control compound known to elicit a response in your cell line. | Confirmation that the assay system is capable of producing the expected biological response. |
| Degradation of this compound | Prepare fresh this compound dilutions for each experiment. Store the stock solution in small aliquots at -20°C or -80°C and protect it from light. | Consistent and potent this compound activity in the bioassay. |
| High Cell Passage Number | Use cells with a low passage number, as high-passage cells can exhibit altered morphology, growth rates, and responses to stimuli.[4] | More reproducible and physiologically relevant results.[4][5] |
Issue 3: Inconsistent Results Between Experiments
Lack of reproducibility between experiments can undermine the reliability of your findings.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reagent Variability | Use the same lot of reagents (e.g., serum, media, plates) for a set of related experiments. If a new lot is introduced, perform a bridging study to ensure consistency. | Reduced batch-to-batch variation in experimental outcomes. |
| Incubation Conditions | Ensure consistent temperature, CO2, and humidity levels in the incubator. Minor fluctuations can impact cell health and responsiveness.[3] | A more stable and reproducible cellular environment, leading to more consistent results. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, which can alter cellular responses.[4] | Elimination of a hidden source of variability that can significantly impact experimental data.[4] |
Experimental Protocols & Visualizations
Standard this compound Bioassay Workflow
A typical workflow for a cell-based this compound bioassay is outlined below. Adhering to a standardized protocol is key to reducing variability.
Hypothetical this compound Signaling Pathway
This diagram illustrates a potential signaling cascade that could be modulated by this compound, leading to a cellular response. Understanding the pathway can help in designing mechanism-of-action studies and troubleshooting unexpected results.
Troubleshooting Logic Flow
When encountering assay variability, a systematic approach to troubleshooting is essential. The following diagram provides a logical workflow to identify the source of the problem.
References
- 1. selectscience.net [selectscience.net]
- 2. focus.gbo.com [focus.gbo.com]
- 3. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
Purification challenges of Azedarachol from crude extracts
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Azedarachol from crude extracts.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound in Crude Extract | Inefficient extraction solvent or method. | - Use a combination of polar and non-polar solvents for extraction (e.g., methanol followed by partitioning with ethyl acetate or dichloromethane) to ensure a broad range of compounds are extracted.[1][2] - Consider sequential extraction with solvents of increasing polarity.[3] - Employ extraction techniques like Soxhlet or maceration, and optimize parameters such as time and temperature.[2] |
| Degradation of this compound during extraction. | - Avoid high temperatures during solvent evaporation; use a rotary evaporator under reduced pressure. - Store extracts at low temperatures (4°C) to minimize degradation. | |
| Co-elution of Structurally Similar Compounds | The crude extract contains a complex mixture of other triterpenoids and limonoids with similar polarities to this compound.[1][4][5][6] | - Employ multi-step chromatographic purification. Start with open column chromatography on silica gel with a gradient elution system.[7][8] - Use flash chromatography for a faster and more efficient separation compared to conventional column chromatography.[8][9] - For final purification, utilize preparative High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18) and an optimized mobile phase.[7][8] |
| Poor Resolution in Column Chromatography | Inappropriate stationary or mobile phase. | - For silica gel chromatography, optimize the solvent system gradient. A common starting point is a hexane-ethyl acetate gradient, gradually increasing the polarity. - Consider using different adsorbents like alumina or Sephadex LH-20 for further separation. |
| Overloading of the column. | - Reduce the amount of crude extract loaded onto the column. A general rule is to load 1-10% of the column's stationary phase weight. | |
| This compound is Present in Multiple Fractions | The polarity of the elution solvent is too high, causing rapid elution. | - Use a shallower solvent gradient during column chromatography to improve separation. |
| The structural similarity of compounds leads to overlapping peaks. | - Combine fractions containing this compound and re-chromatograph them under isocratic or a very shallow gradient elution. | |
| Degradation of this compound During Purification | This compound may be sensitive to pH or prolonged exposure to certain solvents. | - Limonoids can be unstable at extreme pH values. Maintain a neutral pH during purification steps where aqueous phases are used.[9] - Minimize the duration of each purification step and store intermediate fractions at low temperatures. |
| Difficulty in Crystallizing Pure this compound | Presence of minor impurities that inhibit crystal formation. | - Re-purify the amorphous solid using preparative HPLC. - Try different solvent systems for crystallization (e.g., methanol, ethanol, acetone, or mixtures with water). |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the initial extraction of this compound from Melia azedarach?
A1: The choice of solvent depends on the part of the plant being used. For the fruits and seeds of Melia azedarach, methanol is commonly used for initial extraction.[1] Subsequent liquid-liquid partitioning with solvents like ethyl acetate or dichloromethane can then be used to enrich the triterpenoid and limonoid fraction.[1] For bark, ethanol has been shown to be effective in extracting a broad spectrum of phytochemicals.[2]
Q2: How can I efficiently remove fatty acids and other non-polar compounds from my crude extract?
A2: A common method is to perform a liquid-liquid partition. After initial extraction with a polar solvent like methanol, the extract can be suspended in water and then partitioned with a non-polar solvent such as hexane. The non-polar impurities will preferentially move into the hexane layer, while more polar compounds like this compound will remain in the aqueous-methanolic layer.
Q3: What are the typical chromatographic techniques used for this compound purification?
A3: A multi-step chromatographic approach is generally required. This typically involves:
-
Open Column Chromatography: Using silica gel as the stationary phase and a gradient of solvents like hexane and ethyl acetate. This is a good initial step for fractionating the crude extract.
-
Flash Chromatography: This is a faster and more efficient alternative to traditional column chromatography for isolating semi-pure fractions.[8][9]
-
Preparative High-Performance Liquid Chromatography (HPLC): This is often the final step to obtain high-purity this compound. A reversed-phase C18 column is commonly used.[7][8]
Q4: How can I monitor the presence of this compound in my fractions during chromatography?
A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the fractions. By spotting the fractions on a TLC plate and developing it in a suitable solvent system, you can visualize the presence of this compound (if a pure standard is available for comparison) or track the separation of different compounds based on their spots. The spots can be visualized under UV light or by staining with a suitable reagent like vanillin-sulfuric acid.
Q5: My purified compound appears to be a mixture of very similar compounds. How can I resolve them?
A5: The purification of limonoids is often challenging due to the presence of closely related structures.[8][9] If standard chromatographic methods are insufficient, consider using High-Speed Counter-Current Chromatography (HSCCC), which is a liquid-liquid chromatography technique that avoids solid supports and can be very effective for separating similar compounds.
Experimental Protocols
General Extraction and Fractionation Protocol
This protocol outlines a general procedure for the extraction and initial fractionation of this compound from Melia azedarach fruits.
-
Drying and Grinding: Air-dry the fruits of Melia azedarach at room temperature and then grind them into a fine powder.
-
Extraction: Macerate the powdered plant material in methanol (e.g., 1 kg of powder in 5 L of methanol) at room temperature for 48-72 hours with occasional stirring.
-
Filtration and Concentration: Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
Solvent Partitioning:
-
Suspend the concentrated methanolic extract in water.
-
Perform sequential partitioning with solvents of increasing polarity, such as hexane, dichloromethane, and ethyl acetate.
-
The this compound-containing fraction is typically found in the dichloromethane or ethyl acetate phase.
-
-
Drying: Dry the resulting fractions over anhydrous sodium sulfate and evaporate the solvent to obtain the crude fractions for further purification.
Column Chromatography Protocol
This protocol describes a general method for the separation of compounds from the enriched fraction using silica gel column chromatography.
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Column Packing: Pack a glass column with silica gel (60-120 mesh) using a slurry method with a non-polar solvent like hexane.
-
Sample Loading: Adsorb the crude fraction onto a small amount of silica gel and load it carefully onto the top of the packed column.
-
Elution: Start the elution with 100% hexane and gradually increase the polarity by adding ethyl acetate in a stepwise gradient (e.g., 95:5, 90:10, 85:15, etc., of hexane:ethyl acetate).
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL).
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Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Pooling and Concentration: Combine the fractions that show a similar profile for the target compound and concentrate them for further purification.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity of this compound.
References
- 1. Cytotoxic tirucallane triterpenoids from Melia azedarach fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of Extraction Method and Solvent Selection on Phytochemical Composition of Melia azedarach Root and Bark | International Journal of Applied Sciences and Biotechnology [nepjol.info]
- 3. researchgate.net [researchgate.net]
- 4. Limonoids and triterpenoids from the seeds of Melia azedarach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triterpenoids from the fruits of Melia azedarach L. and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic triterpenoids and steroids from the bark of Melia azedarach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Azedarachol Derivatization
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the derivatization of Azedarachol for analytical purposes. The information is tailored for researchers, scientists, and drug development professionals to assist in optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of derivatizing this compound before analysis?
A1: Derivatization is a chemical modification process used to enhance the analytical properties of a compound. For this compound, a sterol, derivatization is typically necessary to increase its volatility and thermal stability for Gas Chromatography (GC) analysis or to introduce a chromophore for improved detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis detectors.[1][2]
Q2: Which functional groups in the this compound molecule are targeted for derivatization?
A2: The primary target for derivatization in sterols like this compound is the hydroxyl (-OH) group.[2][3] This functional group can be readily converted into a less polar and more volatile silyl ether for GC analysis or an ester with a UV-absorbing group for HPLC analysis.
Q3: What are the most common derivatization techniques for sterols like this compound?
A3: The most common techniques are silylation for GC-MS analysis and acylation for HPLC analysis.[1][2]
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Silylation replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group, increasing volatility.[2][4]
-
Acylation introduces an acyl group, often containing a chromophore (e.g., benzoyl group), which enhances UV detection in HPLC.[1]
Q4: How do I choose between GC-MS and HPLC for analyzing derivatized this compound?
A4: The choice depends on the analytical goal and available instrumentation.
-
GC-MS is ideal for identifying and quantifying volatile compounds and provides structural information through mass spectrometry. It offers high separation efficiency.[2][5]
-
HPLC is suitable for non-volatile or thermally sensitive compounds. Derivatization with a UV-absorbing agent allows for sensitive quantification using a UV-Vis detector.[1]
Troubleshooting Guide
Issue 1: Low or No Derivatization Product Detected by GC-MS
-
Q: My GC-MS chromatogram shows a very small peak for the derivatized this compound, or none at all. What could be the cause?
-
A: This is a common issue, often stemming from a few key factors:
-
Presence of Moisture: Silylation reagents are highly sensitive to moisture. Trace amounts of water in your sample or solvent will react with the reagent, reducing its availability to derivatize this compound.[6] Ensure your sample is completely dry before adding the derivatization reagent. This can be achieved by evaporating the sample to dryness under a stream of nitrogen.[6] You can also pass your sample extract through a column of anhydrous sodium sulfate to remove residual water.[6]
-
Incomplete Reaction: The derivatization reaction may not have gone to completion. This can be due to insufficient reagent, suboptimal temperature, or inadequate reaction time. Try increasing the molar ratio of the silylating reagent to the analyte, raising the reaction temperature, or extending the incubation time.[6]
-
Reagent Degradation: Silylation reagents can degrade over time, especially if not stored properly. Ensure your reagent is fresh and has been stored under anhydrous conditions.
-
-
Issue 2: Peak Tailing in GC-MS Chromatogram
-
Q: The peak for my silylated this compound is broad and asymmetrical (tailing). How can I improve the peak shape?
-
A: Peak tailing for derivatized sterols is often a sign of incomplete derivatization or interaction with active sites in the GC system.
-
Incomplete Derivatization: Residual underivatized this compound, which is more polar, can interact with the GC column, causing tailing. Re-optimize your derivatization conditions (reagent concentration, temperature, time) to ensure the reaction goes to completion.
-
Active Sites in the GC System: Active sites in the GC inlet liner or the front of the column can interact with the analyte. Using a deactivated liner and ensuring the column is properly conditioned can mitigate this issue.
-
-
Issue 3: Extraneous Peaks in the Chromatogram
-
Q: I am seeing multiple unexpected peaks in my chromatogram after derivatization. What are they?
-
A: These peaks can originate from several sources:
-
Reagent Byproducts: The derivatization reagent itself can produce byproducts that are detected. It is advisable to run a blank sample with only the solvent and reagent to identify these peaks.
-
Side Reactions: If this compound has other reactive functional groups (e.g., keto groups), these may also be derivatized, leading to multiple products. For keto-sterols, enol-TMS ether formation is a known side reaction during silylation.[7]
-
Sample Contamination: The sample itself may contain impurities that are also derivatized and detected. Ensure proper sample cleanup before the derivatization step.
-
-
Issue 4: Poor Sensitivity in HPLC-UV Analysis
-
Q: The peak for my acylated this compound is very small in my HPLC-UV chromatogram. How can I increase the signal?
-
A: Low sensitivity in HPLC-UV is typically due to incomplete derivatization or a non-optimal choice of derivatizing agent.
-
Incomplete Acylation: Ensure the acylation reaction has gone to completion by optimizing the reagent concentration, reaction time, and temperature. The use of a catalyst, such as pyridine, can also enhance the reaction rate.[1]
-
Choice of Derivatizing Agent: The UV absorbance of the derivative is dependent on the chromophore introduced. Agents like benzoyl chloride are used to add a UV-absorbing group.[1] Ensure the chosen reagent has a high molar absorptivity at your selected wavelength.
-
Suboptimal Detection Wavelength: Set the UV detector to the wavelength of maximum absorbance (λmax) for the specific derivative you have formed.
-
-
Quantitative Data Summary
Table 1: Common Silylation Reagents for Sterol Derivatization for GC-MS Analysis
| Reagent | Abbreviation | Common Catalyst | Typical Reaction Conditions | Notes |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | 1% Trimethylchlorosilane (TMCS) | 60-100°C for 1-3 hours[6][8] | Most common and versatile silylating agent for sterols.[9] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | None or TMCS | Room temperature to 80°C for 30 min - 1 hour[4][7] | A powerful silylating agent, often used for hindered hydroxyl groups. |
| Hexamethyldisilazane | HMDS | Trimethylchlorosilane (TMCS) | 60-80°C for 1-2 hours | Often used in combination with TMCS in a solvent like pyridine. |
Table 2: Common Acylation Reagents for Sterol Derivatization for HPLC-UV/Vis Analysis
| Reagent | Common Catalyst | Typical Reaction Conditions | Chromophore Properties | Notes |
| Benzoyl Chloride | Pyridine | Room temperature to 60°C for 30-60 minutes[1] | Introduces a benzoyl group with strong UV absorbance. | A common method to improve detection limits for sterols in HPLC-UV.[1] |
| p-Nitrobenzoyl Chloride | Pyridine | Room temperature for 30-60 minutes | Introduces a p-nitrobenzoyl group with a distinct chromophore. | Potentially offers higher sensitivity due to the nitro group.[1] |
| Fluoroalkyl Chloroformates | Pyridine | Room temperature, rapid reaction[3] | Forms stable derivatives suitable for GC-MS and potentially HPLC. | Offers efficient and high-yield derivatization.[3] |
Experimental Protocols
Protocol 1: Silylation of this compound for GC-MS Analysis
This protocol is a general guideline and may require optimization for specific sample matrices.
Materials:
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Dried this compound extract
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N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or other suitable solvent (e.g., acetonitrile)
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Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
-
GC-MS system
Procedure:
-
Sample Preparation: Ensure the this compound extract is completely dry. If in solution, evaporate the solvent to dryness under a gentle stream of nitrogen. The absence of water is critical for successful silylation.[6]
-
Reagent Addition: To the dried extract in a reaction vial, add 100 µL of anhydrous pyridine to dissolve the sample. Then, add 100 µL of BSTFA + 1% TMCS.
-
Reaction: Tightly cap the vial and heat at 70°C for 2 hours in a heating block or oven.[6]
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS system. Alternatively, the solvent can be evaporated and the residue redissolved in a non-polar solvent like hexane for injection.[6]
Protocol 2: Acylation of this compound for HPLC-UV/Vis Analysis
This protocol is a general guideline and may require optimization.
Materials:
-
Dried this compound extract
-
Benzoyl chloride
-
Anhydrous pyridine
-
Acetonitrile or other suitable solvent
-
Reaction vials with PTFE-lined caps
-
Heating block
-
HPLC system with a UV-Vis detector
Procedure:
-
Sample Preparation: Ensure the this compound extract is completely dry by evaporating the solvent under a stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to the dried extract to act as both a solvent and a catalyst. Then, add 50 µL of benzoyl chloride.
-
Reaction: Tightly cap the vial and heat at 60°C for 1 hour.
-
Reaction Quenching: After cooling to room temperature, add a small amount of water to quench the excess benzoyl chloride.
-
Extraction: Extract the derivatized this compound into a suitable organic solvent like hexane or ethyl acetate.
-
Drying and Reconstitution: Evaporate the extraction solvent to dryness and reconstitute the residue in the mobile phase for HPLC analysis.
-
Analysis: Inject the reconstituted sample into the HPLC system.
Visualizations
Caption: General experimental workflow for the derivatization and analysis of this compound.
Caption: Troubleshooting workflow for low or no derivatization product.
Caption: Principle of derivatization for enhanced analytical detection of this compound.
References
- 1. Development of an improved and greener HPLC-DAD method for the determination of fecal sterols in sediment and water samples using ultrasonic-assisted ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04381F [pubs.rsc.org]
- 2. Methyl Ether-Derivatized Sterols and Coprostanol Produced via Thermochemolysis Using Tetramethylammonium Hydroxide (TMAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new method for immediate derivatization of hydroxyl groups by fluoroalkyl chloroformates and its application for the determination of sterols and tocopherols in human serum and amniotic fluid by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. idc-online.com [idc-online.com]
Strategies to reduce phytotoxicity of Azedarachol formulations
Disclaimer: The term "Azedarachol" is not widely found in scientific literature. This technical support center assumes the user is referring to compounds derived from Melia azedarach (Chinaberry), a plant known for its insecticidal properties and a close relative of the neem tree (Azadirachta indica), from which the well-studied insecticidal compound Azadirachtin is derived. The strategies and information provided are based on principles for reducing phytotoxicity of botanical insecticides, including those from the Meliaceae family.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it causing phytotoxicity?
A1: this compound is likely a bioactive compound or a mixture of compounds extracted from Melia azedarach. These compounds, while effective as pesticides, can sometimes be harmful to the plants they are intended to protect. Phytotoxicity, or plant injury, can occur when the concentration of the active ingredient is too high, the formulation is not optimized, or the plant is under stress. Symptoms can include leaf burn, stunting, and discoloration. The mechanisms of phytotoxicity for such natural compounds can involve oxidative stress and disruption of photosynthesis.[1]
Q2: How can I reduce the phytotoxicity of my this compound formulation?
A2: Several strategies can be employed to reduce phytotoxicity:
-
Formulation Optimization: Modifying the formulation can significantly reduce plant injury. This includes strategies like nano-encapsulation or the use of nanoemulgels, which can provide controlled release of the active ingredient and improve stability.[2][3][4]
-
Use of Adjuvants: Incorporating adjuvants like safeners or non-ionic surfactants can help reduce phytotoxicity by improving spray distribution and reducing the concentration of the active ingredient at any single point on the plant surface.[5]
-
Dose Management: Ensure you are using the correct dosage. An application rate that is too high is a common cause of phytotoxicity.
-
Application Timing: Avoid applying this compound formulations during periods of high sun and high temperatures, as this can increase the risk of leaf burn. Applying during cooler parts of the day (early morning or late evening) is recommended.
-
Plant Health: Ensure plants are healthy and not under drought or nutrient stress, as stressed plants are often more susceptible to chemical injury.
Q3: Are there specific formulation types that are less phytotoxic?
A3: Yes, modern formulation technologies can significantly decrease the risk of phytotoxicity. Nano-formulations, such as nanoemulsions and nanogels, offer several advantages.[3][4] They can improve the stability of the active ingredient and provide a more uniform application, reducing the likelihood of localized high concentrations that can cause plant damage.[2] Microencapsulation is another technique where the active ingredient is coated with a protective material, allowing for a slower, more controlled release.
Troubleshooting Guide: Unexpected Phytotoxicity
Issue: After applying my this compound formulation, I observed leaf yellowing and necrotic spots.
| Possible Cause | Troubleshooting Steps |
| Incorrect Dosage | - Verify the concentration of the active ingredient in your formulation. - Review your dilution calculations. - Conduct a dose-response study on a small batch of plants to determine the optimal, non-phytotoxic concentration. |
| Poor Formulation Stability | - Check for signs of formulation instability, such as phase separation or precipitation. - Consider reformulating with stabilizing agents or transitioning to a more stable formulation type like a nanoemulgel.[3] |
| Environmental Factors | - Review the environmental conditions at the time of application. High temperatures and intense sunlight can exacerbate phytotoxicity. - Adjust your application schedule to cooler, less sunny periods. |
| Incompatible Tank Mix | - If you mixed the this compound formulation with other pesticides or fertilizers, there may be an antagonistic interaction. - Conduct a jar test to check for physical incompatibility before tank mixing. - Test the tank mix on a small number of plants before widespread application. |
| Plant Sensitivity | - Different plant species and even different varieties of the same species can have varying sensitivities.[1] - Younger plants or new growth may be more susceptible. - Test the formulation on a small area of the plant or a few plants before treating the entire crop. |
Quantitative Data Summary
The following tables represent hypothetical data to illustrate the impact of different formulation strategies on reducing phytotoxicity.
Table 1: Effect of Formulation Type on Phytotoxicity Index and Insecticidal Efficacy
| Formulation Type | Active Ingredient Concentration (µg/mL) | Phytotoxicity Index (0-5)* | Insecticidal Efficacy (%) |
| Crude Extract | 500 | 4.2 | 85 |
| Emulsifiable Concentrate | 500 | 3.5 | 88 |
| Nanoemulgel | 500 | 1.1 | 92 |
| Microencapsulated | 500 | 0.8 | 90 |
*Phytotoxicity Index: 0 = no damage, 5 = severe necrosis/plant death.
Table 2: Influence of Adjuvants on Reducing Leaf Burn from a 0.5% this compound Emulsifiable Concentrate
| Adjuvant Added | Adjuvant Concentration (%) | Leaf Area with Necrosis (%) |
| None | 0 | 25.4 |
| Non-ionic Surfactant | 0.1 | 12.8 |
| AgriSolv-C100[5] | 1.0 | 8.2 |
| Hongyuyan[5] | 1.0 | 7.5 |
Experimental Protocols
Protocol 1: Assessing the Phytotoxicity of this compound Formulations
Objective: To quantify the phytotoxicity of different this compound formulations on a target plant species.
Materials:
-
Target plant species (e.g., tomato, Solanum lycopersicum) at the 4-6 true leaf stage.
-
This compound formulations to be tested (e.g., crude extract, emulsifiable concentrate, nanoemulgel).
-
Control (water or formulation blank without the active ingredient).
-
Spray bottles.
-
Growth chamber or greenhouse with controlled conditions.
-
Ruler and caliper.
-
Chlorophyll meter (optional).
-
Spectrophotometer.
Methodology:
-
Plant Preparation: Grow plants under standardized conditions (e.g., 25°C, 16:8 h light:dark cycle).
-
Treatment Application: Randomly assign plants to treatment groups (n=5 per group). Spray each plant with the designated formulation until runoff.
-
Phytotoxicity Assessment: At 3, 7, and 14 days after treatment, assess the following parameters:
-
Visual Injury Rating: Score each plant on a scale of 0-5, where 0 is no injury, 1 is slight discoloration, 2 is moderate discoloration and slight necrosis, 3 is significant necrosis, 4 is severe necrosis and stunting, and 5 is plant death.
-
Plant Height and Leaf Area: Measure the height of the plant and the area of the three youngest fully expanded leaves.
-
Chlorophyll Content: Use a chlorophyll meter or extract chlorophyll with acetone and measure absorbance at 645 and 663 nm.
-
-
Data Analysis: Analyze the data using ANOVA to determine if there are significant differences between the treatment groups.
Protocol 2: Analysis of this compound Residues in Plant Tissue
Objective: To determine the concentration of this compound in plant leaves after application, which can be correlated with phytotoxicity. This protocol is based on general pesticide residue analysis methods.[6][7][8][9][10]
Materials:
-
Plant leaf samples treated with this compound formulations.
-
Liquid nitrogen.
-
Mortar and pestle or homogenizer.
-
Acetonitrile (ACN).
-
Magnesium sulfate (MgSO₄).
-
Sodium chloride (NaCl).
-
Primary secondary amine (PSA) sorbent.
-
Centrifuge.
-
Syringe filters (0.22 µm).
-
High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[7][10]
Methodology (based on QuEChERS method[8][10]):
-
Sample Homogenization: Weigh 10 g of leaf tissue, freeze with liquid nitrogen, and grind to a fine powder.
-
Extraction:
-
Place the homogenized sample in a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add 4 g of MgSO₄ and 1 g of NaCl.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer to a 2 mL microcentrifuge tube containing 150 mg of MgSO₄ and 50 mg of PSA.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Analysis:
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Analyze the sample using LC-MS/MS to quantify the this compound concentration.
-
Visualizations
Caption: Workflow for evaluating the phytotoxicity of new this compound formulations.
Caption: Simplified signaling pathway of plant stress response to this compound.
References
- 1. Enantioselective Phytotoxicity and the Relative Mechanism of Current Chiral Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sustainable pest management using plant secondary metabolites regulated azadirachtin nano-assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jchr.org [jchr.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journals.ekb.eg [journals.ekb.eg]
- 8. entomoljournal.com [entomoljournal.com]
- 9. Pesticide residue analyses in plant material by chromatographic methods: clean-up procedures and selective detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A multi-residue method for trace analysis of pesticides in soils with special emphasis on rigorous quality control - PMC [pmc.ncbi.nlm.nih.gov]
Improving the cost-effectiveness of Azedarachol production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the cost-effectiveness of Azedarachol production. The information is based on an improved 10-step synthesis starting from pregnanetriol, which achieves an overall yield of 12%.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most cost-effective starting material for this compound synthesis?
A1: The currently optimized synthesis utilizes pregnanetriol, a readily available degradative product of tigogenin, which can be prepared on a kilogram scale.[2] This makes it a cost-effective starting point for the multi-step synthesis of this compound.
Q2: What is the reported overall yield for the improved this compound synthesis?
A2: The improved synthesis of this compound is reported to have an overall yield of 12% over 10 steps from pregnanetriol.[1][2]
Q3: Are there strategies to reduce the number of synthesis steps?
A3: The current 10-step synthesis is an "improved" version that aimed to minimize the use of protecting groups and improve stereoselectivity to increase overall efficiency.[2] Further reduction in steps would likely require a significant redesign of the synthetic strategy, potentially exploring convergent synthesis approaches.[3]
Q4: What are the key chemical transformations in the this compound synthesis?
A4: The synthesis involves several key transformations, including the use of p-anisaldehyde dimethyl acetal for selective protection, a regioselective reduction, and a stereoselective reduction of a ketone to establish the desired configuration at C20.[1][2]
Q5: Is there any information available on the signaling pathways affected by this compound?
A5: Based on a comprehensive review of publicly available scientific literature, there is currently no specific information detailing the signaling pathways directly modulated by this compound. Further research is required to elucidate its mechanism of action.
Troubleshooting Guides
Issue 1: Low Yield in the Acetal Protection Step
Question: My yield for the formation of the p-anisaldehyde acetal is consistently low. What are the potential causes and solutions?
Answer:
Low yields in this step can often be attributed to incomplete reaction or degradation of the starting material. Here are some troubleshooting steps:
-
Moisture Control: The reaction is sensitive to water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Reagent Quality: The quality of p-anisaldehyde dimethyl acetal is crucial. Use a freshly opened bottle or purify the reagent before use.
-
Catalyst Activity: If using an acid catalyst, ensure it is active and used in the correct stoichiometric amount.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of byproducts.
Issue 2: Poor Stereoselectivity in the C20-Ketone Reduction
Question: The stereoselective reduction of the C20-ketone is not providing the desired isomer in high purity. How can I improve this?
Answer:
Achieving high stereoselectivity is critical for the synthesis.[1] Consider the following factors:
-
Reducing Agent: The choice of reducing agent is paramount. The improved synthesis relies on a specific reagent to achieve high stereoselectivity.[1] Ensure the reducing agent is of high quality and handled correctly.
-
Temperature Control: Stereoselective reactions are often highly temperature-dependent. Maintain a consistent and low temperature during the reaction as specified in the protocol.
-
Solvent Effects: The solvent can influence the stereochemical outcome. Use the recommended anhydrous solvent for the reaction.
-
Substrate Purity: Impurities in the substrate can interfere with the stereoselective reduction. Ensure the starting material for this step is of high purity.
Experimental Protocols
Key Experiment: Stereoselective Reduction of the C20-Ketone
This protocol is a generalized representation based on common practices for stereoselective ketone reductions in steroid synthesis. For the specific reagents and conditions for this compound synthesis, refer to the publication by Gao and Tian (2022).[1]
Objective: To stereoselectively reduce the C20-ketone to the desired hydroxyl configuration.
Materials:
-
C20-ketone steroid precursor
-
Selected stereoselective reducing agent (e.g., a borohydride derivative)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Methanol)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve the C20-ketone steroid precursor in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Cool the reaction mixture to the specified temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly add the stereoselective reducing agent to the cooled solution.
-
Stir the reaction mixture at the low temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of the quenching solution.
-
Allow the mixture to warm to room temperature.
-
Perform a liquid-liquid extraction to isolate the product.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography.
Cost-Effectiveness Strategies
Improving the cost-effectiveness of this compound production can be achieved by optimizing various aspects of the synthesis and purification processes.
| Strategy | Description | Potential Impact |
| Solvent Recycling | Implement distillation and other purification techniques to recover and reuse solvents. | Significant reduction in solvent purchase and waste disposal costs. |
| Reagent Stoichiometry Optimization | Carefully optimize the molar equivalents of each reagent to minimize excess usage without compromising yield. | Lower raw material costs and reduced purification burden. |
| Energy Efficiency | Utilize energy-efficient equipment for heating, cooling, and stirring. | Reduction in utility costs over the course of the multi-step synthesis. |
| Column Chromatography Optimization | Optimize the solvent system and silica gel usage for purification to reduce solvent consumption and time. | Faster purification cycles and lower solvent costs. |
| Batch Size Scaling | Increase the batch size of the synthesis to reduce the per-gram cost of the final product. | Improved throughput and more efficient use of equipment and labor. |
Visualizations
Caption: High-level workflow for the synthesis of this compound.
Caption: A logical approach to troubleshooting common synthesis issues.
References
Validation & Comparative
A Comparative Analysis of Antifeedant Efficacy: Azadirachtin vs. Limonoids from Melia azedarach
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Quantitative Comparison of Antifeedant Efficacy
The following table summarizes the quantitative data on the antifeedant activity of Azadirachtin and Meliartenin against various insect species.
| Compound | Insect Species | Bioassay Type | Efficacy Metric | Value | Reference |
| Azadirachtin | Papilio demoleus (4th instar larvae) | No-choice leaf disc | Antifeedant Activity | 86.28% at 200 ppm (24h) | [1] |
| 70.43% at 200 ppm (48h) | [1] | ||||
| Spodoptera littoralis | Choice test | - | Strong antifeedant | [2] | |
| Schistocerca gregaria | - | - | Potent feeding inhibitor | [2] | |
| Meliartenin (and its isomer 12-hydroxiamoorastatin) | Epilachna paenulata | Choice test | ED50 | 0.80 µg/cm² | |
| Spodoptera eridania | Choice test | - | As active as Azadirachtin at 1 µg/cm² |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key experiments cited in this guide.
Antifeedant Bioassay for Azadirachtin against Papilio demoleus
-
Test Insect: Fourth instar larvae of Papilio demoleus.
-
Plant Material: Fresh, tender lemon leaf discs (36.5 sq.cm).
-
Compound Preparation: A 1% stock solution of Azadirachtin was prepared in acetone. From this stock, concentrations of 50, 100, 150, and 200 ppm were prepared by dilution.[1]
-
Bioassay Method: A no-choice leaf disc bioassay was conducted in Petri dishes.[1]
-
Procedure:
-
Lemon leaf discs were dipped in the respective test concentrations of Azadirachtin.
-
Control discs were treated with acetone alone.
-
The treated leaf discs were air-dried to evaporate the solvent.
-
Each treated leaf disc was placed in a separate Petri dish containing a moist paper towel to maintain humidity.
-
A single pre-starved fourth instar larva of P. demoleus was introduced into each Petri dish.
-
The area of the leaf disc consumed by the larva was measured after 24 and 48 hours.
-
-
Data Analysis: The Antifeedant Index (AI) was calculated using the formula: AI (%) = [(C - T) / (C + T)] x 100 , where C is the area of the leaf consumed in the control and T is the area of the leaf consumed in the treatment. Statistical analysis was performed using SPSS software with the level of significance set at p<0.05.[1]
Antifeedant Bioassay for Meliartenin against Epilachna paenulata
-
Test Insect: Larvae of Epilachna paenulata.
-
Compound Preparation: Meliartenin was isolated from the fruit extract of Argentinian Melia azedarach.
-
Bioassay Method: A choice test was employed.
-
Procedure:
-
Test solutions of meliartenin were prepared at various concentrations.
-
Food substrates were treated with the test solutions.
-
Control substrates were treated with the solvent only.
-
Larvae of E. paenulata were presented with a choice between the treated and control food substrates.
-
The amount of food consumed from both treated and control substrates was recorded.
-
-
Data Analysis: The Effective Dose 50 (ED50), the concentration at which feeding is inhibited by 50%, was calculated.
Mandatory Visualization
Signaling Pathway of Azadirachtin's Antifeedant Action
The antifeedant effect of Azadirachtin is multifaceted, primarily targeting the insect's gustatory (taste) system and hormonal signaling pathways.
Caption: Azadirachtin's antifeedant mechanism of action.
General Experimental Workflow for Antifeedant Bioassay
The following diagram illustrates a typical workflow for evaluating the antifeedant properties of a test compound.
Caption: A generalized workflow for antifeedant bioassays.
Concluding Remarks
Azadirachtin remains a benchmark for natural antifeedants due to its high efficacy and broad spectrum of activity.[2][3] Its mechanism of action involves both direct deterrence through the gustatory system and systemic effects on insect growth and development by disrupting hormonal pathways.[2][4]
Limonoids from Melia azedarach, such as meliartenin, demonstrate comparable antifeedant potency to Azadirachtin in specific bioassays. The ED50 value of meliartenin against E. paenulata was found to be very similar to that of Azadirachtin, indicating its high potential as a natural pest control agent. The primary mode of action for these compounds is also believed to be through the stimulation of deterrent chemoreceptors in insects.
For researchers and professionals in drug development, both Azadirachta indica and Melia azedarach represent valuable sources of complex limonoids with significant antifeedant properties. Further research into the specific mechanisms of action of limonoids from Melia azedarach and their potential for synergistic effects could lead to the development of novel and more effective biopesticides.
References
A Comparative Analysis of Azedarachol and Other Triterpenoids from Melia Species
For Researchers, Scientists, and Drug Development Professionals
The genus Melia, belonging to the Meliaceae family, is a rich source of bioactive secondary metabolites, particularly triterpenoids. These compounds have garnered significant interest for their diverse pharmacological activities, including insecticidal, antimicrobial, and cytotoxic effects. This guide provides a comparative analysis of Azedarachol, a specific triterpenoid, and other prominent triterpenoids isolated from different Melia species, with a focus on Melia azedarach and Melia dubia. While direct comparative studies on this compound across different Melia species are limited in the available scientific literature, this document synthesizes existing data on related triterpenoids to offer a valuable comparative perspective.
This compound: An Overview
This compound is a triterpenoid compound that has been identified in Melia azedarach. It is recognized for its antifeedant activity, a property that makes it a compound of interest for the development of natural pesticides.[1][2][3][4]
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 99305-11-0[1][5] |
| Molecular Formula | C25H40O5[1][5] |
| Molecular Weight | 420.58 g/mol [1][5] |
| Known Biological Activity | Antifeedant[1][2][3][4] |
Comparative Yield of Triterpenoids from Melia azedarach
Table 2: Yield of Tirucallane Triterpenoids from Dried Fruits of Melia azedarach [6][7]
| Compound | Yield (mg/kg of dry fruit weight) |
| Melianone | 130 |
| 21-β-Acetoxymelianone | 16 |
| Methyl kulonate | 35 |
| 3-α-Tigloylmelianol | 78 |
This data is derived from studies on Melia azedarach and is presented here to provide a representative example of triterpenoid yields from this genus.
Experimental Protocols
The following section details a general methodology for the isolation and characterization of triterpenoids from Melia species, based on established protocols for similar compounds.
Plant Material Collection and Preparation
-
Collect fresh plant material (e.g., fruits, leaves, bark) from the desired Melia species.
-
Thoroughly wash the plant material with distilled water to remove any dirt and debris.
-
Air-dry the material in the shade at room temperature until a constant weight is achieved.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
Extraction
-
Perform solvent extraction using a Soxhlet apparatus or maceration.
-
Commonly used solvents for triterpenoid extraction include methanol, ethanol, and dichloromethane.[8]
-
For example, a methanolic extract can be obtained by soaking the powdered plant material in methanol for a specified period (e.g., 72 hours) with occasional stirring.
-
Filter the extract using Whatman No. 1 filter paper and concentrate it under reduced pressure using a rotary evaporator.
Fractionation
-
The crude extract can be fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and water).
-
The non-polar fractions (e.g., chloroform and ethyl acetate) are often rich in triterpenoids.
Isolation and Purification
-
Isolate individual compounds from the enriched fractions using column chromatography.
-
Silica gel is a commonly used stationary phase, and a gradient elution system with solvent mixtures like petroleum ether-ethyl acetate or chloroform-methanol is employed.
-
Monitor the fractions using Thin Layer Chromatography (TLC) and pool the fractions containing the compound of interest.
-
Further purify the isolated compound using techniques like preparative High-Performance Liquid Chromatography (HPLC).
Structural Elucidation
-
Characterize the structure of the purified compound using spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify the functional groups present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC): To determine the complete chemical structure and stereochemistry.[6]
-
Mandatory Visualizations
Experimental Workflow for Triterpenoid Isolation
Caption: A generalized workflow for the isolation and identification of triterpenoids.
Putative Signaling Pathway for this compound's Antifeedant Activity
The antifeedant activity of triterpenoids is often mediated through the insect's gustatory system, leading to the inhibition of feeding behavior. While the specific pathway for this compound is not elucidated, a plausible mechanism involves the interaction with gustatory receptor neurons, which in turn triggers downstream signaling that results in feeding deterrence. Plant defense signaling pathways, such as the jasmonic acid (JA) pathway, are often involved in the production of such antifeedant compounds in response to herbivory.[9][10]
Caption: A proposed signaling pathway for the antifeedant action of this compound.
Conclusion
While this compound has been identified as a bioactive triterpenoid from Melia azedarach, a comprehensive comparative analysis across different Melia species is currently lacking in the scientific literature. This guide provides the available information on this compound and supplements it with comparative data on other major triterpenoids from the genus. The detailed experimental protocols and the proposed signaling pathway offer a foundational framework for researchers interested in further investigating this compound and other related compounds. Future research should focus on quantifying the this compound content in various Melia species and elucidating its precise mechanism of action to fully harness its potential in drug development and agriculture.
References
- 1. This compound|99305-11-0|COA [dcchemicals.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound|CAS 99305-11-0|DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 6. Cytotoxic Tirucallane Triterpenoids from Melia azedarach Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Major Signaling Pathways Modulate Arabidopsis Glucosinolate Accumulation and Response to Both Phloem-Feeding and Chewing Insects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling pathways controlling induced resistance to insect herbivores in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Insecticidal Spectrum of Azedarachol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the insecticidal spectrum of Azedarachol, a potent antifeedant compound, with other leading insecticides. Due to the limited specific public data on this compound, this guide focuses on the well-researched compound Azadirachtin, a closely related tetranortriterpenoid derived from the same plant family (Meliaceae), which is often extracted from Melia azedarach and is considered its principal active insecticidal component. The performance of Azadirachtin is objectively compared against three other major insecticides: Spinosad, a biological insecticide; Pyrethrins, another botanical insecticide; and Imidacloprid, a synthetic neonicotinoid. The information presented is supported by experimental data to provide a clear and concise evaluation for research and development purposes.
Comparative Efficacy of Selected Insecticides
The following table summarizes the lethal concentration (LC50) values of Azadirachtin and the comparator insecticides against three economically significant insect pests: the diamondback moth (Plutella xylostella), the green peach aphid (Myzus persicae), and the beet armyworm (Spodoptera exigua). Lower LC50 values indicate higher toxicity.
| Insecticide | Target Pest | LC50 Value | Exposure Time | Bioassay Method |
| Azadirachtin | Plutella xylostella | 0.37 µg/mL[1][2] | 72 hours | Leaf Dip (Choice Test) |
| Myzus persicae | 0.44 µg/cm²[3][4][5] | 24 hours | Residual Film | |
| Spodoptera exigua | 6.13 ppm[6] | Not Specified | Leaf Dip | |
| Spinosad | Plutella xylostella | 0.937 ppm[7] | 72 hours | Leaf Dip |
| Myzus persicae | 30.92 mg/L[8] | 24 hours | Leaf Dip | |
| Spodoptera exigua | 0.293 mg/kg[9][10] | 72 hours | Oral Exposure | |
| Pyrethrins | Plutella xylostella | No specific LC50 data found | - | - |
| Myzus persicae | 2.554 mg/L[11] | Not Specified | Immersion | |
| Spodoptera exigua | No specific LC50 data found | - | - | |
| Imidacloprid | Plutella xylostella | No specific LC50 data found | - | - |
| Myzus persicae | 2.619 mg/L[11] | Not Specified | Leaf Dip | |
| Spodoptera exigua | No specific LC50 data found | - | - |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and comparison of insecticidal efficacy. Below are protocols for common bioassays used in entomological research.
Contact Toxicity Bioassay (Leaf-Dip Method)
This method assesses the toxicity of a compound when an insect comes into direct contact with a treated surface.
Materials:
-
Test insecticide solutions of varying concentrations
-
Control solution (e.g., water with a surfactant)
-
Fresh, untreated host plant leaves
-
Petri dishes or ventilated containers
-
Fine-tipped forceps
-
Test insects (e.g., third-instar larvae)
-
Incubator or controlled environment chamber
Procedure:
-
Prepare a series of dilutions of the test insecticide in a suitable solvent. A control solution containing only the solvent should also be prepared.
-
Using forceps, dip individual leaves into each test solution for a uniform duration (e.g., 10-30 seconds).
-
Allow the treated leaves to air-dry completely under a fume hood.
-
Place one treated leaf in each Petri dish.
-
Introduce a set number of test insects (e.g., 10 larvae) onto the treated leaf in each dish.
-
Seal the Petri dishes and place them in an incubator set to appropriate conditions (e.g., 25°C, 65% RH, 16:8 L:D photoperiod).
-
Assess insect mortality at predetermined time intervals (e.g., 24, 48, and 72 hours). Mortality is typically defined as the inability of the insect to move when gently prodded.
-
Record the number of dead insects for each concentration and replicate.
-
Analyze the data using probit analysis to determine the LC50 value.
Feeding Bioassay (No-Choice Test)
This assay evaluates the antifeedant or toxic properties of a compound when ingested by the insect.
Materials:
-
Test insecticide solutions
-
Artificial diet or host plant leaf discs
-
Multi-well plates or individual containers
-
Micropipette
-
Test insects (e.g., early-instar larvae)
-
Controlled environment chamber
Procedure:
-
Prepare a standard artificial diet for the test insect.
-
While the diet is still liquid, incorporate the test insecticide at various concentrations. A control diet without the insecticide should also be prepared.
-
Dispense a uniform amount of the diet into each well of a multi-well plate or individual container.
-
Allow the diet to solidify.
-
Introduce one test insect into each well.
-
Seal the plate or container and place it in a controlled environment chamber.
-
After a specific period (e.g., 7 days), assess insect mortality, larval weight, and the amount of diet consumed.
-
The antifeedant effect can be calculated as a percentage of feeding inhibition compared to the control.
-
Mortality data can be used to calculate the LC50.
Insect Growth Regulator (IGR) Bioassay
This bioassay is specifically designed to assess the effect of compounds that interfere with insect growth and development.
Materials:
-
Test IGR solutions
-
Host plant material or artificial diet
-
Ventilated containers for rearing
-
Test insects (e.g., late-instar larvae or early-instar nymphs)
-
Controlled environment chamber
Procedure:
-
Treat the insect's food source (leaves or artificial diet) with different concentrations of the IGR.
-
Introduce a cohort of synchronized insects (at the same developmental stage) to the treated food.
-
Maintain the insects on the treated diet throughout the experimental period.
-
Monitor the insects daily and record developmental abnormalities, such as failure to molt, malformed pupae, or incomplete adult emergence.
-
Record the percentage of successful adult emergence in each treatment group compared to the control.
-
The data can be used to determine the concentration that causes 50% emergence inhibition (EI50).
Visualizing Mechanisms and Workflows
To better understand the mode of action and experimental processes, the following diagrams are provided.
Caption: this compound's (Azadirachtin) mode of action on the insect endocrine system.
Caption: General experimental workflow for insecticide bioassays.
References
- 1. heraldopenaccess.us [heraldopenaccess.us]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. Relative toxicity of some insecticides and azadirachtin against four crop infesting aphid species | University Journal of Zoology, Rajshahi University [banglajol.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. thaiscience.info [thaiscience.info]
- 7. academicjournals.org [academicjournals.org]
- 8. asejaiqjsae.journals.ekb.eg [asejaiqjsae.journals.ekb.eg]
- 9. Lethal and sublethal effects of spinosad on Spodoptera exigua (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. xbgjxt.swu.edu.cn [xbgjxt.swu.edu.cn]
Cross-Resistance Profile of Azedarachol in Insecticide-Resistant Pests: A Comparative Guide
Disclaimer: Direct experimental data on the cross-resistance of Azedarachol in insecticide-resistant pests is not currently available in peer-reviewed literature. This guide provides a comparative analysis based on studies of Azadirachtin, a structurally and functionally similar tetranortriterpenoid limonoid derived from the neem tree (Azadirachta indica), which, like this compound, belongs to the Meliaceae family. The information presented herein is intended to serve as a reference for researchers, scientists, and drug development professionals by extrapolating potential cross-resistance patterns and outlining relevant experimental protocols.
Introduction to this compound and Insecticide Resistance
This compound is a limonoid compound isolated from Melia azedarach, a tree belonging to the same family as the neem tree. Limonoids from Meliaceae are known for their potent insecticidal and antifeedant properties. The complex structure and multi-modal action of these compounds, particularly Azadirachtin, are thought to contribute to a lower risk of resistance development compared to synthetic insecticides with single target sites.
Insecticide resistance is a significant challenge in pest management, arising from genetic changes in a pest population that reduce its susceptibility to a pesticide. Cross-resistance occurs when resistance to one insecticide confers resistance to other, often chemically related, insecticides. Understanding the potential for cross-resistance is crucial for developing sustainable pest management strategies and for the effective deployment of new insecticidal compounds like this compound.
Comparative Performance of Azadirachtin in Insecticide-Resistant Pests
While no studies have directly assessed cross-resistance in an this compound-resistant pest strain, research on an Azadirachtin-resistant strain of Drosophila melanogaster provides valuable insights. After five years of continuous selection, a laboratory strain (Aza-Sel) was developed that exhibited an 86.7-fold resistance to Azadirachtin. The cross-resistance profile of this strain to other insecticides is summarized in the table below.
Table 1: Cross-Resistance Spectrum of an Azadirachtin-Resistant Drosophila melanogaster Strain (Aza-Sel)
| Insecticide Class | Insecticide | Resistance Ratio (RR)¹ | Interpretation |
| Botanical | Azadirachtin | 86.7 | High Resistance |
| Avermectin | Emamectin Benzoate | 12.4 | Moderate Cross-Resistance |
| Neonicotinoid | Dinotefuran | 6.7 | Low Cross-Resistance |
| Organophosphate | Chlorpyrifos | < 1 | Negative Cross-Resistance |
| Oxadiazine | Indoxacarb | < 1 | Negative Cross-Resistance |
| Pyrethroid | Beta-cypermethrin | No significant cross-resistance | No Cross-Resistance |
| Phenylpyrazole | Fipronil | No significant cross-resistance | No Cross-Resistance |
| Carbamate | Methomyl | No significant cross-resistance | No Cross-Resistance |
¹Resistance Ratio (RR) = LC₅₀ of the resistant strain / LC₅₀ of the susceptible strain.
The data suggests that resistance to Azadirachtin is primarily metabolic, with significant involvement of glutathione-S-transferases (GSTs) and esterases. The moderate cross-resistance to emamectin benzoate and dinotefuran may indicate that some of the detoxification pathways are shared. Importantly, the negative cross-resistance to chlorpyrifos and indoxacarb suggests that the mechanisms conferring resistance to Azadirachtin may increase susceptibility to these insecticides, a phenomenon that could be exploited in resistance management programs.
For a broader perspective, the following table presents the toxicity of Azadirachtin to various susceptible pest species.
Table 2: Toxicity of Azadirachtin to Various Susceptible Insect Pest Species
| Pest Species | Order: Family | LC₅₀ (ppm) | Reference |
| Plutella xylostella (Diamondback moth) | Lepidoptera: Plutellidae | 0.37 (4th instar, 72h) | |
| Spodoptera frugiperda (Fall armyworm) | Lepidoptera: Noctuidae | 1.64% (methanolic extract, 12h) | |
| Helicoverpa armigera (Cotton bollworm) | Lepidoptera: Noctuidae | 12.95 | |
| Myzus persicae (Green peach aphid) | Hemiptera: Aphididae | 9-fold resistance after 40 generations of selection with purified azadirachtin | |
| Schistocerca gregaria (Desert locust) | Orthoptera: Acrididae | 3.4% (4th instar, 72h) |
Experimental Protocols
To investigate the cross-resistance profile of this compound, standard toxicological and biochemical assays can be employed.
Insecticide Bioassays
Objective: To determine the median lethal concentration (LC₅₀) of this compound and other insecticides against susceptible and potentially resistant pest strains.
Methodology (adapted from the Adult Vial Test):
-
Preparation of Insecticide Solutions: Prepare serial dilutions of technical grade this compound and other test insecticides in a suitable solvent (e.g., acetone). A control group with the solvent alone should be included.
-
Coating of Vials: Add a precise volume (e.g., 0.5 mL) of each insecticide dilution to glass scintillation vials (20 mL).
-
Solvent Evaporation: Roll the vials on a hot dog roller (with the heating element off) until the solvent has completely evaporated, leaving a uniform coating of the insecticide on the inner surface.
-
Insect Exposure: Introduce a known number of adult insects (e.g., 20-25) into each vial and cap loosely to allow for air circulation.
-
Mortality Assessment: Record mortality at predetermined time intervals (e.g., 24, 48, 72 hours). Insects are considered dead if they are unable to make coordinated movements when gently prodded.
-
Data Analysis: Analyze the mortality data using probit analysis to calculate the LC₅₀ values and their 95% confidence intervals. The resistance ratio (RR) is calculated by dividing the LC₅₀ of the resistant strain by the LC₅₀ of the susceptible strain.
Synergist Bioassays
Objective: To investigate the involvement of metabolic enzymes (P450s, GSTs, esterases) in resistance to this compound.
Methodology:
-
Synergist Selection: Use known inhibitors of major detoxification enzyme families:
-
Piperonyl butoxide (PBO): Inhibitor of cytochrome P450 monooxygenases.
-
S,S,S-tributyl phosphorotrithioate (DEF): Inhibitor of esterases.
-
Diethyl maleate (DEM): Inhibitor of glutathione S-transferases.
-
-
Synergist Pre-treatment: Expose the insects to a sub-lethal concentration of the synergist for a defined period (e.g., 1-4 hours) prior to insecticide exposure.
-
Insecticide Bioassay: Conduct the insecticide bioassay as described in section 3.1, using insects pre-treated with the synergist.
-
Data Analysis: Calculate the synergism ratio (SR) by dividing the LC₅₀ of the insecticide alone by the LC₅₀ of the insecticide in combination with the synergist. A significant increase in toxicity (SR > 2) in the resistant strain suggests the involvement of the corresponding enzyme system in resistance.
Resistance Mechanisms and Signaling Pathways
The primary mechanism of resistance to botanical insecticides like Azadirachtin is enhanced metabolic detoxification. There is currently no evidence of target-site resistance to Azadirachtin, likely due to its multiple modes of action.
A Comparative Toxicological Profile: Azedarachol (Azadirachtin) vs. Synthetic Insecticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological profiles of Azedarachol, a botanical insecticide with the active ingredient Azadirachtin, and major classes of synthetic insecticides, including organophosphates, pyrethroids, and neonicotinoids. The information is intended to assist researchers and professionals in evaluating the relative safety and environmental impact of these pest control agents. All quantitative data is summarized for clear comparison, and detailed methodologies for key toxicological assays are provided.
Executive Summary
This compound, derived from the neem tree (Azadirachta indica), generally exhibits a more favorable toxicological profile compared to the synthetic insecticides discussed. Its acute toxicity to mammals is significantly lower, and it does not demonstrate mutagenic properties in standard assays. While it can have sublethal effects on non-target beneficial insects, synthetic insecticides often pose a greater and more immediate lethal risk to these organisms. The primary mode of action of this compound, as an insect growth regulator and antifeedant, differs from the neurotoxic mechanisms of most synthetic insecticides, contributing to its selective toxicity.
Quantitative Toxicological Data
The following tables summarize key quantitative toxicological data for this compound (Azadirachtin) and representative synthetic insecticides. Lower LD50/LC50 values indicate higher toxicity.
Table 1: Acute Mammalian Toxicity
| Insecticide Class | Compound | Oral LD50 (rat, mg/kg) | Dermal LD50 (rabbit, mg/kg) | Inhalation LC50 (rat, mg/L/4h) |
| Botanical | This compound (Azadirachtin) | >3,540 - >5,000 [1][2] | >2,000 [1] | >2.41 [1] |
| Organophosphate | Chlorpyrifos | 135 - 163 | 2,000 | 0.2 |
| Pyrethroid | Permethrin | 430 - 4,000 | >2,000 | >2.3 |
| Neonicotinoid | Imidacloprid | 450 | >5,000 | >5.3 |
Table 2: Toxicity to Non-Target Organisms
| Insecticide Class | Compound | Honeybee Acute Contact LD50 (µ g/bee ) | Fish 96h LC50 (mg/L) |
| Botanical | This compound (Azadirachtin) | Moderately harmful [3] | 0.011 (Poecilia reticulata) [4] |
| Organophosphate | Chlorpyrifos | 0.058 | 0.003 (Rainbow trout) |
| Pyrethroid | Deltamethrin | 0.05 | 0.00038 (Rainbow trout) |
| Neonicotinoid | Imidacloprid | 0.024 | 280 (Rainbow trout) |
Toxicological Endpoints: A Comparative Analysis
Genotoxicity
This compound (Azadirachtin): Studies have shown that Azadirachtin is not mutagenic in the Ames test, a standard assay for detecting mutagenic properties of chemicals.[1][5] Other studies using the Allium cepa chromosome aberration assay have indicated some genotoxic potential of neem extracts at high concentrations.[6][7]
Synthetic Insecticides:
-
Organophosphates: Some organophosphates have shown genotoxic potential in various in vitro and in vivo studies.
-
Pyrethroids: Evidence for the genotoxicity of pyrethroids is mixed, with some studies indicating potential for DNA damage.
-
Neonicotinoids: Some studies have suggested that certain neonicotinoids may have genotoxic effects.
Neurotoxicity
This compound (Azadirachtin): The primary mode of action of Azadirachtin is the disruption of insect growth and development by interfering with the hormone ecdysone.[2] While some studies have shown that high concentrations of Azadirachtin can inhibit acetylcholinesterase (AChE) activity in insects, this is not considered its primary mechanism of toxicity.[8][9] In cockroaches, it has been shown to have an excitatory effect on the nervous system, potentially by interfering with ion channels.[10]
Synthetic Insecticides:
-
Organophosphates and Carbamates: These insecticides are potent neurotoxins that act by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system. This leads to an accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and death.
-
Pyrethroids: Pyrethroids are neurotoxins that act on the voltage-gated sodium channels in nerve membranes, causing repetitive nerve firing, paralysis, and death.
-
Neonicotinoids: These insecticides are agonists of the nicotinic acetylcholine receptor (nAChR) in the central nervous system of insects. They cause overstimulation of the nerve cells, leading to paralysis and death.
Effects on Non-Target Organisms
This compound (Azadirachtin): Azadirachtin is known to have a broader spectrum of activity on insects, and while it is considered relatively safe for mammals, it can have detrimental effects on beneficial insects, including honeybees.[11] Laboratory studies have shown that Azadirachtin can cause high mortality in honeybee larvae at higher doses and can reduce adult survival and impair flight and walking activity.[11] However, field studies have sometimes shown less of an impact, and it is generally considered less harmful than many synthetic insecticides.[12][13] In one comparative study, imidacloprid was found to be more toxic to forager honeybees than Azadirachtin.[14] A study on the fish Poecilia reticulata found Azadirachtin to be less toxic than the pyrethroid deltamethrin.[4]
Synthetic Insecticides:
-
Organophosphates and Pyrethroids: These insecticides are highly toxic to a wide range of non-target organisms, including beneficial insects, fish, and other aquatic life. Their broad-spectrum activity can lead to significant disruptions in ecosystems.
-
Neonicotinoids: This class of insecticides has been particularly implicated in the decline of pollinator populations, especially bees. Their systemic nature means they are present in the pollen and nectar of treated plants, leading to chronic exposure for pollinators.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Organophosphate and Carbamate Insecticides
Caption: Signaling pathway of organophosphate and carbamate neurotoxicity.
Experimental Workflow for Acute Oral Toxicity (OECD 425)
Caption: Workflow for OECD 425 acute oral toxicity testing.
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Test)
Objective: To assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Methodology:
-
Strain Selection: Several tester strains of S. typhimurium with different types of histidine mutations are used.
-
Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: The tester strains are exposed to various concentrations of the test substance, a positive control (known mutagen), and a negative control (solvent).
-
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
-
Incubation: Plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
In Vitro Micronucleus Test
Objective: To detect the genotoxic potential of a substance by assessing its ability to induce micronuclei in cultured mammalian cells. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
Methodology:
-
Cell Culture: Mammalian cells (e.g., human lymphocytes, CHO, V79) are cultured.
-
Exposure: The cells are treated with the test substance at various concentrations, along with positive and negative controls. The treatment is conducted with and without metabolic activation (S9).
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).
-
Scoring: The frequency of micronucleated cells is determined by microscopic analysis of at least 1000 binucleated cells per concentration. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.
Acetylcholinesterase (AChE) Inhibition Assay
Objective: To determine the potential of a substance to inhibit the activity of the enzyme acetylcholinesterase.
Methodology (Ellman's Method):
-
Reagents: Acetylthiocholine (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and a source of AChE (e.g., purified enzyme, brain homogenate).
-
Reaction: AChE hydrolyzes acetylthiocholine to thiocholine and acetate. The produced thiocholine reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoic acid.
-
Measurement: The rate of formation of the yellow product is measured spectrophotometrically at 412 nm.
-
Inhibition Assessment: The assay is performed in the presence and absence of the test substance. A reduction in the rate of color formation in the presence of the test substance indicates AChE inhibition. The concentration of the substance that causes 50% inhibition (IC50) can be calculated.
Conclusion
The toxicological data presented in this guide indicates that this compound (Azadirachtin) possesses a more favorable safety profile in several key areas compared to the major classes of synthetic insecticides. Its lower mammalian toxicity and lack of mutagenicity are significant advantages. However, its potential to impact non-target beneficial insects necessitates careful risk assessment and integrated pest management strategies. For researchers and professionals in drug and pesticide development, this compound serves as a valuable example of a biopesticide with a distinct and often less hazardous toxicological profile than its synthetic counterparts. Further research into formulations that enhance its specificity and reduce non-target effects will continue to be a priority.
References
- 1. EXTOXNET PIP - AZADIRACHTIN [extoxnet.orst.edu]
- 2. Azadirachtin - Wikipedia [en.wikipedia.org]
- 3. Protect Pollinators and Natural Enemies of Pests, Choose Pesticides Carefully | Biocontrol Bytes [blogs.cornell.edu]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of mutagenic and antimutagenic activities of neem (Azadirachta indica) seed oil in the in vitro Ames Salmonella/microsome assay and in vivo mouse bone marrow micronucleus test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scialert.net [scialert.net]
- 7. researchgate.net [researchgate.net]
- 8. Alterations in acetylcholinesterase and electrical activity in the nervous system of cockroach exposed to the neem derivative, azadirachtin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scilit.com [scilit.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. agriculturejournals.cz [agriculturejournals.cz]
- 14. jofamericanscience.org [jofamericanscience.org]
Unraveling Insect Responses to Azedarachol: A Comparative Proteomics Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the proteomic responses of insects to Azedarachol (Azadirachtin), a potent biopesticide derived from the neem tree (Azadirachta indica). By examining the alterations in protein expression, we gain deeper insights into its mechanism of action, offering valuable information for the development of novel and sustainable pest control strategies. This document synthesizes data from multiple proteomic studies to present a clear and objective overview, supported by detailed experimental protocols and visual representations of key biological pathways.
Performance Comparison: this compound vs. Other Insecticides
While direct comparative proteomic studies between this compound and other specific insecticides are limited, the existing body of research on this compound's impact on the insect proteome reveals a multi-targeted mechanism of action that sets it apart from many synthetic pesticides. Unlike neurotoxins that typically target a single site, this compound induces a broad spectrum of physiological disruptions, from feeding deterrence and growth regulation to apoptosis and immune responses.
Proteomic analyses of insects exposed to this compound consistently show significant changes in proteins associated with:
-
Metabolism: Alterations in proteins involved in carbohydrate, lipid, and energy metabolism are a common theme. This reflects the compound's potent antifeedant and growth-disrupting properties.
-
Cuticle Formation: Downregulation of cuticular proteins is frequently observed, leading to molting defects and increased vulnerability.[1]
-
Hormonal Regulation: this compound interferes with the endocrine system, affecting the expression of proteins involved in hormone biosynthesis and signaling.[1]
-
Immune Response: Studies show a modulation of immune-related proteins, suggesting an impact on the insect's ability to defend against pathogens.[2][3]
-
Apoptosis: this compound can induce programmed cell death in various insect tissues, a mechanism that contributes to its overall toxicity.[1]
-
Cytoskeleton: Effects on cytoskeletal proteins, such as actin, have been reported, potentially disrupting cell structure and function.[4][5]
In contrast, many conventional insecticides have more specific modes of action, such as targeting the nervous system (e.g., organophosphates, pyrethroids) or chitin synthesis. The broad-based action of this compound may be a key factor in its effectiveness against a wide range of pests and its lower propensity for inducing resistance compared to single-target insecticides.
Quantitative Proteomic Data Summary
The following tables summarize the key differentially expressed proteins identified in various insect species upon exposure to this compound.
Table 1: Differentially Expressed Proteins in Helicoverpa armigera (Cotton Bollworm) Larval Gut and Hemolymph
| Tissue | Regulation | Protein Category | Examples of Affected Proteins | Reference |
| Gut | Upregulated | Digestion, Immunity, Energy Production, Apoptosis | Serine proteases, Peptidoglycan recognition proteins, ATP synthase subunits, Caspases | [2][3] |
| Downregulated | Carbohydrate Metabolism, Lipid Metabolism, Energy Transfer | Alpha-amylase, Fatty acid binding proteins, Arginine kinase | [2][3] | |
| Hemolymph | Upregulated | Immunity, RNA Processing, Protein Synthesis | Hemolin, Serpins, Ribosomal proteins | [2][3] |
| Downregulated | Energy Transfer, Hydrolysis, Lipid Metabolism, Defense | Arginine kinase, Juvenile hormone esterase, Lipophorin | [2][3] |
Table 2: Differentially Expressed Proteins in Ostrinia furnacalis (Asian Corn Borer) Pupal Hemolymph
| Regulation | Protein Family | Putative Function | Reference |
| Affected | Apolipophorin-III | Lipid transport | [6] |
| Affected | Phosphoribosyltransferase | Nucleotide metabolism | [6] |
Table 3: Differentially Expressed Proteins in Drosophila melanogaster (Fruit Fly) Larvae
| Regulation | Protein Category | Examples of Affected Proteins | Reference |
| Affected | Cytoskeletal Organization, Transcription & Translation, Hormonal Regulation, Energy Metabolism | Actin, Tubulin, Heat shock proteins, Ribosomal proteins, Juvenile hormone binding protein | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the proteomic analysis of insect response to this compound.
Insect Rearing and this compound Treatment
-
Insect Species: Helicoverpa armigera, Ostrinia furnacalis, Drosophila melanogaster.
-
Rearing Conditions: Insects are typically reared on an artificial diet under controlled conditions (e.g., 25-28°C, 60-70% relative humidity, 14:10 h light:dark photoperiod).
-
This compound Administration: this compound is incorporated into the artificial diet at a specific concentration (e.g., 10 ppm).[1][6] Control groups are fed a diet without this compound.
-
Sample Collection: Larvae, pupae, or specific tissues (e.g., midgut, hemolymph) are collected at designated time points after treatment for proteomic analysis.
Protein Extraction and Quantification
-
Tissue Homogenization: Tissues are homogenized in a lysis buffer containing protease inhibitors to prevent protein degradation.
-
Protein Precipitation: Proteins are often precipitated using methods like trichloroacetic acid (TCA)/acetone precipitation to concentrate the sample and remove contaminants.
-
Quantification: The total protein concentration is determined using a standard method such as the Bradford or BCA assay to ensure equal loading for subsequent analyses.
Two-Dimensional Gel Electrophoresis (2-DE)
-
First Dimension (Isoelectric Focusing): Protein samples are loaded onto IPG (Immobilized pH Gradient) strips. Proteins migrate along the pH gradient until they reach their isoelectric point (pI).
-
Second Dimension (SDS-PAGE): The IPG strips are then placed on top of a sodium dodecyl sulfate-polyacrylamide gel. An electric current is applied, separating the proteins based on their molecular weight.
-
Staining and Imaging: Gels are stained with a protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein spots. The gels are then scanned or imaged.
-
Image Analysis: Specialized software is used to detect and quantify the protein spots, allowing for the comparison of protein expression levels between control and treated samples.
Mass Spectrometry (LC-MS/MS) and Protein Identification
-
In-Gel Digestion: Differentially expressed protein spots are excised from the 2-DE gels and subjected to in-gel digestion with trypsin to generate peptides.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The resulting peptide mixture is separated by liquid chromatography and then analyzed by a mass spectrometer. The mass spectrometer measures the mass-to-charge ratio of the peptides (MS) and then fragments them to determine their amino acid sequence (MS/MS).
-
Database Searching: The obtained peptide sequences are searched against a protein database (e.g., NCBI, UniProt) using a search engine (e.g., Mascot, SEQUEST) to identify the corresponding proteins.
Visualizing the Impact: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes involved in the study of insect proteomics in response to this compound.
References
- 1. Frontiers | Azadirachtin-Based Insecticide: Overview, Risk Assessments, and Future Directions [frontiersin.org]
- 2. Azadirachtin-A from Azadirachta indica Impacts Multiple Biological Targets in Cotton Bollworm Helicoverpa armigera - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. tour.biocloud.net [tour.biocloud.net]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Azedarachol and Other Natural Insect Deterrents
For Researchers, Scientists, and Drug Development Professionals
The escalating demand for effective and environmentally benign insect control agents has spurred significant research into natural compounds. Among these, Azedarachol (a key active component of Neem oil, Azadirachtin) has garnered considerable attention for its potent insecticidal and repellent properties. This guide provides a comprehensive, data-driven comparison of this compound against other prominent natural insect deterrents: Pyrethrum, Eucalyptus Oil, Citronella Oil, and Linalool. The following sections detail their efficacy, mechanisms of action, and the experimental protocols used for their evaluation, offering a valuable resource for researchers in the field of insecticide development and pest management.
Quantitative Performance Comparison
The efficacy of insect deterrents can be quantified through various metrics, including lethal concentration (LC50), the concentration required to kill 50% of a test population, and repellency rate, the percentage of insects deterred from a treated surface. The following tables summarize available quantitative data for this compound and its counterparts. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Compound/Oil | Target Insect(s) | Metric | Value | Reference(s) |
| This compound (Neem Oil) | Aedes aegypti (larvae) | LC50 | 7852 ppm | [1] |
| Aedes aegypti (pupae) | LC50 | 19054 ppm | [1] | |
| Various agricultural pests | % Reduction in Infestation | 46.1% (Neemix) | [2] | |
| Pyrethrum | Various agricultural pests | % Reduction in Infestation | 48.6% (PyGanic) | [2] |
| Eucalyptus Oil | Aedes aegypti (larvae) | LC50 | 93.3 ppm | [1] |
| Aedes aegypti (pupae) | LC50 | 144.5 ppm | [1] | |
| Anopheles stephensi | Repellency (10% concentration) | 77.78% | [3] | |
| Citronella Oil | Aedes aegypti | Repellency (5% candle, indoors) | 29.0% | [4] |
| Aedes aegypti | Repellency (diffuser, outdoors) | 22% | [5] | |
| Mosquitoes | Repellency (5% oil) | 97.9% (at 0 hr), 57.7% (at 2 hr) | [6] | |
| Linalool | Aedes aegypti | Repellency (5% candle, indoors) | 71.1% | [4] |
| Aedes aegypti | Repellency (diffuser, outdoors) | 58% | [5] |
Note: "ppm" stands for parts per million. The efficacy of these natural compounds can be influenced by factors such as the formulation, concentration, and the specific insect species being targeted.
Mechanisms of Action: A Look at the Signaling Pathways
The diverse insect deterrent properties of these natural compounds stem from their distinct mechanisms of action at the molecular level.
This compound (Azadirachtin): This tetranortriterpenoid primarily acts as an insect growth regulator by disrupting the endocrine system. It structurally mimics the insect molting hormone, ecdysone, and competitively binds to the ecdysone receptor (EcR).[7] This binding event interferes with the normal synthesis and release of ecdysteroids, leading to incomplete molting, developmental abnormalities, and ultimately, death.[7][8]
References
- 1. Utilizing larvicidal and pupicidal efficacy of Eucalyptus and neem oil against Aedes mosquito: An approach for mosquito control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Efficacy of Common Active Ingredients in Organic Insecticides Against Difficult to Control Insect Pests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repellent Efficacy of Eucalyptus globulus and Syzygium aromaticum Essential Oils against Malaria Vector, Anopheles stephensi (Diptera: Culicidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of the botanical repellents geraniol, linalool, and citronella against mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Repellency Effect of Mosquito Repellents for DEET, Citronella, and Fennel Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azadirachtin disrupts ecdysone signaling and alters sand fly immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Azadirachtin-Based Insecticide: Overview, Risk Assessments, and Future Directions [frontiersin.org]
Validating the Binding Target of Azedarachol in Insects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of novel insecticidal compounds like Azedarachol, a hypothetical natural product, marks a critical first step in developing new pest management strategies. However, understanding its precise molecular target is paramount for optimizing its efficacy, ensuring selectivity, and predicting potential resistance mechanisms. This guide provides a comprehensive framework for validating the binding target of this compound in insects, comparing various experimental approaches and offering detailed protocols for key validation assays.
Hypothetical Binding Targets for this compound
Given that many natural insecticides target the nervous system, we will explore three common and well-validated molecular targets as hypothetical candidates for this compound's activity.[1][2] A thorough validation process would involve testing this compound against a panel of such potential targets.
-
Acetylcholinesterase (AChE): This enzyme is crucial for terminating nerve impulses in the cholinergic synapses of insects.[3][4] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, causing hyperactivity of the nervous system, paralysis, and death.[5] It is a primary target for organophosphate and carbamate insecticides.[6][7]
-
Gamma-Aminobutyric Acid (GABA) Receptor: As a ligand-gated ion channel, the GABA receptor is the main target for inhibitory neurotransmission in the insect central nervous system.[8][9] Insecticides that block this receptor prevent the influx of chloride ions, leading to hyperexcitability and convulsions.[10][11]
-
Octopamine Receptor: This G-protein coupled receptor (GPCR) is the invertebrate counterpart to norepinephrine and is involved in various physiological processes, including flight-or-flight responses.[12] Targeting the octopamine receptor can disrupt insect behavior and physiology, making it a valuable target for selective insecticides.[13][14]
Comparison of Key Target Validation Techniques
A multi-faceted approach is essential for robust target validation. Below is a comparison of several widely-used techniques, each offering unique insights into the binding interaction between this compound and its potential protein target.
| Technique | Principle | Information Gained | Advantages | Disadvantages |
| Enzyme Inhibition Assay | Measures the effect of a compound on the catalytic activity of a target enzyme (e.g., AChE). | IC50 (Inhibitor concentration for 50% inhibition), mode of inhibition (competitive, non-competitive, etc.). | Direct functional evidence, relatively simple and cost-effective. | Only applicable to enzymatic targets. |
| Radioligand Binding Assay | A radiolabeled ligand competes with the unlabeled test compound (this compound) for binding to the receptor.[15][16] | Ki (inhibition constant), Bmax (receptor density).[17] | Highly sensitive and robust, considered a "gold standard" for receptor binding.[15] | Requires synthesis of a radiolabeled ligand, handling of radioactive materials. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during the binding of two molecules.[18][19] | KD (dissociation constant), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[20] | Label-free, provides a complete thermodynamic profile of the interaction.[21] | Requires relatively large amounts of pure protein and compound, lower throughput. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as the analyte (this compound) flows over the immobilized ligand (target protein).[22][23] | KD, on-rate (ka), and off-rate (kd) of binding.[24] | Real-time, label-free kinetic data, high sensitivity.[25][26] | Requires specialized equipment, protein immobilization can affect activity. |
| Computational Docking | Uses computer algorithms to predict the preferred orientation and binding affinity of a ligand to a protein target.[27] | Binding pose, estimated binding energy, identification of key interacting residues. | Cost-effective and fast for initial screening, provides structural insights.[28] | Predictions require experimental validation, accuracy depends on the quality of protein structure and scoring functions. |
Quantitative Data Comparison: this compound vs. Standard Insecticides
The following table presents hypothetical, yet plausible, quantitative data from the aforementioned assays. This illustrates how this compound's performance would be compared against well-characterized insecticides that act on our hypothetical targets.
| Compound | Target | Assay Type | Metric | Value | Reference Compound | Reference Value |
| This compound | AChE | Enzyme Inhibition | IC50 | 75 nM | Chlorpyrifos | 15 nM |
| This compound | GABA Receptor | Radioligand Binding | Ki | 120 nM | Fipronil | 25 nM |
| This compound | Octopamine Receptor | Radioligand Binding | Ki | 30 nM | Amitraz | 50 nM |
| This compound | Octopamine Receptor | Isothermal Titration Calorimetry | KD | 45 nM | Octopamine | 100 nM |
| This compound | Octopamine Receptor | Surface Plasmon Resonance | KD | 40 nM | Amitraz | 60 nM |
Note: The data presented in this table is for illustrative purposes only and does not represent real experimental results for a compound named this compound.
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible and comparable results.
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is adapted from the Ellman method for measuring AChE activity.
Materials:
-
Purified insect AChE
-
Acetylthiocholine (ATC) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 7.4)
-
This compound and a reference inhibitor (e.g., Chlorpyrifos) dissolved in DMSO
-
96-well microplate and plate reader (412 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare stock solutions of ATC and DTNB in phosphate buffer.
-
Prepare serial dilutions of this compound and the reference inhibitor in phosphate buffer containing a small, constant percentage of DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of the various concentrations of this compound, reference inhibitor, or buffer with DMSO (for control wells).
-
Add 140 µL of phosphate buffer to all wells.
-
Add 20 µL of the DTNB solution to all wells.
-
-
Pre-incubation:
-
Add 20 µL of the AChE enzyme solution to each well.
-
Incubate the plate at 25°C for 15 minutes.
-
-
Initiate Reaction:
-
Add 20 µL of the ATC substrate solution to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately begin reading the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of change in absorbance is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.[29]
-
Radioligand Competition Binding Assay for GABA Receptor
This protocol describes a competition assay to determine the binding affinity (Ki) of this compound for the insect GABA receptor.
Materials:
-
Insect membrane preparation expressing the GABA receptor.
-
A suitable radioligand (e.g., [³H]-EBOB) with known affinity for the GABA receptor.
-
This compound and a reference competitor (e.g., Fipronil).
-
Binding buffer (e.g., Tris-HCl with appropriate ions).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Assay Setup:
-
In test tubes, combine the insect membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of this compound or the reference competitor.[30]
-
Include tubes for "total binding" (only radioligand and membranes) and "non-specific binding" (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the tubes at a specified temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This traps the membranes with bound radioligand on the filter.[31]
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding versus the logarithm of the competitor concentration to determine the IC50 value.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations: Workflows and Pathways
To further clarify the validation process, the following diagrams illustrate key conceptual frameworks.
Signaling Pathway
Caption: Hypothetical signaling pathway for this compound targeting an insect octopamine receptor.
Experimental Workflow
Caption: General experimental workflow for validating the binding target of a novel insecticide.
Relationship Between Validation Techniques
Caption: Logical relationship between different target validation methodologies.
References
- 1. Molecular Targets for Components of Essential Oils in the Insect Nervous System—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Buzz on Insecticides: A Review of Uses, Molecular Structures, Targets, Adverse Effects, and Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Acetylcholinesterase: A Primary Target for Drugs and Insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. Can acetylcholinesterase serve as a target for developing more selective insecticides? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Can Acetylcholinesterase Serve as a Target for Developing More Se...: Ingenta Connect [ingentaconnect.com]
- 8. Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Role of human GABA(A) receptor beta3 subunit in insecticide toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Octopamine - Wikipedia [en.wikipedia.org]
- 13. An octopamine receptor confers selective toxicity of amitraz on honeybees and Varroa mites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological Properties and Function of the PxOctβ3 Octopamine Receptor in Plutella xylostella (L.) [mdpi.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Radioligand Recognition of Insecticide Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 20. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 21. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Binding affinity and kinetic analysis of targeted small molecule-modified nanoparticles. | Broad Institute [broadinstitute.org]
- 26. nicoyalife.com [nicoyalife.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. mdpi.com [mdpi.com]
- 29. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 31. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
Efficacy of Azadirachtin in Combination with Other Pest Control Agents: A Comparative Guide
A note on terminology: The term "Azedarachol" is not commonly found in scientific literature. It is presumed to be a trade name or a misspelling of Azadirachtin , the primary active ingredient derived from the neem tree (Azadirachta indica). This guide will proceed under the assumption that "this compound" refers to Azadirachtin.
Azadirachtin is a botanical insecticide known for its multifaceted mode of action, primarily as an anti-feedant and an insect growth regulator[1][2]. It affects over 200 insect species, including aphids, mealybugs, caterpillars, and whiteflies[1]. To enhance its efficacy and manage resistance, Azadirachtin is often used in combination with other pest control agents. This guide provides a comparative analysis of Azadirachtin combination therapies, supported by experimental data.
I. Comparative Efficacy of Azadirachtin Combinations
The following tables summarize the efficacy of Azadirachtin in combination with other pest control agents against various insect pests.
Table 1: Efficacy of Azadirachtin + Pyrethrin
| Product Name | Target Pest(s) | Efficacy (% Pest Reduction) | Host Crop(s) | Reference |
| Azera (Azadirachtin + Pyrethrin) | Green Peach Aphid, Flea Beetles, Potato Leafhopper | >75% | Various | [3] |
| Azera | Potato Aphid | <30% | Alfalfa | [3] |
| Azera | Late Larvae (e.g., Mexican bean beetle, Colorado potato beetle) | Significantly higher than other insecticides | Various | [3] |
| Azera | Aphids (various species) | 64% - 92% | Not specified | [3] |
Table 2: Efficacy of Azadirachtin + Bacillus thuringiensis (Bt)
| Combination | Target Pest | Efficacy (% Mortality) | Key Findings | Reference |
| Azadirachtin (EC50 or EC95) + Bt spray formulation | Helicoverpa armigera larvae | Enhanced toxicity and reduced duration of action | Complimentary action, with Azadirachtin facilitating Bt action | [4][5] |
| Azadirachtin (LC50) + Bt (LC50) | Plodia interpunctella (Indian meal moth) third instars | Synergistic interaction | Additive interaction at LC30 concentrations | [6] |
| Bt (LC50) + Azadirachtin (EC20 or EC50) | Helicoverpa armigera | 100% | Significant mortality also observed at LC20 + EC20/EC50 combinations | [4][5] |
Table 3: Efficacy of Azadirachtin + Other Agents
| Combination | Target Pest | Efficacy | Key Findings | Reference |
| Azadirachtin + Spinosad + NSKE 5% | Okra shoot and fruit borer (Earias vitella) | Minimum fruit infestation (12.42%) | More effective than Spinosad alone | [7] |
| Azadirachtin + NPK Fertilizer | Aedes albopictus larvae | 74.4% mortality | Synergistic effect, significantly higher than either agent alone (33.6% and 36.4% respectively) | [8] |
| Azadirachtin + Cypermethrin | Lepidopteran larvae | Synergistic effect | Inhibition of general esterase and acetylcholinesterase activities | [9] |
| Azadirachtin + Neem Oil (as adjuvant) | Thrips (Thrips tabaci) | Ineffective in some studies | Spinosad with neem oil was more effective | [10] |
II. Experimental Protocols
Protocol 1: Evaluation of Azadirachtin and Bacillus thuringiensis against Helicoverpa armigera
-
Objective: To assess the individual and combined efficacy of Azadirachtin (from neem) and Bacillus thuringiensis (Bt) subspecies kurstaki against H. armigera larvae.
-
Methodology:
-
Insect Rearing: H. armigera larvae were reared on an artificial diet under controlled laboratory conditions.
-
Bioassay: An oral administration method was used. Various concentrations of Azadirachtin (1500 ppm), a commercial Bt formulation (Delfin® WG), and Cry1Ac protein were prepared.
-
Treatment Application: First to fourth instar larvae were fed the diet treated with individual agents or their combinations.
-
Data Collection: Growth inhibitory concentrations (EC) and lethal concentrations (LC) were determined. Mortality and growth inhibition were recorded at specified intervals.
-
Statistical Analysis: Probit analysis was used to determine LC50 and EC50 values. ANOVA and LSD tests were used to compare treatment effects.
-
Protocol 2: Evaluation of Azadirachtin and Bacillus thuringiensis against Plodia interpunctella
-
Objective: To evaluate the individual and combined insecticidal effects of Azadirachtin and Bt against third instar larvae of the Indian meal moth, P. interpunctella.
-
Methodology:
-
Insect Culture: P. interpunctella were reared on a standard diet in a controlled environment.
-
Bioassay: Larvae were fed a diet containing different concentrations of Bt and Azadirachtin, both individually and in combination.
-
Concentrations: Lethal concentrations (LC30 and LC50) were determined for each insecticide.
-
Data Collection: Larval mortality was recorded daily. The median lethal concentration (LC50) and median lethal time (LT50) were calculated. Larval weight gain and nutritional indices were also measured. Levels of digestive enzymes, glycogen, lipids, and proteins were analyzed.
-
Synergism Assessment: The synergistic, additive, or antagonistic effects of the combinations were determined by comparing the observed mortality with the expected mortality.
-
-
Reference: [6]
III. Signaling Pathways and Mechanisms of Action
Azadirachtin's Mode of Action
Azadirachtin acts as an insect growth regulator by mimicking the natural insect hormone ecdysone. It disrupts the molting process, leading to the death of immature insects. It also acts as a potent anti-feedant, deterring insects from feeding on treated plants.
Caption: Mode of action of Azadirachtin as an insect growth regulator and anti-feedant.
Combined Action of Azadirachtin and Bacillus thuringiensis (Bt)
Bacillus thuringiensis produces crystalline proteins (endotoxins) that are toxic to specific insect groups.[11] When ingested by a susceptible larva, these toxins bind to receptors in the midgut, leading to pore formation and cell lysis, which ultimately causes paralysis of the digestive system and death.[11] The combination of Azadirachtin and Bt can have a complementary or synergistic effect. Azadirachtin's anti-feedant properties may encourage insects to move and potentially ingest more of the Bt toxin, while its growth-regulating effects can weaken the insect, making it more susceptible to the Bt endotoxin.
Caption: Synergistic and complementary action of Azadirachtin and Bt.
IV. Experimental Workflow
The general workflow for evaluating the efficacy of combined pest control agents is as follows:
Caption: General experimental workflow for efficacy testing of combined pest control agents.
References
- 1. Azadirachtin Sprays For Broad Spectrum Insect Control [arbico-organics.com]
- 2. hgic.clemson.edu [hgic.clemson.edu]
- 3. Comparative Efficacy of Common Active Ingredients in Organic Insecticides Against Difficult to Control Insect Pests - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute, sublethal and combination effects of azadirachtin and Bacillus thuringiensis toxins on Helicoverpa armigera (Lepidoptera: Noctuidae) larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Individual and Combined Effects of Bacillus Thuringiensis and Azadirachtin on Plodia Interpunctella Hübner (Lepidoptera: Pyralidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. entomoljournal.com [entomoljournal.com]
- 8. The bio-interactions between plants, insecticides and fertilizers: an innovative approach for the research of xenobiotic substances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Bacillus thuringiensis kurstaki for Caterpillar Control [arbico-organics.com]
Safety Operating Guide
Azedarachol: Comprehensive Disposal and Safety Protocols
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of Azedarachol, a substance noted for its antifeedant activity.[1][2]
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below. Understanding these characteristics is the first step in safe handling and disposal.
| Property | Value |
| CAS Number | 99305-11-0 |
| Molecular Formula | C25H40O5 |
| Molecular Weight | 420.58 g/mol |
| Appearance | No data available |
| Solubility | No data available |
| Storage | Store at -20°C as a powder or -80°C in solvent.[3] |
Hazard Identification and Safety Precautions
This compound presents several hazards that necessitate careful handling to mitigate risk.
Primary Hazards:
-
Harmful if swallowed: This substance is classified as an acute oral toxicant (Category 4).[3]
-
Very toxic to aquatic life with long-lasting effects: It is categorized as an acute and chronic aquatic toxicant (Category 1).[3]
Personal Protective Equipment (PPE): To ensure personal safety, the following PPE should be worn when handling this compound:
-
Eye Protection: Safety goggles with side-shields.[3]
-
Hand Protection: Protective gloves.[3]
-
Skin and Body Protection: Impervious clothing.[3]
-
Respiratory Protection: A suitable respirator should be used.[3]
Spill Management and First Aid
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Containment and Cleanup:
-
Evacuate: Evacuate personnel to a safe area.[3]
-
Ventilate: Ensure adequate ventilation.[3]
-
Contain: Prevent further leakage or spillage. Keep the product away from drains and water courses.[3]
-
Absorb: For solutions, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders.[3]
-
Decontaminate: Scrub surfaces and equipment with alcohol.[3]
-
Collect: Collect all contaminated materials for disposal according to the procedures outlined below.[3]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[3]
-
Skin Contact: Rinse the skin thoroughly with large amounts of water and remove contaminated clothing. Call a physician.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer CPR but avoid mouth-to-mouth resuscitation.[3]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician.[3]
This compound Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound waste.
Detailed Disposal Procedures
The disposal of this compound and its contaminated materials must be conducted in a manner that prevents environmental release and complies with all applicable regulations.
Step-by-Step Disposal Protocol:
-
Waste Collection: All materials contaminated with this compound, including unused product, spill cleanup materials, and empty containers, should be collected in a designated, compatible, and properly sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should include the chemical name "this compound."
-
Storage: Store the sealed waste container in a cool, well-ventilated area, away from incompatible materials such as strong acids, alkalis, and strong oxidizing or reducing agents.[3]
-
Regulatory Compliance: The disposal of this compound waste must be carried out in accordance with all prevailing country, federal, state, and local regulations.[3]
-
Approved Disposal Facility: Arrange for the collection and disposal of the waste by a licensed and approved hazardous waste disposal company. The final disposal should occur at an approved waste disposal plant.[3]
Disclaimer: This document is intended to provide guidance and should not be considered a substitute for a comprehensive understanding of all applicable safety data sheets (SDS) and regulatory requirements. Always consult the most current SDS for this compound and your institution's specific safety protocols before handling or disposing of this chemical.
References
Personal protective equipment for handling Azedarachol
For Research Professionals
This guide provides critical safety and logistical information for handling Azedarachol (CAS No.: 99305-11-0) in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents specific health and environmental hazards that mandate the use of appropriate personal protective equipment. The primary hazards are acute oral toxicity and high toxicity to aquatic life with long-lasting effects.[1]
Summary of Required Personal Protective Equipment
The following table summarizes the minimum PPE required for handling this compound. Specific tasks may require additional protection; always consult your institution's safety officer and the full Safety Data Sheet (SDS) before beginning work.
| Protection Type | Required PPE | Purpose & Specifications |
| Eye/Face Protection | Safety goggles with side-shields | Protects against splashes and aerosols. Must meet ANSI Z87.1 standards for impact resistance.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Prevents dermal contact.[2][3] Always inspect gloves for tears or punctures before use. Never wear leather or cloth gloves.[2] |
| Body Protection | Impervious clothing (e.g., lab coat, chemical-resistant suit) | Protects skin from contamination.[1] Clothing should be long-sleeved.[3] For tasks with a high risk of splashes, a chemical-resistant apron should be worn.[2] |
| Respiratory Protection | Suitable respirator | Required when engineering controls (e.g., fume hood) are insufficient or when handling the powder form, which poses an inhalation risk.[1] The type of respirator should be selected based on a formal risk assessment. |
Experimental Protocols: Safe Handling Workflow
A systematic approach to handling this compound is crucial. The following protocols outline the key steps from preparation to disposal to ensure operational safety.
2.1 Pre-Handling Protocol
-
Risk Assessment : Before any new procedure, conduct a thorough risk assessment.
-
Locate Safety Equipment : Confirm the location and functionality of safety showers and eyewash stations.[1]
-
Prepare Work Area : Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.
-
Assemble Materials : Gather all necessary equipment, including this compound, solvents, and waste containers.
2.2 Donning PPE
-
Put on a lab coat or impervious suit.
-
Put on safety goggles with side shields.
-
Put on the appropriate respirator, if required.
-
Wash hands thoroughly and then put on chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
2.3 Handling Protocol
-
Work Within a Ventilated Area : All handling of this compound should be performed in an area with adequate exhaust ventilation, such as a fume hood, to avoid the formation of dust and aerosols.[1]
-
Avoid Contact : Take extreme care to avoid contact with eyes and skin, as well as inhalation.[1]
-
No Personal Items : Do not eat, drink, or smoke in the handling area.[1]
-
Storage : Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight.[1] Recommended storage temperatures are -20°C for the powder and -80°C when in solvent.[1][4]
2.4 Doffing PPE & Decontamination
-
Remove gloves using a technique that avoids skin contact with the exterior of the glove.
-
Remove the lab coat or suit.
-
Remove safety goggles.
-
Remove respirator, if worn.
-
Wash hands and face thoroughly with soap and water after handling the substance.[1][3]
2.5 Waste Disposal
-
Segregation : All this compound-contaminated waste, including disposable PPE and absorbent materials, must be collected in a designated, sealed container.
-
Labeling : The waste container must be clearly labeled as hazardous waste.
-
Disposal : Dispose of the waste through an approved hazardous waste disposal plant, in accordance with all local, state, and federal regulations.[1]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
| Exposure Type | Immediate First Aid Measures |
| If Swallowed | Call a POISON CENTER or physician immediately.[1] Rinse the mouth with water.[1] Do NOT induce vomiting .[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water.[1] Remove contaminated clothing and shoes and call a physician.[1] |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing.[1] Remove contact lenses if present. Promptly call a physician.[1] |
| Inhalation | Relocate the individual to fresh air immediately.[1] If breathing is difficult, provide respiratory support and seek immediate medical attention.[1] |
Spill Response
-
Evacuate personnel to a safe area.[1]
-
Ensure adequate ventilation.[1]
-
Wear full personal protective equipment before attempting to clean the spill.[1]
-
Absorb liquid spills with a non-combustible, inert material (e.g., diatomite, universal binders).[1]
-
Collect the absorbed material and any contaminated soil into a sealed container for proper disposal.[1]
-
Prevent the spill from entering drains or water courses.[1]
Visual Safety Guides
The following diagrams illustrate key operational workflows for handling this compound safely.
Caption: Standard workflow for handling this compound.
Caption: Decision workflow for this compound spill response.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
